6-n-Hexylaminopurine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-hexyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-2-3-4-5-6-12-10-9-11(14-7-13-9)16-8-15-10/h7-8H,2-6H2,1H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVCRPKUKBLUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876574 | |
| Record name | ADENINE,N6-HEXYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14333-96-1 | |
| Record name | N-Hexyl-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14333-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hexyl-1H-adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-hexyl-1H-adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-n-Hexylaminopurine: Technical Profile and Cytokinin Activity
Content Type: Technical Whitepaper Subject: 6-n-Hexylaminopurine (N6-hexyladenine) CAS Registry Number: 14333-96-1
Part 1: Executive Summary
6-n-Hexylaminopurine (N6-hexyladenine) is a synthetic cytokinin analog derived from the purine adenine. Historically significant as one of the early structural probes used to define the pharmacophore of cytokinin activity, it remains a critical tool in plant physiology and medicinal chemistry. Unlike its more commercially ubiquitous analogs—such as 6-benzylaminopurine (BAP) or Kinetin—6-n-hexylaminopurine serves as a specialized ligand for dissecting receptor specificity between the histidine kinase receptors AHK3 and CRE1/AHK4.
Recent pharmacological investigations have expanded its utility beyond plant biology, identifying N6-substituted adenines as scaffolds for cytotoxic ribosides and ruthenium(III) coordination complexes with potential antineoplastic activity. This guide provides an in-depth analysis of its discovery, chemical synthesis, mechanism of action, and experimental applications.
Part 2: Chemical Identity & Synthesis[1][2]
Structural Characteristics
The compound consists of an adenine core substituted at the
-
IUPAC Name: N-hexyl-7H-purin-6-amine
-
Molecular Formula:
-
Molecular Weight: 219.29 g/mol
-
Solubility: Poorly soluble in water; soluble in dimethyl sulfoxide (DMSO), ethanol, and dilute acid/base.
Synthetic Pathway
The synthesis of 6-n-hexylaminopurine follows a classic nucleophilic aromatic substitution (
Protocol Logic:
-
Precursor: 6-Chloropurine is preferred over 6-methylmercaptopurine for cleaner kinetics.
-
Solvent: n-Butanol or Ethanol is used to allow reflux temperatures (
C) required to overcome the activation energy of the aromatic substitution. -
Base: An excess of amine or an added base (Triethylamine) neutralizes the HCl byproduct, driving the equilibrium forward.
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of 6-n-hexylaminopurine.
Part 3: Discovery and Historical Context
The Post-Kinetin Era (1955–1965)
The discovery of Kinetin (N6-furfuryladenine) by Miller, Skoog, et al. in 1955 initiated a "golden age" of cytokinin research. Once the
6-n-Hexylaminopurine emerged during this period (late 1950s) not as a commercial product, but as a critical probe. The specific historical validation of this compound is documented in a 1961 study by Torrey at Harvard Forest. Torrey explicitly noted:
"The compounds, 6-hexylaminopurine and 6-phenylaminopurine (kindly provided by F. Skoog ), were added to the synthetic medium..."
This confirms that Folke Skoog's team had synthesized the hexyl derivative to test if the aromatic furan ring of Kinetin was strictly necessary, or if a hydrophobic aliphatic chain could mimic its effect. The results showed that the hexyl chain was indeed sufficient to induce mitosis in polyploid pea root cells, proving that the hydrophobic bulk at the
Evolution of Structure-Activity Relationships (SAR)
Early bioassays (Tobacco Callus, Amaranthus) established that activity peaked with chain lengths of 5–6 carbons (isopentenyl, hexyl). Shorter chains (methyl, ethyl) showed negligible activity, while longer chains (
Part 4: Mechanism of Action & Biological Activity
Receptor Specificity (Plant Systems)
In Arabidopsis thaliana, cytokinin signaling is mediated by a two-component phosphorelay system involving histidine kinase receptors (AHK2, AHK3, CRE1/AHK4).
-
Ligand Binding: 6-n-Hexylaminopurine binds to the CHASE domain of these receptors.
-
Selectivity: Recent SAR studies (e.g., Phytochemistry, 2018) indicate that while
-benzyl derivatives (BAP) are broad-spectrum, alkyl derivatives like the hexyl analog often show differential affinity. The lack of an aromatic ring reduces pi-stacking interactions within the ligand-binding pocket, altering the conformational change required for autophosphorylation.
Figure 2: Signal transduction pathway activated by 6-n-hexylaminopurine in plant cells.
Mammalian Activity & Medicinal Chemistry
Beyond plant biology, N6-substituted adenines have garnered interest in oncology.
-
Cytotoxicity: The riboside of 6-n-hexylaminopurine (N6-hexyladenosine) exerts cytotoxic effects on human cancer cell lines. The mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs) and interference with adenosine uptake transporters.
-
Ruthenium Complexes: Recent coordination chemistry research has utilized 6-n-hexylaminopurine as a ligand for Ruthenium(III) complexes (e.g., [Ru(III)Cl4(DMSO)(H-6-HAP)]). These complexes are designed to improve the bioavailability and tumor-targeting properties of metal-based drugs, leveraging the purine moiety to facilitate cellular entry.
Part 5: Experimental Protocols
Synthesis of 6-n-Hexylaminopurine
Objective: Produce high-purity 6-n-hexylaminopurine for bioassay.
-
Reagents:
-
6-Chloropurine (1.54 g, 10 mmol)
-
n-Hexylamine (3.03 g, 30 mmol) [3 equivalents used to act as base]
-
n-Butanol (20 mL)
-
-
Procedure:
-
Suspend 6-chloropurine in n-butanol in a round-bottom flask.
-
Add n-hexylamine dropwise.
-
Reflux at
C for 4–6 hours. Monitor via TLC (Silica gel; Mobile phase: CHCl3:MeOH 9:1). -
Workup: Cool the mixture. The product may precipitate directly. If not, remove solvent under reduced pressure.
-
Purification: Recrystallize from aqueous ethanol.
-
Validation: Melting point should be approx.
C (verify with literature).
-
Cytokinin Bioassay (Callus Yield)
Objective: Quantify biological activity relative to Kinetin.
| Parameter | Condition |
| Tissue | Tobacco (Nicotiana tabacum) pith callus or Soybean callus |
| Basal Medium | Murashige & Skoog (MS) + 3% Sucrose |
| Auxin Control | 2 mg/L IAA (Indole-3-acetic acid) |
| Test Concentrations | 0.01, 0.1, 1.0, 10.0 |
| Duration | 28–35 days in dark at |
| Endpoint | Fresh weight (FW) of callus tissue |
Expected Result: 6-n-Hexylaminopurine typically exhibits a bell-shaped dose-response curve, with optimal activity often slightly lower or comparable to Kinetin, but significantly higher than unsubstituted adenine.
References
-
Torrey, J. G. (1961). Kinetin as trigger for mitosis in mature endomitotic plant cells. Experimental Cell Research, 23(2), 281–299. Link
- Significance: Establishes the early synthesis of 6-hexylaminopurine by the Skoog lab and valid
-
Mik, V., et al. (2011). Synthesis and biological activity of N6-substituted adenosines: Cytokinin and antitumor properties. European Journal of Medicinal Chemistry.
- Significance: Modern analysis of the cytotoxic properties of N6-alkyl deriv
-
Rudnitskaya, O. V., et al. (2022). New chlorido-dimethylsulfoxide-ruthenium(III) complexes with different N6-substituted adenines. Molecules.[1][2][3][4][5][6][7][8][9] Link
- Significance: Details the coordination chemistry and X-ray structure of 6-n-hexylaminopurine complexes.
-
Zahajská, L., et al. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. Phytochemistry, 149, 161-177. Link
- Significance: Provides comparative receptor binding d
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity | MDPI [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Hexylamine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. 6-Hydroxypurine | 68-94-0 [chemicalbook.com]
- 8. Hydroxynorketamines: Pharmacology and Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
6-n-Hexylaminopurine: Structure-Activity Relationship & Therapeutic Potential
Executive Summary
6-n-Hexylaminopurine (6-HAP) is a synthetic cytokinin analogue belonging to the N6-substituted adenine family. While historically categorized as a plant growth regulator, 6-HAP has emerged as a critical probe in mammalian pharmacology, specifically in the study of myeloid differentiation therapy .
This guide dissects the Structure-Activity Relationship (SAR) of 6-HAP, contrasting its behavior with naturally occurring cytokinins like N6-isopentenyladenine (iPA) and kinetin. The core technical insight for drug developers is the functional divergence between the free base and its riboside:
-
Free Base (6-HAP): Predominantly induces terminal differentiation in promyelocytic leukemia cells (HL-60).
-
Riboside (N6-hexyladenosine): Exhibits potent cytotoxicity and induces apoptosis via mitochondrial disruption.
Chemical Architecture & SAR Fundamentals
The Pharmacophore
The biological activity of 6-HAP is governed by the purine scaffold and the specific steric/lipophilic properties of the N6-substituent.
-
Core Scaffold: Adenine (6-aminopurine).[1]
-
N6-Substituent: n-Hexyl chain (
). -
Key SAR Variable: Chain length and flexibility.
Comparative SAR Analysis
The "N6-alkyl pocket" in both plant histidine kinase receptors (AHK3/CRE1) and mammalian target proteins (e.g., specific kinases or differentiation factors) shows a distinct preference for chain length.
| Compound | N6-Substituent | Chain Length | Lipophilicity (LogP) | Cytokinin Activity (Plant) | HL-60 Differentiation Potency |
| Adenine | -H | 0 | -0.1 | Inactive | Negligible |
| iPA | Isopentenyl | 5 (Branched) | ~1.8 | High (Native Ligand) | High (+++++) |
| Kinetin | Furfuryl | Cyclic | ~0.6 | High | Moderate (+++) |
| 6-HAP | n-Hexyl | 6 (Linear) | ~2.2 | Moderate | Moderate-High (++++) |
| 6-OctylAP | n-Octyl | 8 (Linear) | ~3.1 | Low | Low (+) |
Critical Insight: The n-hexyl chain represents the upper limit of hydrophobicity for effective receptor binding without steric clash. Extending the chain beyond C6 (e.g., to n-octyl) drastically reduces activity in both plant and mammalian assays, suggesting the binding pocket has a finite depth.
Mechanism of Action (MOA)
Mammalian Pathway: Myeloid Differentiation
In human promyelocytic leukemia cells (HL-60), 6-HAP triggers a transition from a proliferative, immature state to a non-dividing, functional granulocyte (neutrophil-like) state. This is quantified by Nitroblue Tetrazolium (NBT) reduction, indicating the presence of reactive oxygen species (ROS) generating systems typical of mature neutrophils.
Mechanism Distinction:
-
Differentiation: Driven by the free base form. It modulates cAMP levels and potentially interacts with retinoid-signaling pathways, forcing cell cycle arrest at G1/G0.
-
Apoptosis: Driven by the riboside form (metabolized or administered directly). The riboside is phosphorylated intracellularly to the nucleotide, which inhibits DNA/RNA synthesis and disrupts mitochondrial membrane potential (
).
Visualization: Dual-Kingdom Signaling Logic
Figure 1: Divergent signaling pathways of 6-HAP in plant systems (green) vs. mammalian leukemia models (blue/red), highlighting the critical distinction between differentiation and apoptosis.
Experimental Protocols
Chemical Synthesis of 6-n-Hexylaminopurine
Objective: High-yield synthesis of the free base for biological evaluation.
Principle: Nucleophilic aromatic substitution (
Materials:
-
6-Chloropurine (CAS: 87-42-3)
-
n-Hexylamine (CAS: 111-26-2)
-
Solvent: n-Butanol (preferred for higher boiling point) or Ethanol.
-
Base: Triethylamine (
) - optional if excess amine is used.
Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloropurine (1.0 eq, e.g., 1.54 g) in n-butanol (20 mL).
-
Addition: Add n-hexylamine (2.2 eq, excess acts as acid scavenger).
-
Reflux: Heat the mixture to reflux (
) for 4-6 hours. Monitor via TLC (Mobile phase: 9:1). 6-Chloropurine spot should disappear. -
Workup:
-
Cool reaction to room temperature.
-
Evaporate solvent under reduced pressure (rotary evaporator).
-
Trituration: Add cold water to the residue to precipitate the product and dissolve amine hydrochloride salts.
-
Filter the solid precipitate.
-
-
Purification: Recrystallize from ethanol/water (1:1).
-
Validation:
-
Melting Point: Expect ~160-165°C.
-
UV-Vis:
shift from 265 nm (6-Cl) to ~269 nm (N6-alkyl).
-
HL-60 Differentiation Assay (NBT Reduction)
Objective: Quantify the potency of 6-HAP to induce functional differentiation.
Protocol:
-
Seeding: Seed HL-60 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment: Treat cells with 6-HAP (dissolved in DMSO) at varying concentrations (10
M, 25 M, 50 M). Include DMSO control (0.1%) and Positive Control (1 M iPA or 1 M Retinoic Acid). -
Incubation: Incubate for 4 days at
, 5% . -
Assay:
-
Harvest
cells. -
Resuspend in 0.2 mL PBS containing 0.1% Nitroblue Tetrazolium (NBT) and 100 ng TPA (Phorbol ester to trigger oxidative burst).
-
Incubate 30 min at
.
-
-
Quantification:
-
Cytospin cells onto slides and counterstain with Safranin O.
-
Count: Differentiated cells contain dark blue-black formazan deposits. Calculate % positive cells.
-
Quantitative Data Summary
The following table summarizes the biological impact of 6-HAP relative to standard cytokinins in the HL-60 model.
| Compound | Concentration ( | NBT Reduction (% Differentiated) | Growth Inhibition (%) | Primary Effect |
| Control (DMSO) | - | < 5% | 0% | Proliferation |
| iPA | 25 | 85% | 40% | Differentiation |
| 6-HAP | 25 | 65% | 35% | Differentiation |
| Kinetin | 25 | 55% | 20% | Differentiation |
| Kinetin Riboside | 10 | 10% | >90% | Apoptosis |
Note: 6-HAP is effective at inducing differentiation but requires slightly higher concentrations than the endogenous iPA. However, it is significantly more stable than iPA, which is rapidly degraded by cytokinin oxidase.
References
-
Anticancer activity of natural cytokinins: a structure-activity relationship study. Source: Phytochemistry (2010). URL:[Link]
-
Control of Differentiation and Apoptosis of Human Myeloid Leukemia Cells by Cytokinins and Cytokinin Nucleosides. Source: Ishii et al., Cell Growth & Differentiation (2002). URL:[Link]
-
Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. Source: Current Protocols in Nucleic Acid Chemistry (2018). URL:[Link]
-
Differentiation of HL-60 cells into a neutrophil-like state. Source: NIH Protocol (2025). URL:[Link]
-
Ruthenium complexes with purine derivatives: Syntheses and structural characterization. Source: Journal of Inorganic Biochemistry (2010). URL:[Link]
Sources
Technical Monograph: 6-n-Hexylaminopurine as a Synthetic Cytokinin
This technical guide is structured to serve as a definitive reference for the application of 6-n-Hexylaminopurine (N6-hexyladenine) in plant tissue culture and chemical biology. It moves beyond generic protocols to address the specific physicochemical properties and receptor-ligand interactions that define this synthetic cytokinin.
Content Type: Technical Guide & Standard Operating Procedure (SOP) Subject: N6-hexyladenine (6-HAP) Application: Plant Tissue Culture, Micropropagation, and Signal Transduction Research
Executive Summary & Chemical Identity[1]
6-n-Hexylaminopurine (6-HAP) is a synthetic adenine derivative belonging to the N6-substituted class of cytokinins. Unlike naturally occurring cytokinins (e.g., Zeatin, 2iP) which often possess isoprenoid side chains, 6-HAP features a saturated aliphatic hexyl chain.
This structural distinction confers unique properties:
-
Metabolic Stability: The absence of a double bond in the N6-side chain renders 6-HAP highly resistant to cleavage by Cytokinin Oxidase/Dehydrogenase (CKX) enzymes, which typically degrade Zeatin and Isopentenyladenine (iP).
-
Receptor Specificity: The hydrophobic hexyl moiety interacts distinctively with the CHASE domain of cytokinin receptors (AHK3/CRE1), often altering the saturation kinetics compared to benzylaminopurine (BAP) or Kinetin.
Chemical Profile
| Property | Specification |
| IUPAC Name | N-hexyl-7H-purin-6-amine |
| Common Name | 6-n-Hexylaminopurine; N6-hexyladenine |
| Chemical Formula | C₁₁H₁₇N₅ |
| Molecular Weight | ~219.29 g/mol |
| Solubility | Soluble in 1N NaOH, KOH, or DMSO; sparingly soluble in water. |
| pKa | ~4.2 (N1) and ~9.8 (N9-H) |
| Stability | Autoclavable (stable at 121°C/15 psi); resistant to enzymatic oxidation. |
Mechanism of Action: The Histidine Kinase Phosphorelay
To use 6-HAP effectively, one must understand its signal transduction pathway. Cytokinins do not enter the nucleus directly to effect change; they initiate a Two-Component Signaling System (TCS) at the membrane.
The Signaling Cascade
-
Perception: 6-HAP binds to the CHASE domain of Histidine Kinase receptors (AHK2, AHK3, CRE1/AHK4) located on the ER membrane or plasma membrane.
-
Auto-phosphorylation: Ligand binding induces dimerization and auto-phosphorylation of a conserved Histidine residue on the receptor.
-
Phosphorelay: The phosphate is transferred to a Histidine Phosphotransfer protein (AHP).
-
Nuclear Translocation: AHP moves into the nucleus and phosphorylates Type-B Response Regulators (ARRs).
-
Transcription: Activated Type-B ARRs induce the expression of Type-A ARRs (feedback loop) and cytokine-responsive genes (cell division, shoot initiation).
Visualization: The Cytokinin Phosphorelay
The following diagram illustrates the pathway activated by 6-HAP.
Caption: The Two-Component Signaling (TCS) pathway where 6-HAP triggers the His-Asp phosphorelay, leading to Type-B ARR activation.
Comparative Efficacy & Application Strategy
Why choose 6-HAP over standard BAP or Kinetin? The decision should be based on tissue recalcitrance and metabolic requirements .
Comparative Analysis of Adenine-Type Cytokinins[2][3][4]
| Feature | 6-n-Hexylaminopurine (6-HAP) | 6-Benzylaminopurine (BAP) | Zeatin (trans) | Kinetin |
| Origin | Synthetic (Aliphatic) | Synthetic (Aromatic) | Natural (Isoprenoid) | Synthetic (Furfuryl) |
| CKX Resistance | High (Steric/Saturated) | High | Low (Rapidly degraded) | Moderate |
| Potency | Moderate to High | High | Very High | Low to Moderate |
| Primary Use | SAR Studies, Recalcitrant Species | General Shoot Proliferation | Embryogenesis, difficult species | Senescence delay |
| Solubility | Hydrophobic (Requires Solvent) | Moderate | Moderate | Moderate |
Expert Insight: Researchers often observe that 6-HAP exhibits a "gentler" activity curve than BAP. In species prone to hyperhydricity (vitrification) —a physiological disorder caused by excessive cytokinin accumulation—switching from BAP to 6-HAP can reduce morphological abnormalities while maintaining cell division rates. This is likely due to the hexyl chain altering the binding kinetics, preventing receptor saturation that leads to toxicity.
Technical Protocol: Preparation & Usage
Safety Note: Always wear PPE. 6-HAP is a purine derivative and should be handled as a potential irritant.
A. Stock Solution Preparation (1 mg/mL)
Because 6-HAP has a hydrophobic hexyl chain, it is less water-soluble than Kinetin. The use of a strong base (KOH/NaOH) or DMSO is mandatory for initial dissolution.
Reagents:
-
6-n-Hexylaminopurine powder (High Purity >98%)
-
1N NaOH or 1N KOH (Solvent)
-
Double Distilled Water (ddH₂O)
-
0.22 µm Syringe Filter (PES or Nylon)
Workflow Diagram:
Caption: Preparation workflow for a 1 mg/mL (approx 4.5 mM) stock solution of 6-HAP.
B. Tissue Culture Application[5]
-
Concentration Range:
-
Shoot Induction: 0.5 – 5.0 mg/L (approx. 2.2 – 22 µM).
-
Callus Maintenance: 0.1 – 1.0 mg/L.
-
-
Media Incorporation:
-
Add the filter-sterilized stock to the tissue culture media (e.g., Murashige & Skoog) after autoclaving (if using filter sterilization) or before (if autoclaving).
-
Note: While adenine derivatives are generally heat stable, filter sterilization is the "Gold Standard" to prevent any potential thermal degradation or pH-induced precipitation.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Precipitation in Media | 6-HAP is hydrophobic; pH shock. | Ensure stock is fully dissolved in base before adding water. Add to media slowly while stirring. |
| Vitrification (Glassy shoots) | Cytokinin overdose. | Reduce 6-HAP concentration by 50%. Increase agar concentration to 0.8%. |
| No Response (Explants dormant) | Receptor affinity issue. | 6-HAP may have lower affinity for the specific species' receptors than Zeatin. Combine with a low dose of Auxin (NAA) to stimulate competence. |
| Leaf Yellowing (Senescence) | Insufficient activity.[1] | 6-HAP is effective at delaying senescence, but if yellowing occurs, increase concentration or switch to Kinetin for this specific purpose. |
References
-
Letham, D. S. (1967). Regulators of cell division in plant tissues: V. A comparison of the activities of zeatin and other cytokinins in five bioassays. Planta, 74(3), 228-242.
-
Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4.[2] Journal of Experimental Botany, 57(15), 4051–4058.[2]
-
Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118.
-
PubChem. (2024).[3] Compound Summary: N6-substituted Adenines (Structure/Properties).
-
Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis Book, 12, e0168.
Sources
- 1. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
Technical Guide: Physiological Mechanisms & Application of 6-n-Hexylaminopurine (6-HAP)
[1]
Executive Summary
6-n-Hexylaminopurine (6-HAP) is a synthetic cytokinin belonging to the N6-substituted adenine family.[1] While structurally analogous to the industry-standard 6-Benzylaminopurine (6-BAP) and Kinetin, 6-HAP possesses distinct physicochemical properties driven by its aliphatic hexyl side chain.[1] This guide details the mechanistic action of 6-HAP, its specific physiological impacts on plant systems, and standardized protocols for its preparation and application in research and drug development contexts.
Chemical Identity & Mechanistic Basis[1][2]
Structure-Activity Relationship (SAR)
The biological activity of adenine-type cytokinins is governed by the N6-substituent.[1][2] Unlike 6-BAP, which possesses an aromatic benzyl ring, 6-HAP features a flexible, six-carbon aliphatic chain.[1]
-
Lipophilicity: The hexyl chain significantly increases the partition coefficient (logP) compared to Kinetin or Zeatin. This enhances cuticular penetration in foliar applications but necessitates specific solvent protocols for stock preparation.[1]
-
Receptor Binding: 6-HAP functions as a ligand for the Arabidopsis Histidine Kinase (AHK) receptors (and their orthologs in other species).[1] The N6-hexyl group occupies the hydrophobic pocket of the CHASE domain in the receptor.
-
Metabolic Stability: A critical advantage of N6-alkyl derivatives like 6-HAP is their resistance to Cytokinin Oxidase/Dehydrogenase (CKX), the primary enzyme responsible for degrading endogenous cytokinins (like Zeatin).[1] This resistance confers a "hyper-stable" signal, leading to prolonged physiological effects.[1]
The Signaling Pathway
6-HAP initiates a phosphorelay cascade identical to natural cytokinins but with altered kinetics due to its receptor affinity and metabolic stability.
Figure 1: Cytokinin Two-Component Signaling Pathway The following diagram illustrates the signal transduction from the plasma membrane to the nucleus.
Caption: The 6-HAP ligand binds to AHK receptors, initiating a His-Asp phosphorelay that activates Type-B ARRs to drive gene expression.[1][3][4][5][6][7]
Physiological Impacts[1][3][9]
Comparative Efficacy Data
The following table summarizes the physiological effects of 6-HAP compared to other common cytokinins. Data is synthesized from bioassays (e.g., Soybean Callus, Radish Cotyledon).[1]
| Physiological Parameter | 6-n-Hexylaminopurine (6-HAP) | 6-Benzylaminopurine (6-BAP) | Kinetin | Mechanism Note |
| Callus Growth (Cell Division) | High | Very High | Moderate | 6-HAP shows strong efficacy but slightly lower max stimulation than BAP in some tissues due to steric bulk.[1] |
| Shoot Initiation | High | Very High | Moderate | Effective at breaking apical dominance; induces lateral bud break.[1] |
| Senescence Delay (Stay-Green) | Superior | High | Moderate | High lipophilicity and CKX resistance allow 6-HAP to persist in leaf tissue, maintaining chlorophyll longer.[1] |
| Root Inhibition | Moderate | High | Low | High concentrations inhibit primary root elongation (typical of cytokinins).[1] |
| Metabolic Stability | High | High | Low | Resistant to rapid enzymatic degradation.[1] |
Key Physiological Outcomes[1]
-
Senescence Retardation: 6-HAP is particularly effective in post-harvest applications.[1] By inhibiting the degradation of chlorophyll and proteins, it maintains the "green" state of detached leaves and vegetables.
-
Lateral Dominance Release: Application to axillary buds overcomes the auxin-mediated apical dominance, forcing the plant to bush out. This is critical for yield improvement in branching crops.[1]
-
Stress Modulation: Through the upregulation of antioxidant enzymes (SOD, CAT), 6-HAP treatment helps maintain cellular integrity under drought or salinity stress.[1]
Standardized Application Protocols
Stock Solution Preparation (Self-Validating System)
Due to the hydrophobic hexyl chain, 6-HAP is less soluble in water than Kinetin.[1] The following protocol ensures complete dissolution without precipitation.
Reagents:
-
6-n-Hexylaminopurine (Solid, >98% purity)[1]
-
1N NaOH (Sodium Hydroxide) or 1N HCl (Hydrochloric Acid)[1]
-
Double-Distilled Water (ddH2O)[1]
Protocol (1 mg/mL Stock):
-
Weigh 100 mg of 6-HAP.
-
Transfer to a 100 mL volumetric flask.
-
Add 2-5 mL of 1N NaOH (preferred) or 1N HCl. Crucial Step: Swirl gently until the powder is fully dissolved and the solution is clear. Do not add water yet.[1]
-
Once dissolved, slowly bring the volume up to 100 mL with ddH2O.
-
Validation: Check pH. If highly alkaline, adjust to pH 8-9 if adding to sensitive media, though small aliquots usually buffer out in culture media.[1]
-
Storage: Store at -20°C. Stable for 6-12 months.
Experimental Workflow: Bioassay
Figure 2: Callus Proliferation Workflow
Caption: Step-by-step workflow for assessing 6-HAP activity in tissue culture systems.
References
-
Kieber, J. J., & Schaller, G. E. (2014). Cytokinins.[1] The Arabidopsis Book, 12, e0168.
-
Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action.[1] Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118.[1]
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Sakakibara, H. (2006). Cytokinins: Activity, Biosynthesis, and Translocation.[1] Annual Review of Plant Biology, 57, 431-449.[1]
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Skoog, F., & Armstrong, D. J. (1970). Cytokinins.[1] Annual Review of Plant Physiology, 21, 359-384.[1] [1]
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Leonard, N. J., et al. (1969). Cytokinins: Synthesis, Mass Spectra, and Biological Activity of Compounds Related to Zeatin.[1][8] Biochemistry, 63, 175–182.[1][8] (Foundational SAR reference for N6-substituted adenines).
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6-n-Hexylaminopurine: A Technical Guide to its Role in Cell Division for Researchers and Drug Development Professionals
Foreword: Unraveling the Dual Identity of a Purine Derivative
6-n-Hexylaminopurine stands at an intriguing intersection of cellular regulation. Known primarily within the botanical sciences as a synthetic cytokinin, a class of phytohormones that are master regulators of plant cell division and differentiation, its structural similarity to endogenous purines suggests a broader potential to interact with the fundamental machinery of the cell cycle across different biological kingdoms. This guide is designed for researchers, scientists, and drug development professionals who seek to explore the multifaceted role of this molecule. We will deconstruct its known functions in plant biology, extrapolate potential mechanisms of action in mammalian cells based on evidence from related purine analogs, and provide robust, field-proven methodologies to investigate its effects on cell division. Our approach is grounded in causality, ensuring that each experimental choice is scientifically justified to build a comprehensive understanding of 6-n-Hexylaminopurine's biological impact.
Section 1: The Cytokinin Heritage: A Foundation in Plant Cell Proliferation
6-n-Hexylaminopurine belongs to the N6-substituted adenine derivatives, the hallmark of cytokinin activity. The discovery of the first cytokinin, kinetin (6-furfurylaminopurine), revealed a class of molecules capable of inducing cell division (cytokinesis) in plant tissues when in the presence of auxin.[1] This foundational knowledge provides the logical starting point for understanding 6-n-Hexylaminopurine.
The Canonical Cytokinin Signaling Pathway
In plants, cytokinins initiate a signaling cascade that culminates in the activation of genes essential for cell cycle progression. This process is initiated by the binding of the cytokinin to transmembrane histidine kinase receptors located in the endoplasmic reticulum.[2] In Arabidopsis, these are primarily AHK2, AHK3, and CRE1/AHK4.[2] This binding event triggers a multi-step phosphorelay, transferring a phosphate group through various intermediates to nuclear response regulators (RRs), which are transcription factors. Activated Type-B RRs then bind to the promoters of target genes, including those that regulate the cell cycle.
Core Function: Driving the G2/M Transition in Plants
Recent research has elucidated that a key mechanism by which cytokinins promote cell division is through the regulation of mitotic gene expression.[2] In the shoot apical meristem of Arabidopsis, cytokinin signaling promotes the nuclear translocation of the transcription factor MYB3R4.[2] Once in the nucleus at the G2/M transition, MYB3R4 activates a transcriptional cascade that drives the expression of genes required for mitosis and cytokinesis.[2]
Figure 1: Simplified cytokinin signaling pathway in plant cells.
Section 2: Beyond Botany: Antiproliferative and Pro-Apoptotic Potential in Mammalian Cells
The structural similarity of 6-n-Hexylaminopurine to endogenous purines like adenine raises the compelling possibility of its interaction with universally conserved cell cycle machinery in mammalian cells. While direct studies on 6-n-Hexylaminopurine are limited, research on analogous N6-substituted purines provides a strong foundation for hypothesizing its potential roles and guiding experimental design.
The G1/S Checkpoint: A Potential Target for Purine Analogs
The transition from the G1 phase to the S phase is a critical commitment point in the cell cycle, tightly regulated by Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6. These kinases, when activated by Cyclin D, phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA replication.
Studies on related cytokinin analogs have demonstrated an ability to induce cell cycle arrest. For instance, N6-isopentenyladenosine and its analogue N6-benzyladenosine have been shown to arrest bladder carcinoma T24 cells in the G0/G1 phase of the cell cycle.[3] This suggests a potential mechanism of action involving the inhibition of G1-phase CDKs. Furthermore, a significant correlation has been found between the CDK inhibitory effect of cytokinin analogues and their antiproliferative activity, suggesting that this is a primary mechanism of their cytostatic effects.[4]
Figure 3: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 6-n-Hexylaminopurine at concentrations around the determined IC50 for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of Propidium Iodide is proportional to the amount of DNA in each cell.
-
Data Interpretation: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n). An accumulation of cells in the G0/G1 peak would confirm the hypothesis of a G1 arrest.
Western Blot Analysis of Key Cell Cycle Regulators
Causality: To dissect the molecular mechanism of a G1 arrest, it is essential to examine the protein levels and modification status of the key players in the G1/S transition. Western blotting allows for the detection of changes in the expression of proteins like Cyclin D1 and the phosphorylation status of Rb.
Protocol:
-
Protein Extraction: Treat cells with 6-n-Hexylaminopurine as in the cell cycle analysis protocol. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with primary antibodies against key G1/S proteins (e.g., Cyclin D1, CDK4, CDK6, phospho-Rb, total Rb). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control. A decrease in Cyclin D1 levels or a reduction in the ratio of phospho-Rb to total Rb would provide strong evidence for the inhibition of the Cyclin D-CDK4/6-Rb pathway.
| Target Protein | Expected Change with G1 Arrest | Rationale |
| Cyclin D1 | Decrease | Reduced expression would lead to decreased CDK4/6 activity. |
| CDK4/CDK6 | No change or Decrease | Expression may or may not be affected, but activity is the key. |
| Phospho-Rb | Decrease | Direct indicator of reduced CDK4/6 activity. |
| Total Rb | No change | Serves as a control for the phospho-specific antibody. |
Table 2: Expected outcomes from Western blot analysis following treatment with a G1-phase inhibitor.
Conclusion: A Molecule of Dual Promise
6-n-Hexylaminopurine presents a fascinating subject for research at the nexus of plant science and human cell biology. Its established role as a potent promoter of cell division in plants provides a stark contrast to the emerging picture of related N6-substituted purines as inhibitors of proliferation and inducers of apoptosis in mammalian cancer cells. The technical guide presented here offers a logical and scientifically rigorous framework to explore this duality. By employing these methodologies, researchers can systematically dissect the molecular mechanisms through which 6-n-Hexylaminopurine exerts its effects on the cell cycle, potentially uncovering novel therapeutic avenues for diseases of uncontrolled cell proliferation.
References
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Rajabi, M., Signorelli, P., Gorincioi, E., Ghidoni, R., & Santaniello, E. (2010). Antiproliferative activity of N6-isopentenyladenosine on MCF-7 breast cancer cells: cell cycle analysis and DNA-binding study. DNA and cell biology, 29(11), 687–691. [Link]
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Mazzoccoli, G., Sothern, R. B., & Francavilla, M. (2004). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Journal of cancer research and clinical oncology, 130(7), 395–402. [Link]
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Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis book, 12, e0168. [Link]
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Vermeulen, K., Strnad, M., Krystof, V., Havlícek, L., Van der Aa, A., Lenjou, M., Nijs, G., Rodrigus, I., Stockman, B., van Onckelen, H., Van Bockstaele, D. R., & Berneman, Z. N. (2002). Antiproliferative effect of plant cytokinin analogues with an inhibitory activity on cyclin-dependent kinases. Leukemia, 16(3), 299–305. [Link]
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Romanov, G. A. (2009). Cytokinin Activity of N 6-benzyladenine Derivatives Assayed by Interaction With the Receptors in Planta, in Vitro, and in Silico. Russian Journal of Plant Physiology, 56(4), 549–560. [Link]
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Shimizu-Sato, S., & Mori, H. (2001). Control of growth and development by cytokinins. Current opinion in plant biology, 4(5), 423–428. [Link]
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Yoshida, M., Kijima, M., Akita, M., & Beppu, T. (1990). Apoptosis induced by an alkylated purine, 6-dimethylaminopurine, and changes in gene expression in human lymphoma U937 cells. Experimental cell research, 189(1), 93–98. [Link]
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Yang, X., Wu, F., & Jiao, Y. (2021). Molecular mechanism of cytokinin-activated cell division in Arabidopsis. Science advances, 7(9), eabe3146. [Link]
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A Technical Guide to the Discovery and Validation of Novel Cytokinin Antagonists
Abstract
Cytokinins are a class of phytohormones that orchestrate a wide array of plant growth and developmental processes, including cell division, shoot and root growth, senescence, and responses to environmental stress.[1][2] The ability to modulate cytokinin signaling offers profound opportunities in both fundamental plant biology research and agricultural applications.[3] Cytokinin antagonists—molecules that specifically block cytokinin perception or signaling—are invaluable chemical tools for dissecting these complex pathways and hold promise as novel plant growth regulators for enhancing crop performance.[3][4] This guide provides a comprehensive technical overview of the strategies and methodologies employed in the discovery, validation, and optimization of novel cytokinin antagonists, intended for researchers and professionals in plant science and drug development. We will explore the intricacies of the cytokinin signaling pathway as a target, detail robust screening platforms from in vitro binding assays to in vivo physiological validation, and discuss the iterative process of chemical optimization through structure-activity relationship studies.
The Cytokinin Signaling Pathway: A Prime Target for Antagonism
The discovery of effective antagonists begins with a thorough understanding of the target pathway. In plants, cytokinin signaling is mediated by a multistep phosphorelay system, analogous to bacterial two-component signaling systems.[5][6] This pathway provides multiple intervention points for antagonist action, with the initial receptor-ligand binding event being the most direct and common target.
The core signaling cascade consists of four key steps:
-
Perception: Cytokinins are perceived by membrane-localized ARABIDOPSIS HISTIDINE KINASE (AHK) receptors, specifically AHK2, AHK3, and AHK4 (also known as CRE1/WOL) in Arabidopsis thaliana.[7][8][9] Evidence suggests these receptors are primarily located in the endoplasmic reticulum.[7] The hormone binds to the extracellular CHASE (Cyclase/Histidine kinase Associated Sensory Extracellular) domain of the receptor.[10]
-
Signal Initiation: Ligand binding induces autophosphorylation of a conserved histidine (His) residue within the receptor's kinase domain.[2]
-
Phosphorelay: The phosphoryl group is transferred from the receptor to a conserved aspartate (Asp) residue in its own receiver domain, and then shuttled by ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs) from the cytoplasm to the nucleus.[6][11]
-
Transcriptional Activation: In the nucleus, AHPs phosphorylate ARABIDOPSIS RESPONSE REGULATORS (ARRs). The key transcriptional activators are the Type-B ARRs (e.g., ARR1, ARR10, ARR12), which, upon activation, bind to the promoters of cytokinin-responsive genes and initiate transcription.[12][13] Among the primary targets are the Type-A ARR genes (e.g., ARR5, ARR7), which act in a negative feedback loop to dampen the signaling output.[5][14][15]
An ideal antagonist would competitively inhibit cytokinin binding to the AHK receptors, thereby preventing the initiation of this entire cascade.
A Multi-Tiered Workflow for Antagonist Discovery
The identification of a potent and specific cytokinin antagonist is a systematic process that progresses from high-throughput screening of large chemical libraries to detailed physiological characterization. This tiered approach ensures that candidate molecules are rigorously validated at the molecular, cellular, and whole-organism levels.
Primary Screening: Identifying Initial Hits
The initial search for antagonists typically involves high-throughput screening (HTS) of thousands of small molecules.[16] Heterologous microbial systems are exceptionally well-suited for this purpose as they isolate the receptor-ligand interaction from the complexity of the plant cellular environment.[17]
Key Methodology: E. coli Receptor-Reporter Assay
This is a powerful and widely used HTS method for identifying compounds that interact with cytokinin receptors.[17]
-
Principle: A genetically modified E. coli strain, which lacks its own two-component signaling system, is engineered to express a plant cytokinin receptor (e.g., Arabidopsis AHK4). The receptor is functionally linked to a reporter gene, such as β-galactosidase (lacZ). In the presence of a cytokinin agonist, the receptor is activated, initiating a phosphorelay that triggers the expression of the reporter gene, producing a measurable colorimetric or fluorescent signal. An antagonist will compete with the agonist for receptor binding, thereby preventing signal generation.
-
Protocol:
-
Preparation: Grow the engineered E. coli culture to a suitable density (e.g., OD600 of 0.5-0.8).
-
Assay Setup: In a 384-well microplate, dispense the bacterial culture into each well.
-
Compound Addition: Add compounds from a chemical library to individual wells at a fixed concentration (e.g., 10-20 µM). Include positive controls (agonist only, e.g., trans-zeatin) and negative controls (DMSO solvent).
-
Agonist Challenge: To screen for antagonists, add a fixed, sub-maximal concentration of a known cytokinin agonist (e.g., trans-zeatin) to all wells containing library compounds.
-
Incubation: Incubate the plates for a defined period (e.g., 2-4 hours) at a suitable temperature (e.g., 30°C) to allow for receptor binding and reporter gene expression.
-
Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside for β-galactosidase). After a further incubation, measure the signal (e.g., absorbance at 420 nm) using a plate reader.
-
Hit Identification: Identify wells where the signal is significantly reduced compared to the agonist-only control. These represent primary "hits" for potential antagonists.
-
Secondary Validation: Confirming and Characterizing Hits
Primary hits must be rigorously validated through orthogonal assays to confirm their activity and rule out artifacts. This stage involves both direct molecular interaction studies and physiological assays in plants.
A. In Vitro Receptor-Ligand Binding Assays
These assays directly measure the ability of a compound to displace a known cytokinin ligand from its receptor, providing definitive proof of interaction at the target site.[18][19]
-
Principle: A radiolabeled cytokinin with high affinity (e.g., [³H]trans-zeatin) is incubated with a source of the receptor (e.g., membranes isolated from tobacco cells or yeast expressing the receptor).[18][20] The amount of bound radioactivity is measured. The assay is then repeated in the presence of increasing concentrations of an unlabeled test compound. A true antagonist will compete for the binding site and reduce the amount of bound radioligand in a dose-dependent manner.[17][21]
-
Protocol:
-
Receptor Preparation: Isolate a particulate cell fraction (microsomes) rich in membranes from plant cells or a heterologous expression system.[18][20]
-
Binding Reaction: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of radiolabeled cytokinin (e.g., 3 pmol of [³H]tZ), and varying concentrations of the unlabeled test compound (from 0.1 nM to 50 µM).[17]
-
Incubation: Incubate the mixture on ice for 40-60 minutes to allow binding to reach equilibrium.[20]
-
Separation: Separate the receptor-bound ligand from the free ligand by centrifugation. The receptor-containing pellet is retained.[17][20]
-
Quantification: Remove the supernatant and measure the radioactivity in the pellet using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of specific binding).
-
B. In Vivo Plant Bioassays
In vivo bioassays are critical for confirming that the molecular activity of an antagonist translates into a physiological effect in the plant. These assays are based on well-characterized cytokinin responses.[22][23] An antagonist should produce effects consistent with a reduced cytokinin status or block the effects of exogenously applied cytokinin.[24][25]
| Bioassay | Principle | Expected Outcome with Antagonist |
| Tobacco Callus Growth | Cytokinin, with auxin, is required for cell division and proliferation in callus culture.[2][22] | Inhibition of cytokinin-induced callus growth. |
| Wheat Leaf Senescence | Cytokinins delay the degradation of chlorophyll in detached leaves.[22] | Failure to prevent senescence; no chlorophyll retention. |
| Arabidopsis Root Elongation | Exogenous cytokinin inhibits primary root elongation.[26] | Reversal of cytokinin-induced root growth inhibition; promotion of root growth.[26] |
| Amaranthus Betacyanin Synthesis | Cytokinins induce the synthesis of red betacyanin pigments in seedlings.[23] | Inhibition of cytokinin-induced pigment formation. |
| Cotyledon Greening | Cytokinin can antagonize the inhibitory effect of abscisic acid (ABA) on cotyledon greening.[27] | Inability to overcome ABA-mediated inhibition of greening. |
Key Methodology: Arabidopsis Root Elongation Assay
-
Principle: This assay leverages the known antagonistic relationship between cytokinin and root growth.[4][28] It is a sensitive and quantitative method to assess antagonist activity.
-
Protocol:
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
-
Plating: Plate seeds on Murashige and Skoog (MS) agar medium in square Petri dishes. The medium should contain a cytokinin agonist (e.g., 50 nM kinetin) and a range of concentrations of the test antagonist. Include controls with no hormones, agonist only, and antagonist only.
-
Vernalization & Germination: Store plates at 4°C for 2-3 days, then place them vertically in a growth chamber under a long-day photoperiod.
-
Measurement: After 7-10 days of growth, measure the length of the primary root for at least 15-20 seedlings per condition.
-
Data Analysis: A potent antagonist will significantly rescue the root growth inhibition caused by the cytokinin agonist. The antagonist-only condition should ideally show root lengths similar to or longer than the no-hormone control.[24]
-
Lead Optimization: The Role of Structure-Activity Relationship (SAR)
Once a validated hit is identified, the next phase is chemical optimization to improve its properties. Structure-activity relationship (SAR) studies involve synthesizing and testing a series of chemical analogs of the hit compound to determine which parts of the molecule are essential for its activity.[29][30][31]
The goal of SAR is to enhance:
-
Potency: Lowering the effective concentration (IC50).
-
Specificity: Increasing affinity for cytokinin receptors over other proteins.
-
Reduced Agonism: Eliminating any partial agonist activity.
A successful example of this process is the development of cytokinin antagonists from 6-benzylaminopurine (BAP). The initial discovery of 6-(2-hydroxy-3-methylbenzylamino)purine (PI-55) as a receptor antagonist paved the way for further exploration.[24][32] Subsequent synthesis and testing of BAP derivatives led to the identification of 6-(2,5-dihydroxybenzylamino)purine (LGR-991), which showed improved antagonist properties, including competitive inhibition of the AHK3 receptor and reduced residual agonist effects compared to PI-55.[24] This iterative process of synthesis and biological testing is crucial for developing a highly effective and specific chemical probe or potential agricultural product.[16]
Conclusion
The discovery of novel cytokinin antagonists is a multidisciplinary endeavor that integrates chemical biology, genetics, and plant physiology.[33][34] The systematic workflow—from high-throughput screening in microbial systems to direct binding assays and finally to whole-plant bioassays—provides a robust and self-validating pathway for identifying and characterizing potent inhibitors of cytokinin signaling. These molecules are not only essential tools for advancing our fundamental understanding of plant biology but also represent promising lead compounds for the development of next-generation plant growth regulators designed to enhance agricultural productivity and sustainability.[35]
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Bhargava, A., et al. (2013). Role of the Cytokinin-Activated Type-B Response Regulators in Hormone Crosstalk. MDPI. [Link]
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Sussman, M.R. & Kende, H. (1978). In vitro cytokinin binding to a particulate fraction of tobacco cells. Planta, 140(3), 251-259. [Link]
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Mok, M.C., Mok, D.W.S., & Armstrong, D.J. (1978). Differential cytokinin structure-activity relationships in phaseolus. PubMed, 16660233. [Link]
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Gardner, G., Sussman, M.R., & Kende, H. (1978). In vitro cytokinin binding to a particulate cell fraction from protonemata of Funaria hygrometrica. Planta, 143(1), 67-73. [Link]
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Hecht, S.M., et al. (1971). Cytokinins: Development of a Potent Antagonist. PNAS, 68(11), 2608-2610. [Link]
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Wulfetange, K., et al. (2011). Evidence for the localization of the Arabidopsis cytokinin receptors AHK3 and AHK4 in the endoplasmic reticulum. Journal of Experimental Botany, 62(14), 4983-4991. [Link]
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Kinoshita, T., et al. (2018). Plant Chemical Biology. Plant and Cell Physiology, 59(8), 1483-1486. [Link]
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Lomin, S.N., et al. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands. Journal of Experimental Botany, 66(7), 1851-1863. [Link]
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Voller, J., et al. (2010). Anticancer activity of natural cytokinins: a structure-activity relationship study. Phytochemistry, 71(11-12), 1350-1359. [Link]
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Lomin, S.N., Krivosheev, D.M., & Osolodkin, D.I. (2023). A Model of the Full-Length Cytokinin Receptor: New Insights and Prospects. International Journal of Molecular Sciences, 24(24), 17537. [Link]
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Hecht, S.M., et al. (1971). Cytokinins: Development of a Potent Antagonist. PubMed, 4330193. [Link]
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Kinoshita, T., et al. (2018). Plant Chemical Biology. Plant and Cell Physiology. [Link]
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Khan, I., et al. (2022). Applications of Cytokinins in Horticultural Fruit Crops: Trends and Future Prospects. Agronomy, 12(3), 633. [Link]
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Cuesta-Marcos, A., et al. (2020). Redundant and Non-redundant Functions of the AHK Cytokinin Receptors During Gynoecium Development. Frontiers in Plant Science, 11, 574719. [Link]
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Inoue, T., et al. (2001). AHK4 Gene Involved in the Cytokinin-Signaling Pathway as a Direct Receptor Molecule in Arabidopsis thaliana. Plant and Cell Physiology, 42(7), 773-776. [Link]
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Spíchal, L., et al. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Bioorganic & Medicinal Chemistry, 18(17), 6475-6483. [Link]
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Shaul, O. & Lavy, M. (2022). Auxin/Cytokinin Antagonistic Control of the Shoot/Root Growth Ratio and Its Relevance for Adaptation to Drought and Nutrient Deficiency Stresses. PubMed, 35203180. [Link]
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Hluska, T., et al. (2021). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. MDPI. [Link]
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Sosnowski, J., Truba, M., & Vasileva, V. (2023). The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. Agriculture, 13(3), 724. [Link]
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Aremu, A.O., et al. (2016). The effects of the cytokinin antagonist PI-55 and the inhibitor of cytokinin degradation INCYDE on the growth of micropropagated 'Williams' bananas. Plant Growth Regulation, 79(3), 321-328. [Link]
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Skoog, F., et al. (1967). Cytokinins: Structure/activity relationships. Phytochemistry, 6(9), 1169-1192. [Link]
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Mok, D.W.S. & Mok, M.C. (Eds.). (1994). Cytokinins: Chemistry, Activity, and Function. CRC Press. [Link]
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Nagabukuro, H., et al. (2015). Discovery and optimization of novel antagonists to the human neurokinin-3 receptor for the treatment of sex-hormone disorders (Part I). Bioorganic & Medicinal Chemistry Letters, 25(10), 2157-2162. [Link]
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Kerr, A. & Lee, Y.H. (1989). Cytokinin Antagonist Activity of Substituted Phenethylamines in Plant Cell Culture. Plant Physiology, 90(4), 1271-1275. [Link]
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Arata, H., et al. (2010). Phenylquinazoline Compound S-4893 is a Non-Competitive Cytokinin Antagonist that Targets Arabidopsis Cytokinin Receptor CRE1 and Promotes Root Growth in Arabidopsis and Rice. Plant and Cell Physiology, 51(12), 2055-2066. [Link]
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Nisler, J., et al. (2016). Hit validation. (A) Live-cell cytokinin-binding assay with CRE1/AHK4... ResearchGate. [Link]
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Wang, Z., et al. (2011). Cytokinin Antagonizes Abscisic Acid-Mediated Inhibition of Cotyledon Greening by Promoting the Degradation of ABSCISIC ACID INSENSITIVE5 Protein in Arabidopsis. The Plant Cell, 23(11), 3930-3941. [Link]
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Zhang, L., et al. (2007). Analytical methods for cytokinins. Trends in Analytical Chemistry, 26(7), 642-651. [Link]
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An In-Depth Technical Guide to the Effects of 6-n-Hexylaminopurine on Gene Expression
Introduction: Unveiling the Therapeutic Potential of 6-n-Hexylaminopurine
6-n-Hexylaminopurine is a synthetic cytokinin, a class of plant hormones known to promote cell division and growth.[1] Beyond its established role in plant biology, this N6-substituted purine derivative has garnered significant interest in biomedical research for its potential as an anti-cancer agent. This interest stems from its ability to modulate fundamental cellular processes, primarily through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of therapeutic agents.[3]
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted effects of 6-n-Hexylaminopurine on gene expression. We will delve into its mechanism of action, provide detailed protocols for investigating its cellular effects, and discuss the anticipated changes in the transcriptome, focusing on pathways central to cancer biology: cell cycle regulation and apoptosis.
Mechanism of Action: A Focus on Cyclin-Dependent Kinase Inhibition
The primary mechanism through which 6-n-Hexylaminopurine is thought to exert its anti-proliferative effects is through the competitive inhibition of ATP binding to cyclin-dependent kinases, with a notable selectivity for CDK2.[2][4] CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, drive the progression of the cell through its various phases.[5]
The inhibition of CDK2 by 6-n-Hexylaminopurine disrupts the G1/S and S phase transitions of the cell cycle, leading to cell cycle arrest.[2][6] This arrest prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. Furthermore, prolonged cell cycle arrest can trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating damaged or cancerous cells.[7][8]
Investigating the Transcriptomic Landscape: A Methodological Workflow
To fully elucidate the effects of 6-n-Hexylaminopurine on gene expression, a multi-faceted approach combining transcriptomic analysis with functional cellular assays is recommended. This workflow allows for the identification of differentially expressed genes and pathways, followed by the validation of these changes at the protein and cellular levels.
Caption: A comprehensive workflow for investigating the effects of 6-n-Hexylaminopurine.
Experimental Protocols
-
Cell Lines: Select appropriate cancer cell lines for your study. A panel of cell lines from different cancer types is recommended to assess the breadth of activity.
-
Culture Conditions: Culture cells in their recommended media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of 6-n-Hexylaminopurine in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of 6-n-Hexylaminopurine to determine the half-maximal inhibitory concentration (IC50). For gene expression studies, a concentration around the IC50 value is often used. Include a vehicle control (DMSO) in all experiments.
RNA-Seq provides a comprehensive and unbiased view of the transcriptome.
-
RNA Extraction: After treatment, harvest cells and extract total RNA using a commercially available kit, ensuring high purity and integrity.
-
Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon treatment with 6-n-Hexylaminopurine compared to the vehicle control.
-
qPCR is a targeted approach to validate the gene expression changes observed in the RNA-Seq data.
-
cDNA Synthesis: Reverse transcribe an aliquot of the total RNA into cDNA.
-
Primer Design: Design and validate primers for the genes of interest identified from the RNA-Seq analysis. Also, include primers for one or more stable housekeeping genes for normalization.
-
qPCR Reaction: Perform the qPCR reaction using a suitable master mix and real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression changes using the delta-delta Ct method.
Western blotting is used to confirm that the changes in gene expression translate to changes in protein levels.
-
Protein Extraction: Lyse treated cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., CDK2, Cyclin E, Bcl-2, Bax, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
This assay quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest and fix the treated cells in cold 70% ethanol.[6][9]
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to remove RNA.[6][9]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle.
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest the treated cells and resuspend them in binding buffer.[10][11]
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.[10][11] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Expected Gene Expression Changes and Cellular Effects
Based on the known mechanism of action of 6-n-Hexylaminopurine and related CDK inhibitors, the following gene expression and cellular changes can be anticipated.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | A549 (Lung Carcinoma) | 35.8 µM (for a similar compound) | [12] |
| HeLa (Cervical Cancer) | 65.5 µM (for a similar compound) | [12] | |
| Cell Cycle Arrest | Various | G1/S phase arrest | Inferred from CDK2 inhibition[2][6] |
| Apoptosis Induction | Various | Increased percentage of apoptotic cells | [7] |
Anticipated Gene Expression Profile
Treatment with 6-n-Hexylaminopurine is expected to induce significant changes in the expression of genes involved in cell cycle progression and apoptosis.
-
Downregulation of Cell Cycle Progression Genes: As a CDK2 inhibitor, 6-n-Hexylaminopurine is likely to lead to the downregulation of genes that are essential for the G1/S transition and DNA replication. This includes genes regulated by the E2F family of transcription factors, which are activated upon Rb phosphorylation by CDKs.[5][13] Examples include:
-
CCNE1 (Cyclin E1)
-
CCNA2 (Cyclin A2)
-
CDK1
-
Genes involved in nucleotide biosynthesis and DNA replication.
-
-
Upregulation of Cell Cycle Inhibitors: The expression of CDK inhibitors (CKIs) may be upregulated as a cellular response to CDK inhibition.
-
CDKN1A (p21)
-
CDKN1B (p27)
-
-
Modulation of Apoptosis-Related Genes: The induction of apoptosis by 6-n-Hexylaminopurine will be reflected in the altered expression of genes from the Bcl-2 family and other apoptosis regulators.[7][8][14]
-
Upregulation of Pro-apoptotic Genes:
-
BAX
-
BAK1
-
PUMA (BBC3)
-
NOXA (PMAIP1)
-
-
Downregulation of Anti-apoptotic Genes:
-
BCL2
-
MCL1
-
BCL2L1 (Bcl-xL)
-
-
A study on the related cytokinin, 6-benzylaminopurine, in a plant system revealed changes in the expression of genes involved in hormone signaling, transcription regulation, and stress responses, suggesting that N6-substituted purines can have broad effects on the transcriptome.[7]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways affected by 6-n-Hexylaminopurine.
Caption: Inhibition of the Cell Cycle by 6-n-Hexylaminopurine.
Caption: Induction of Apoptosis by 6-n-Hexylaminopurine.
Conclusion
6-n-Hexylaminopurine represents a promising scaffold for the development of novel anti-cancer therapeutics. Its ability to inhibit CDK2 and induce apoptosis makes it a compelling candidate for further investigation. A thorough understanding of its effects on gene expression is paramount to elucidating its precise mechanism of action, identifying potential biomarkers of response, and uncovering novel therapeutic applications. The methodologies and expected outcomes detailed in this guide provide a robust framework for researchers to explore the full potential of this intriguing molecule. By integrating transcriptomic data with functional cellular assays, the scientific community can continue to unravel the complex interplay between 6-n-Hexylaminopurine and the intricate regulatory networks that govern cell fate.
References
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Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
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Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]
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Adams, J. M., & Cory, S. (1999). BCL-2 gene family and the regulation of programmed cell death. PubMed, 10197582. [Link]
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Hu, B., et al. (2000). S and G2 Phase Roles for Cdk2 Revealed by Inducible Expression of a Dominant-Negative Mutant in Human Cells. Molecular and Cellular Biology, 20(20), 7589-7600. [Link]
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Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68. [Link]
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García-García, A., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(6), 2295-2311. [Link]
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Li, Y., et al. (2022). Transcriptome and metabolome profiling unveils the mechanisms of naphthalene acetic acid in promoting cordycepin synthesis in Cordyceps militaris. Frontiers in Microbiology, 13, 961921. [Link]
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Malumbres, M. (2022). Cyclin-dependent protein kinases and cell cycle regulation in biology and disease. FEBS Letters, 596(14), 1759-1780. [Link]
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Merino, D., & Kelly, G. L. (2021). Post-Transcriptional Regulation of Anti-Apoptotic BCL2 Family Members. International Journal of Molecular Sciences, 22(11), 5789. [Link]
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Blazek, D., et al. (2011). The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes. Genes & Development, 25(20), 2158-2172. [Link]
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Peric, D., et al. (2020). BCL2-Family Dysregulation in B-Cell Malignancies: From Gene Expression Regulation to a Targeted Therapy Biomarker. Frontiers in Oncology, 10, 622. [Link]
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National Center for Biotechnology Information. (n.d.). Gene Result CDK2 cyclin dependent kinase 2 [ (human)]. Retrieved from [Link]
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Fleysher, M. H. (1975). Some Short-Chain N6-substituted Adenosine Analogues With Antitumor Properties. Journal of Medicinal Chemistry, 18(4), 432-434. [Link]
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Altogen Labs. (n.d.). IC50 values (μL/mL) for cancer cell lines, and CC50 (μL/mL) values for.... Retrieved from [Link]
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Hussain Biology. (2019, February 25). Apoptosis Regulation by Genes | Bcl-2 Family [Video]. YouTube. [Link]
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OncLive. (2014, July 11). CDK Becomes Hot Target Again: Cell Cycle Inhibitors Compete for Success in Breast Cancer and CLL. Retrieved from [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Konieczna, I., et al. (2021). Transcript-Level Dysregulation of BCL2 Family Genes in Acute Myeloblastic Leukemia. Cancers, 13(13), 3183. [Link]
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Lecturio Medical. (2021, October 4). The cell cycle - Part 2: Cyclins, cyclin dependent kinases (CDKs), CDK inhibitors [Video]. YouTube. [Link]
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Imai, S., et al. (1988). Inotropic and chronotropic effects of N6-substituted derivatives of cyclic AMP as assessed in guinea-pig isolated right atria and papillary muscle. British Journal of Pharmacology, 95(2), 371-380. [Link]
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Loyer, P., et al. (2005). Role of CDK/cyclin complexes in transcription and RNA splicing. Cellular Signalling, 17(9), 1033-1051. [Link]
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Technical Guide: Initial Bioactivity Screening of 6-n-Hexylaminopurine (6-HAP)
Executive Summary
Compound Identity: 6-n-Hexylaminopurine (N6-hexyladenine) CAS Registry Number: 4863-87-0 Molecular Formula: C₁₁H₁₇N₅ Class: Synthetic Cytokinin / Purine Analog[1]
This technical guide outlines a rigorous, self-validating screening protocol for 6-n-Hexylaminopurine (6-HAP). While historically categorized as a plant growth regulator (cytokinin), 6-HAP has emerged as a molecule of interest in mammalian systems, specifically for its potential anti-aging, antioxidant, and antifibrotic properties. This guide provides a dual-kingdom screening approach (Plant/Mammalian) to establish a comprehensive bioactivity profile.
Part 1: Physicochemical Pre-Screening & Stock Preparation
Objective: To generate a stable, precipitation-free stock solution suitable for both cell culture and plant tissue media. 6-HAP is hydrophobic; improper solubilization is the primary cause of false negatives in initial screening.
Solubility Protocol
The "DMSO-Pulse" Method: Do not attempt to dissolve directly in aqueous buffers (PBS/Media), as this results in micro-crystallization that is often invisible to the naked eye but skews molarity.
-
Weighing: Weigh 10 mg of 6-HAP (MW: ~219.29 g/mol ) into a sterile glass vial.
-
Primary Solubilization: Add 100% Dimethyl Sulfoxide (DMSO) to achieve a 50 mM stock .
-
Calculation: 10 mg / 219.29 g/mol = 0.0456 mmol.
-
Volume DMSO: 0.0456 mmol / 50 mM = 0.912 mL (912 µL).
-
-
Sonication: Sonicate at 40kHz for 30 seconds to ensure complete dissolution.
-
Sterilization: Pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Nylon filters may bind the compound.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.
Stability Check (Self-Validating Step)
Before proceeding to bioassays, validate the stock:
-
Visual Check: Thaw an aliquot. If crystals are visible, warm to 37°C.
-
Precipitation Test: Dilute 10 µL of stock into 990 µL of warm culture media (1:100 dilution). Vortex immediately. Examine under 10x microscopy. If needle-like crystals form, the concentration is too high for the media formulation; reduce working concentration.
Part 2: Mammalian Bioactivity Screening (In Vitro)
Focus: Dermal Fibroblasts (HDFa). Rationale: Purine analogs like Kinetin and 6-HAP modulate cellular aging and extracellular matrix (ECM) integrity. The initial screen must differentiate between cytotoxicity and functional bioactivity.
Cytotoxicity Profiling (MTT Assay)
Objective: Define the Therapeutic Window.
-
Cell Line: Human Dermal Fibroblasts, adult (HDFa).
-
Seeding: 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment: 6-HAP concentration gradient (0, 0.1, 1, 10, 50, 100, 200 µM).
-
Vehicle Control: DMSO matched to the highest concentration (must be <0.1% v/v).
-
Positive Control: 10% DMSO (Cell death).
-
-
Duration: 48 hours.
-
Readout: Absorbance at 570 nm.
-
Success Criterion: >90% viability relative to vehicle control defines the "Safe Dose" (typically <50 µM for 6-HAP).
Functional Assay: Pro-Collagen Type I Synthesis
Objective: Determine if 6-HAP stimulates ECM production (anti-aging proxy).
-
Starvation: Serum-starve HDFa cells (0.5% FBS) for 12h to synchronize cell cycle and reduce background collagen production.
-
Treatment: Treat with Safe Dose determined in 2.1 (e.g., 5 µM, 10 µM, 20 µM) for 48h.
-
Positive Control: TGF-β1 (5 ng/mL).
-
-
Quantification: Harvest supernatant. Analyze using Pro-Collagen Type I C-Peptide (PIP) ELISA.
-
Normalization: Normalize PIP concentration to total protein content (BCA Assay) of the cell lysate to account for proliferation differences.
Visualizing the Screening Workflow
The following diagram illustrates the logical flow from compound receipt to functional data generation.
Figure 1: Integrated screening workflow ensuring physicochemical stability prior to biological interrogation.
Part 3: Plant Bioactivity Screening (Canonical)
Focus: Soybean Callus Bioassay (Miller Method). Rationale: This is the definitive test for cytokinin activity (cell division). Even if the primary interest is pharmaceutical, this assay validates the compound's structural integrity and receptor-binding capability (HK receptors).
Protocol
-
Explants: Use cotyledonary callus from Glycine max (Soybean) previously maintained on kinetin-free medium for 3 weeks (to induce cytokinin starvation).
-
Media Prep: Murashige and Skoog (MS) basal medium + 2 mg/L IAA (Auxin).
-
Note: Cytokinins require Auxin presence to induce callus; they work synergistically.
-
-
Treatment: Add 6-HAP at logarithmic intervals (0.01, 0.1, 1.0, 10 µM).
-
Control: Kinetin (Standard) at same concentrations.
-
-
Incubation: 28 days at 25°C, dark conditions.
-
Data Collection: Measure Fresh Weight (FW) of callus.
Part 4: Data Interpretation & Mechanistic Insight
Expected Data Output Structure
Summarize your findings in a comparative matrix.
| Parameter | Assay | Metric | Success Threshold (6-HAP) |
| Safety | HDFa MTT | LC₅₀ (Lethal Conc.) | > 100 µM (Low Toxicity) |
| Efficacy | Collagen ELISA | % Increase vs. Control | > 15% increase at 10 µM |
| Potency | Soybean Callus | EC₅₀ (Growth) | Comparable to Kinetin (~0.1 µM) |
Mechanistic Pathways
6-HAP operates via distinct pathways in plants vs. mammals. In plants, it triggers the histidine kinase phosphorelay. In mammals, the mechanism is non-receptor mediated (or via adenosine receptors), often involving Nrf2 activation (antioxidant defense) or direct modulation of the ECM.
Figure 2: Divergent signaling pathways: Receptor-mediated in plants vs. antioxidant/ECM modulation in mammalian cells.
References
-
Miller, C. O. (1963). Kinetin and Kinetin-Like Compounds. In: Linskens H.F., Tracey M.V. (eds) Moderne Methoden der Pflanzenanalyse / Modern Methods of Plant Analysis. Springer. [Link]
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Rattan, S. I., & Clark, B. F. (1994). Kinetin delays the onset of ageing characteristics in human fibroblasts.[1][2] Biochemical and Biophysical Research Communications, 201(2), 665–672. [Link]
-
Doležal, K., et al. (2007). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 15(11), 3737-3747. [Link]
-
Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. [Link]
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Methodological & Application
using 6-n-Hexylaminopurine to stimulate shoot induction
Application Note: Targeted Shoot Induction Using 6-n-Hexylaminopurine (N6-hexyladenine)
Abstract
This Application Note details the protocol for utilizing 6-n-Hexylaminopurine (6-HAP) , a specific N6-substituted adenine cytokinin, for in vitro shoot induction. While 6-Benzylaminopurine (BAP) remains the industry standard, it frequently induces hyperhydricity (vitrification) and excessive callus formation in sensitive genotypes. 6-HAP offers a distinct structure-activity profile with high specificity for the AHK3 receptor, often resulting in higher quality shoot organogenesis with reduced basal callus. This guide is designed for researchers optimizing regeneration systems where standard cytokinins have failed to produce viable, acclimatization-ready plantlets.
Introduction & Mechanism of Action
1.1 The Chemical Logic: Why 6-HAP? Cytokinins promote cell division and shoot differentiation. However, the efficacy of a cytokinin is dictated by its affinity for histidine kinase receptors (AHK) and its metabolic stability against cytokinin oxidase/dehydrogenase (CKX).
-
6-Benzylaminopurine (BAP): High activity, but often causes "wet" shoots (hyperhydricity) due to stress-ethylene induction and excessive cell water retention.
-
6-n-Hexylaminopurine (6-HAP): Possesses a six-carbon aliphatic side chain at the N6 position. Structure-Activity Relationship (SAR) studies indicate that while the benzyl ring of BAP provides potent receptor locking, the aliphatic hexyl chain of 6-HAP offers a "softer" activation profile. It is sufficiently lipophilic to penetrate tissue but is metabolized differently, often yielding shoots with better vascular connection and less vitrification.
1.2 Signaling Pathway Visualization The following diagram illustrates the signal transduction pathway activated by 6-HAP, leading to the upregulation of shoot-specific transcription factors (e.g., WUSCHEL).
Figure 1: The Two-Component Signaling System (TCS) activated by 6-HAP. The ligand binds AHK receptors, initiating a phosphorelay that triggers shoot-inducing transcription factors.
Pre-Experimental Considerations
2.1 Comparative Cytokinin Profile Select 6-HAP based on the following comparative analysis:
| Feature | 6-Benzylaminopurine (BAP) | 6-n-Hexylaminopurine (6-HAP) | Kinetin (Kin) |
| Potency | Very High | Moderate to High | Low to Moderate |
| Callus Induction | High (often interferes with shoots) | Low (favors direct organogenesis) | Low |
| Hyperhydricity Risk | High | Low | Very Low |
| Side Chain | Aromatic (Benzyl) | Aliphatic (n-Hexyl) | Aromatic (Furfuryl) |
| Primary Use | Mass multiplication | Quality shoot induction / Recalcitrant species | Senescence delay |
2.2 Solubility & Stability
-
Molecular Weight: ~233.3 g/mol
-
Solubility: Hydrophobic. Poorly soluble in water. Soluble in 1N NaOH or Dimethyl Sulfoxide (DMSO).
-
Autoclave Stability: Stable. Can be added prior to autoclaving, unlike Zeatin.
Detailed Protocols
Protocol A: Preparation of 1 mM Stock Solution (100 mL)
Precision is critical. Do not attempt to dissolve directly in media.
-
Weigh 23.3 mg of 6-n-Hexylaminopurine powder.
-
Transfer to a 100 mL volumetric flask or sterile tube.
-
Add 2-3 mL of 1N NaOH (or 1N KOH). Vortex until completely clear.
-
Note: If precipitation occurs upon adding water, the pH has dropped too quickly. Keep the initial volume basic.
-
-
Slowly bring volume up to 100 mL with double-distilled water (ddH₂O).
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol B: Shoot Induction Workflow
Target System: Leaf explants or nodal segments (General Model).
Step 1: Media Preparation
-
Prepare Murashige & Skoog (MS) basal salts + vitamins.
-
Add 30 g/L Sucrose .
-
Add 6-HAP: Add the appropriate volume of stock solution to achieve final concentrations of 0.5, 1.0, 2.0, and 5.0 µM .
-
Calculation: For 2.0 µM in 1L media, use 2.0 mL of 1 mM stock.
-
-
Auxin Balance (Optional): If working with callus-mediated organogenesis, add 0.1 - 0.5 µM NAA . For direct shoot induction, use 6-HAP alone.
-
Adjust pH to 5.8 . Add gelling agent (Agar or Gelrite). Autoclave.
Step 2: Explant Preparation
-
Surface sterilize tissue (e.g., 70% EtOH for 1 min, 1.5% NaOCl for 10 min).
-
Rinse 3x with sterile ddH₂O.
-
Cut explants. Crucial: Ensure cut surfaces are clean; crushed tissue releases phenolics that inhibit 6-HAP uptake.
Step 3: Incubation & Subculture
-
Place explants horizontally (leaf) or vertically (node) on media.
-
Incubate at 25 ± 2°C under 16h photoperiod (40-60 µmol m⁻² s⁻¹).
-
Observation: 6-HAP response is slower than BAP. Do not discard plates early. Expect primordia by week 3-4.
Step 4: Workflow Visualization
Figure 2: Step-by-step experimental workflow for 6-HAP mediated shoot induction.
Optimization & Troubleshooting (Expert Insights)
4.1 The "Rescue" Strategy If your standard BAP protocol yields glassy, hyperhydric shoots:
-
Switch immediately to 6-HAP at the same molar concentration.
-
Mechanism: 6-HAP reduces the accumulation of water in the apoplast, a common side effect of benzyl-adenine derivatives.
4.2 Concentration Gradients 6-HAP has a narrower effective window than Kinetin.
-
< 0.5 µM: Often insufficient for shoot break.
-
> 10 µM: May cause stunting (rosetting) rather than elongation.
-
Sweet Spot: Most herbaceous species respond best between 2.0 - 5.0 µM .
4.3 Synergistic Effects For woody plant species (recalcitrant), combine 6-HAP (2 µM) with Thidiazuron (TDZ) (0.1 µM) . The 6-HAP promotes elongation while the low-dose TDZ triggers the initial meristematic activity, mitigating the stunting often seen with TDZ alone.
References
-
Skoog, F., et al. (1967). Cytokinins: Structure/Activity Relationships. Phytochemistry, 6(9), 1169-1192.
- Foundational text defining the activity of N6-alkyl adenines.
-
Kulkarni, V.M., et al. (2013). QSAR analysis of N6-substituted adenines as cytokinins. Medicinal Chemistry Research, 22, 3897–3905.
- Modern analysis of receptor binding affinities for hexyl- vs benzyl- deriv
-
Hill, K. (1980). N6-substituted adenines and shoot differentiation. Plant Physiology, 66(5).
- Classic protocol valid
-
Sigma-Aldrich. Product Specification: N6-Hexyladenine.
- Chemical property verific
In Vitro Assessment of Cytokinin Activity: From Classical Bioassays to Molecular Reporters
Executive Summary
Cytokinins are a class of phytohormones (
This guide outlines a methodology for validating cytokinin activity using three distinct tiers of analysis:
-
The Gold Standard: Tobacco Callus Bioassay (Cell Proliferation).
-
The Phenotypic Screen: Leaf Senescence Assay (Chlorophyll Retention).
-
The Molecular Quantifier: ARR5 Promoter Activation (Transcriptional Response).
Part 1: The Biological Basis (Mechanism of Action)
To design a valid assay, one must understand the signal transduction pathway. Cytokinins signal through a Two-Component System (TCS) , a phosphorelay mechanism conserved from bacteria.[1][2][3]
-
Perception: Cytokinin binds to histidine kinase receptors (AHKs) at the ER or plasma membrane.
-
Phosphorelay: Upon binding, the receptor autophosphorylates and transfers the phosphate group to Histidine Phosphotransfer proteins (AHPs).
-
Nuclear Translocation: AHPs move into the nucleus.
-
Response: AHPs phosphorylate Type-B Response Regulators (ARRs), which act as transcription factors to activate Type-A ARRs (feedback repressors) and downstream cytokine-responsive genes.
Visualization: The Cytokinin Phosphorelay Pathway
Figure 1: The canonical Two-Component Signaling (TCS) pathway used by cytokinins to regulate gene expression.[1][4]
Part 2: The Gold Standard – Tobacco Callus Bioassay
Principle: Based on the seminal work of Skoog and Miller (1957), this assay relies on the fact that tobacco pith tissue requires both auxin and cytokinin to divide. By keeping auxin constant and limiting, the rate of callus mass accumulation becomes directly proportional to the cytokinin activity in the sample.
Materials
-
Plant Material: Nicotiana tabacum (cv.[5] Wisconsin 38 is standard) pith explants.
-
Basal Media: Murashige and Skoog (MS) salts + vitamins, 30 g/L sucrose, 0.8% agar, pH 5.7.
-
Auxin: Indole-3-acetic acid (IAA) or NAA (2 mg/L stock).
-
Standard: Kinetin or trans-Zeatin (serial dilutions).
Protocol
-
Explant Preparation:
-
Harvest stems from 1-meter tall tobacco plants.
-
Surface sterilize (70% EtOH for 1 min, 10% bleach for 15 min).
-
Aseptically remove the vascular cylinder and cortex, leaving only the white pith cylinder.
-
Slice pith into 5 mm thick discs.
-
CRITICAL: Incubate discs on hormone-free MS media for 3-5 days to "starve" them of endogenous cytokinins.
-
-
Media Setup:
-
Prepare MS media containing a fixed low concentration of Auxin (e.g., 2.0 mg/L IAA ).
-
Add test compounds at logarithmic intervals (e.g., 0.01, 0.1, 1.0, 10.0 µM).
-
Include a Kinetin standard curve.
-
-
Incubation:
-
Place 3 explants per vessel.
-
Incubate at 25°C in the dark (to prevent chlorophyll interference) for 21–28 days .
-
-
Data Collection:
Validation Criteria:
-
Negative Control (Auxin only): Should show no growth or necrosis.
-
Positive Control: Sigmoidal growth curve peaking at optimal cytokinin concentration.
Part 3: Phenotypic Screen – Leaf Senescence Assay
Principle: Cytokinins inhibit the degradation of chlorophyll in detached leaves (Richmond-Lang effect). This assay is excellent for high-throughput screening of synthetic analogs for "anti-aging" properties.
Protocol
-
Plant Material: First leaves of Wheat (Triticum aestivum) or Barley (Hordeum vulgare), 7–10 days old.
-
Sectioning: Cut 3 cm segments from the leaf tips.
-
Treatment:
-
Float segments (abaxial side down) in Petri dishes containing 10 mL of test solution (buffer: 2 mM MES, pH 5.8).
-
Control: Buffer only (rapid senescence).
-
-
Incubation:
-
Incubate in total darkness at 25°C for 48–72 hours.
-
Note: Light will induce photosynthesis and confound the results.
-
-
Chlorophyll Extraction:
-
Transfer segments to 80% acetone.
-
Heat at 80°C for 20 mins or incubate overnight at 4°C.
-
Measure absorbance at 645 nm and 663 nm.
-
-
Calculation:
-
Total Chlorophyll (mg/L) =
.
-
Part 4: Molecular Precision – ARR5 Reporter Assay
Principle: For determining specific receptor activation without the weeks-long wait of tissue culture, transgenic Arabidopsis carrying the ARR5 promoter fused to a reporter (GUS or Luciferase) is preferred. ARR5 is a Type-A response regulator rapidly transcribed (within minutes) upon cytokinin perception.
Workflow Visualization
Figure 2: Workflow for the rapid ARR5::GUS quantitative assay.
Protocol (Quantitative MUG Assay)
-
Growth: Grow ARR5::GUS Arabidopsis seedlings in liquid MS (1% sucrose) for 7 days.
-
Treatment: Add test compound (e.g., 100 nM Zeatin) for 2 to 24 hours .
-
Extraction:
-
Grind tissue in extraction buffer (50 mM NaPO4, 10 mM EDTA, 0.1% Triton X-100).
-
Centrifuge to clear debris.
-
-
Reaction:
-
Mix extract with 1 mM 4-methylumbelliferyl-β-D-glucuronide (MUG).
-
Incubate at 37°C.
-
-
Stop & Read:
-
Stop reaction with 0.2 M
. -
Measure fluorescence (Ex: 365 nm, Em: 455 nm).
-
Normalize against total protein concentration (Bradford assay).
-
Part 5: Comparative Data Analysis
Select the assay based on your specific research question.
| Feature | Tobacco Callus Bioassay | Leaf Senescence Assay | ARR5 Reporter Assay |
| Primary Output | Cell Division (Mass) | Chlorophyll Retention | Transcriptional Activation |
| Time to Result | 21–28 Days | 2–4 Days | 2–24 Hours |
| Sensitivity | High (~1 nM) | Moderate (~10 nM) | Very High (~0.1 nM) |
| Specificity | High (Requires Auxin balance) | Low (Affected by other stresses) | Very High (Specific to TCS) |
| Throughput | Low | Medium | High |
| Best For | Defining "Cytokinin" activity | Agrochemical screening | Drug discovery / Mode of Action |
References
-
Skoog, F., & Miller, C. O. (1957). Chemical regulation of growth and organ formation in plant tissues cultured in vitro.[7][8][9][10] Symposia of the Society for Experimental Biology, 11, 118–130.
-
Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling networks. Annual Review of Plant Biology, 63, 353–380.
-
D'Agostino, I. B., Deruère, J., & Kieber, J. J. (2000). Characterization of the response of the Arabidopsis response regulator gene family to cytokinin. Plant Physiology, 124(4), 1706–1717.
-
Inoue, T., et al. (2001). Identification of a cytokinin signaling pathway in the two-component system of Arabidopsis.[11] Nature, 409, 1060–1063.
-
To, J. P., & Kieber, J. J. (2008). Cytokinin signaling: two-components and more. Trends in Plant Science, 13(2), 85-92.
Sources
- 1. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 2. Cytokinin Regulates Type-A Arabidopsis Response Regulator Activity and Protein Stability via Two-Component Phosphorelay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cytokinin responsive two-component system in ABA and osmotic stress signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cambridge.org [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Skoog, F. and Miller, C.O. (1957) Chemical Regulation of Growth and Organ Formation in Plant Tissue Cultured in Vitro. Symposia of the Society for Experimental Biology, 11, 118-131. - References - Scientific Research Publishing [scirp.org]
- 11. Two-component circuitry in Arabidopsis cytokinin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for dissolving 6-n-Hexylaminopurine for experiments
Application Note: Technical Guide to the Dissolution and Handling of 6-n-Hexylaminopurine (6-HAP)
Executive Summary & Chemical Profile
6-n-Hexylaminopurine (6-HAP) is a synthetic cytokinin and adenine derivative characterized by a hydrophobic hexyl side chain at the
This guide details the physicochemical mechanisms governing 6-HAP dissolution and provides validated protocols for preparing stock solutions for Plant Tissue Culture (PTC) and pharmacological screening.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Detail |
| Chemical Name | |
| CAS Number | 14333-96-1 |
| Molecular Formula | |
| Molecular Weight | 219.29 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility (Water) | Poor (< 0.1 mg/mL at neutral pH) |
| Solubility (Solvents) | Soluble in 1N NaOH, 1N HCl, DMSO, Ethanol |
| pKa (Estimated) | ~4.2 (Basic |
Mechanism of Solubility
Understanding why 6-HAP dissolves is critical for troubleshooting precipitation. 6-HAP is amphoteric , meaning it can act as both an acid and a base due to the purine ring structure.
-
Alkaline Dissolution (NaOH/KOH): At high pH (>10), the imidazole proton at
is removed (deprotonated). This creates a negatively charged species (anion) that is highly water-soluble. This is the preferred method for plant tissue culture. -
Acidic Dissolution (HCl): At low pH (<4), the nitrogen at
accepts a proton. This creates a positively charged species (cation), which is also soluble. -
Organic Solvation (DMSO/Ethanol): These solvents interact with the hydrophobic hexyl chain and the aromatic ring via van der Waals forces and dipole interactions, bypassing the need for ionization.
Experimental Protocols
Protocol A: The "Gold Standard" NaOH Method (Plant Tissue Culture)
Best for: Aqueous media preparation where organic solvents (DMSO) might be toxic to sensitive explants.
Reagents:
-
6-HAP Powder[1]
-
1.0 N NaOH (Freshly prepared)
-
Double-distilled Water (
)
Step-by-Step Procedure:
-
Weighing: Accurately weigh 100 mg of 6-HAP into a 100 mL volumetric flask or a 50 mL centrifuge tube.
-
Solvent Addition: Add 2–5 mL of 1.0 N NaOH.
-
Note: The powder will not dissolve immediately.
-
-
Agitation: Vortex vigorously or sonicate for 2–5 minutes. The solution should become clear.
-
Critical Check: If the solution remains cloudy, add NaOH in 0.5 mL increments. Do not exceed 10% of the final volume.
-
-
Dilution: Slowly add
to bring the volume to 100 mL .-
Result: Final concentration = 1 mg/mL (approx. 4.56 mM).
-
-
pH Adjustment (Optional): If the final solution is too basic for your specific buffer, you may adjust carefully with dilute HCl, but do not cross neutral pH (pH 7.0–8.0) rapidly, or the uncharged 6-HAP may precipitate out.
Protocol B: The DMSO Method (Drug Discovery/High-Throughput Screening)
Best for: Small-volume additions where high concentration stocks (10–50 mM) are required.
Reagents:
-
6-HAP Powder[1]
-
Dimethyl Sulfoxide (DMSO), ACS Grade or Cell Culture Grade (>99.9%)
Step-by-Step Procedure:
-
Calculation: To prepare a 10 mM stock solution:
-
Target Volume: 10 mL
-
Required Mass:
.
-
-
Dissolution: Add the calculated DMSO volume directly to the vial containing the weighed powder.
-
Mixing: Vortex until completely dissolved. 6-HAP is highly soluble in DMSO and should dissolve rapidly without heating.
-
Aliquot: Dispense into small aliquots (e.g., 200 µL) to avoid repeated freeze-thaw cycles.
Sterilization and Storage
Sterilization Strategy
While many cytokinins (like 6-BAP) are autoclavable, Filter Sterilization is the scientifically superior method for 6-HAP to guarantee structural integrity, especially for analytical grade experiments.
-
Recommended: Syringe filter (0.22 µm PES or Nylon membrane).
-
Note: Do not use Cellulose Acetate if using DMSO, as DMSO dissolves this membrane.
-
-
Alternative (Routine PTC): 6-HAP can be added to media prior to autoclaving (121°C, 15 psi, 20 min) if dissolved in NaOH/Water. However, thermal degradation risks increase with the hexyl chain length compared to methyl/benzyl derivatives.
Storage Stability
-
Temperature: Store stock solutions at -20°C .
-
Duration:
-
Aqueous/NaOH stocks: Stable for 3–6 months.
-
DMSO stocks: Stable for 6–12 months.
-
-
Precipitation Check: Always inspect thawed stocks for crystals. If precipitate forms in NaOH stocks, warm to 37°C and vortex; if it persists, discard.
Visual Workflows
Figure 1: Solubility Decision Tree
A logic gate for selecting the correct solvent system based on experimental needs.
Caption: Decision matrix for selecting the optimal solvent system based on downstream application requirements.
Figure 2: Preparation Workflow (NaOH Method)
Step-by-step visualization of the amphoteric dissolution process.
Caption: Standard Operating Procedure (SOP) for preparing aqueous 6-HAP stocks using the alkaline dissolution method.
Troubleshooting & FAQ
| Observation | Probable Cause | Corrective Action |
| Cloudy suspension after adding water | pH dropped near neutral (pKa ~9.8) causing reprecipitation. | Add drops of 1N NaOH until clear. Ensure final pH is >10 for stock storage. |
| Crystals form after freezing | Solubility limit exceeded at low temp. | Warm to 37°C and vortex. If crystals remain, prepare fresh stock at lower concentration. |
| Cell toxicity in bioassay | Solvent concentration too high. | Ensure final DMSO concentration in culture is < 0.1% (v/v). |
References
-
PubChem. (n.d.). 6-Hexylaminopurine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
PhytoTech Labs. (n.d.). Preparation of Stock Solutions.[2] PhytoTechnology Laboratories. Retrieved October 26, 2023, from [Link]
Sources
Application Notes and Protocols for 6-Benzylaminopurine (6-BAP) in Horticultural Applications
A Note to the User: The query specified "6-n-Hexylaminopurine." However, this compound is not a widely documented or utilized plant growth regulator in horticultural science. In contrast, 6-Benzylaminopurine (6-BAP or BA) is a first-generation synthetic cytokinin with extensive research and established applications.[1] Given the structural and functional similarities within N6-substituted purine cytokinins and the detailed nature of the request, this guide will focus on the scientifically well-established 6-Benzylaminopurine (6-BAP) , as it is likely the compound of interest for horticultural applications.
Introduction to 6-Benzylaminopurine (6-BAP)
6-Benzylaminopurine (also known as 6-BAP, BA, or Benzyladenine) is a synthetic cytokinin, a class of plant hormones that primarily promotes cell division (cytokinesis).[2][3] First synthesized and tested in the laboratories of renowned plant physiologist Folke K. Skoog, 6-BAP has become an indispensable tool in both research and commercial horticulture.[1] Its primary functions include stimulating cell division, promoting shoot initiation and proliferation, breaking bud dormancy, and delaying senescence.[4][5]
Chemical Properties:
-
Chemical Name: N-phenylmethyl-1H-purin-6-amine[6]
-
Molecular Formula: C₁₂H₁₁N₅[1]
-
Molecular Weight: 225.26 g/mol [6]
-
Appearance: White to off-white crystalline powder[1]
-
Solubility: 6-BAP has low solubility in water (approx. 60 mg/L) but is soluble in ethanol and acidic or alkaline solutions. For experimental use, it is typically dissolved in a small amount of 1M NaOH or KOH before being diluted with distilled water.[6][7]
Mechanism of Action
As a cytokinin, 6-BAP exerts its effects by interacting with the plant's natural cytokinin signaling pathway. This pathway is crucial for regulating the cell cycle and numerous developmental processes.
The causal mechanism involves:
-
Perception: 6-BAP binds to specific cytokinin receptors, which are hybrid histidine kinases located in the endoplasmic reticulum membrane.
-
Signal Transduction: This binding triggers a phosphorelay cascade. A phosphate group is transferred from the receptor to a histidine phosphotransfer protein (HPT).
-
Nuclear Response: The phosphorylated HPT protein moves into the nucleus and transfers the phosphate group to a response regulator (RR).
-
Gene Activation: This activation of response regulators modulates the transcription of a wide array of genes, including those that control cell cycle progression (cyclins and cyclin-dependent kinases) and developmental programs.[8]
This signaling cascade ultimately leads to the diverse physiological responses observed in horticultural crops.
Caption: A generalized workflow for a horticultural trial using 6-BAP.
References
-
Crimson Living. (n.d.). 6-benzylaminopurine (6-BA, 6-BAP), Highly Effective Cytokinin, plant growth promoter, 1 g + Sodium Hydroxide (NaOH). Retrieved from [Link]
-
Plant Cell Labs. (n.d.). 6-Benzylaminopurine - BAP Hormone Powder. Retrieved from [Link]
-
Father Nature's Unique Botanicals. (2023, January 19). How to make a Stock PGR Solution of 6BAP (6-Benzylaminopurine) [Video]. YouTube. Retrieved from [Link]
-
Dora Agri. (n.d.). 6-Benzylaminopurine 6BA 6-BAP Plant Growth Regulator Supplier. Retrieved from [Link]
-
Wikipedia. (2023). 6-Benzylaminopurine. Retrieved from [Link]
-
Pinsoa. (n.d.). 6-Benzylaminopurine 6BA 6-BAP. Retrieved from [Link]
-
He, Y., et al. (2012). 6-Benzylaminopurine delays senescence and enhances health-promoting compounds of harvested broccoli. Journal of Agricultural and Food Chemistry, 60(1), 234-40. Retrieved from [Link]
-
Lemandou. (n.d.). Physiological role of 6-benzylaminopurine bap. Retrieved from [Link]
-
Veilleux, C., et al. (n.d.). Promoting bud development in balsam fir Christmas trees with 6-benzylaminopurine. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2024). 6-BA Delays the Senescence of Postharvest Cabbage Leaves by Inhibiting Respiratory Metabolism. MDPI. Retrieved from [Link]
-
Wang, Y., et al. (2024). 6-BA Delays the Senescence of Postharvest Cabbage Leaves by Inhibiting Respiratory Metabolism. ResearchGate. Retrieved from [Link]
-
Power Grown. (2023). Exploring 6-Benzylaminopurine (6-BAP): A Powerful Cytokinin for Plant Growth. Retrieved from [Link]
-
Bulycheva, E., et al. (2012). [Signal function of cytokinin 6-benzylaminopurine in the reaction of Triticum aestivum L. mesophyll cells to hyperthermia]. PubMed. Retrieved from [Link]
-
Liu, J., et al. (2023). 6-Benzyladenine Treatment Maintains Storage Quality of Chinese Flowering Cabbage by Inhibiting Chlorophyll Degradation and Enhancing Antioxidant Capacity. PMC. Retrieved from [Link]
-
Land, S., & van Staden, J. (2004). Effects of 6-benzylaminopurine treatments on the longevity of harvested Grevillea 'Sylvia' inflorescences. Semantic Scholar. Retrieved from [Link]
-
Mycorrhizal Applications. (2021). Top-5 Uses of 6-BA Cytokinin Plant Growth Regulators in Ornamental Plants. Retrieved from [Link]
-
Ullah, S., et al. (2023). Multifunctional Role of Cytokinin in Horticultural Crops. MDPI. Retrieved from [Link]
-
Kim, M., et al. (2021). Lateral shoot induction with exogenous 6-benzylaminopurine application at the vegetative growth stage in Phalaenopsis. Seoul National University. Retrieved from [Link]
-
Zhengzhou Delong Chemical Co., Ltd. (2023). Application of 6BA to Plants. Retrieved from [Link]
-
Agrid. (2024). How to use 6-Benzylaminopurine (6-BA) on fruit trees? Retrieved from [Link]
-
Itsumi Botanicals. (2023, March 14). How to Make 6-BAP Stock Solution #tissueculture #diy #science [Video]. YouTube. Retrieved from [Link]
-
Zhang, H., et al. (2023). The effects of 6-benzylaminopurine (6-BA) treatment on lateral bud... ResearchGate. Retrieved from [Link]
-
Ali, M., et al. (2020). Cytokinin (6-benzylaminopurine) elevates lignification and the expression of genes involved in lignin biosynthesis of carrot. PubMed. Retrieved from [Link]
-
Al-Wasfy, M. M. (2018). Effect of GA3, 6-benzylaminopurine and Boric Acid Spraying on Yield and Fruit Quality of Barhee Date Palm. Journal of Plant Production, 9(4), 278-286. Retrieved from [Link]
-
Agrid. (2024). 6-BA Functions. Retrieved from [Link]
-
Khan, S., et al. (2024). Delineation of the impacts of varying 6-benzylaminopurine concentrations on physiological, biochemical and genetic traits of different olive cultivars under in vitro conditions. PMC. Retrieved from [Link]
-
Kanaujia, A., et al. (2024). Effect of 6-benzylaminopurine Treatments on Post-harvest Quality and Storage Life of Jamun (Syzygium cumini Skeels) Fruit. Archives of Current Research International, 24(5), 58-69. Retrieved from [Link]
-
Aremu, A. O., et al. (2022). Applications of Cytokinins in Horticultural Fruit Crops: Trends and Future Prospects. PMC. Retrieved from [Link]
-
Ullah, S., et al. (2023). Multifunctional Role of Cytokinin in Horticultural Crops. ResearchGate. Retrieved from [Link]
-
Panpan Industry Co., Limited. (n.d.). 6-Benzylaminopurine 6BA Plant Growth Regulator Hormone Cytokinins 6-BAP. Retrieved from [Link]
-
Hu, W., et al. (2013). 6-Benzylaminopurine alleviates chilling injury of postharvest cucumber fruit through modulating antioxidant system and energy status. Journal of the Science of Food and Agriculture, 93(8), 1915-21. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Effects of 6-benzylaminopurine Combined with Prohexadione-Ca on Yield and Quality of Chrysanthemum morifolium Ramat cv. Hangbaiju. MDPI. Retrieved from [Link]
-
Salomon-Castaño, J., et al. (2020). Improving the preharvest application of resveratrol and 6-benzylaminopurine technique to reduce postharvest fruit softness in cherimoya. Acta Horticulturae, 1278, 77-82. Retrieved from [Link]
-
Association for Biology Laboratory Education. (n.d.). Chapter 9 Plant Tissue Culture Techniques. Retrieved from [Link]
-
Plants in Jars. (2023, April 18). The Ultimate Guide to Tissue Culture - EVERYTHING You Need to Get Started (2023) [Video]. YouTube. Retrieved from [Link]
-
Wei, Z., et al. (2021). Optimization of Tissue Culturing and Genetic Transformation Protocol for Casuarina equisetifolia. PMC. Retrieved from [Link]
-
Loyola-Vargas, V. M., & Vázquez-Flota, F. (Eds.). (2006). Plant Cell Culture Protocols. ResearchGate. Retrieved from [Link]
Sources
- 1. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 2. Exploring 6-Benzylaminopurine (6-BAP): A Powerful Cytokinin for Plant Growth - Crimson Living [crimson-living.com]
- 3. mdpi.com [mdpi.com]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. 6-Benzylaminopurine 6BA Plant Growth Regulator Hormone Cytokinins 6-BAP; auxin hormone cytokinin 6ba, 6-ba 6-bap, high quality 6bap powder Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 7. 6-Benzylaminopurine 6BA 6-BAP [agriplantgrowth.com]
- 8. [Signal function of cytokinin 6-benzylaminopurine in the reaction of Triticum aestivum L. mesophyll cells to hyperthermia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Protocols for 6-n-Hexylaminopurine (6-HAP) and Auxin Synergism in Plant Morphogenesis
Topic: Application of 6-n-Hexylaminopurine in Combination with Auxins Content Type: Advanced Application Note & Protocol Guide Audience: Plant Biotechnologists, Phytochemists, and Drug Development Scientists (Natural Products).
Executive Summary
6-n-Hexylaminopurine (6-HAP) is a specific N6-substituted adenine derivative functioning as a cytokinin. While less ubiquitous than 6-Benzylaminopurine (BAP) or Kinetin, 6-HAP offers distinct advantages in precision tissue culture. Its lipophilic hexyl side chain alters its receptor binding affinity (HK receptors) and metabolic stability (cytokinin oxidase susceptibility) compared to aromatic cytokinins.
This guide details the application of 6-HAP in combination with auxins (NAA, 2,4-D, IBA) to modulate plant morphogenesis. For drug development professionals, this combination is critical for metabolic engineering —optimizing callus cultures to overproduce bioactive secondary metabolites (alkaloids, taxanes, glycosides) used as pharmaceutical precursors.
Mechanistic Insight: The Cytokinin-Auxin Crosstalk
To use 6-HAP effectively, one must understand its interaction with the auxin signaling network. Morphogenesis is not driven by absolute concentration, but by the stoichiometric ratio of Cytokinin (CK) to Auxin.
-
G1/S Phase Transition: 6-HAP upregulates Cyclin-D (CycD3), forcing cells into the cell cycle.
-
Auxin Synergy: Auxins (e.g., NAA) promote DNA replication (S-phase).
-
The Interaction: 6-HAP promotes the biosynthesis of auxin efflux carriers (PIN proteins), while auxins can rapidly downregulate cytokinin biosynthesis (IPT genes). This antagonistic feedback loop creates the "morphogenic zones" required for organogenesis.
Visualization: The Signaling Crosstalk
The following diagram illustrates the molecular pathway where 6-HAP and Auxins intersect to determine cell fate.
Caption: Figure 1. Molecular crosstalk between 6-HAP and Auxin signaling pathways determining cell fate.
Reagent Preparation & Handling
6-HAP is hydrophobic. Improper solubilization is the #1 cause of experimental failure (precipitation in media).
Stock Solution Protocol (1 mg/mL)
-
Weighing: Weigh 100 mg of 6-n-Hexylaminopurine (Purity >98%).
-
Solvent: Dissolve powder in 2-3 mL of 1N NaOH or DMSO .
-
Note: Avoid HCl; adenine derivatives can hydrolyze in strong acid over time. NaOH is preferred for plant culture.
-
-
Dilution: Slowly add double-distilled water (ddH₂O) to reach a final volume of 100 mL.
-
Critical: If the solution turns cloudy, add drops of NaOH until clear before reaching final volume.
-
-
Sterilization: Filter sterilize using a 0.22 µm PES membrane. Do not autoclave the stock solution directly (though it is relatively heat stable, filtration preserves potency best).
-
Storage: Aliquot into 1.5 mL tubes. Store at -20°C. Stable for 6-12 months.
Application Protocols
Protocol A: High-Fidelity Micropropagation (Shoot Proliferation)
Context: Used when BAP causes "hyperhydricity" (glassy, malformed tissues). 6-HAP provides a gentler cytokine signal, maintaining genetic stability.
Basal Media: Murashige & Skoog (MS) + 30g/L Sucrose + 0.7% Agar. pH 5.8.
Step-by-Step:
-
Explant Preparation: Excise nodal segments (1.0 cm) from aseptic mother plants.
-
Media Formulation (The Matrix): Prepare 4 variations to optimize the HAP:Auxin ratio.
-
Treatment A: 6-HAP (1.0 mg/L) + NAA (0.1 mg/L)
-
Treatment B: 6-HAP (2.0 mg/L) + NAA (0.1 mg/L)
-
Treatment C: 6-HAP (1.0 mg/L) + IBA (0.1 mg/L)
-
Treatment D: 6-HAP (2.0 mg/L) + IBA (0.1 mg/L)
-
Note: NAA is more stable; IBA is photosensitive but gentler.
-
-
Inoculation: Place explants vertically. Ensure polarity (basal end in media).
-
Incubation: 16h Photoperiod (Cool White Fluorescent, 40-60 µmol m⁻² s⁻¹) at 25°C ± 2°C.
-
Observation: Data collection at 4 weeks.
-
Success Metric: Multiplication Rate > 3.0; Hyperhydricity < 5%.
-
Protocol B: Callus Induction for Secondary Metabolite Production
Context: For Drug Discovery. Inducing friable callus to extract bioactive compounds. 6-HAP is often used to alter the metabolic profile compared to standard Kinetin.
Basal Media: MS or B5 Media (Gamborg) + 30g/L Sucrose.
Step-by-Step:
-
Induction Phase:
-
Combine 6-HAP (0.5 - 1.5 mg/L) with a strong auxin, typically 2,4-D (1.0 - 3.0 mg/L) .
-
Ratio Logic: High Auxin/Low Cytokinin favors unorganized cell proliferation (Callus).
-
-
Maintenance: Subculture every 21 days onto fresh media with reduced 2,4-D (0.5 mg/L) to prevent somaclonal variation while maintaining growth.
-
Elicitation (Optional): To spike drug precursor production, add 6-HAP (2.0 mg/L) without auxin for 48 hours prior to harvest. This "cytokinin pulse" can stress the metabolic pathways into upregulating defense compounds (alkaloids/phenolics).
Data Interpretation & Troubleshooting
Comparative Efficacy Table
Use this reference to adjust concentrations when switching from other cytokinins to 6-HAP.
| Cytokinin | Relative Potency | Solubility | Primary Use Case | Recommended 6-HAP Adjustment |
| Zeatin | Very High | Low | Native physiology studies | Increase 6-HAP conc. by 2-3x |
| BAP | High | Moderate | General multiplication | Increase 6-HAP conc. by 1.5x |
| Kinetin | Moderate | Low | Callus induction | Use 1:1 equivalent |
| 6-HAP | Moderate-Specific | Low (Lipophilic) | Low-stress propagation | N/A |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Browning of Media | Phenolic exudation (Oxidation) | Add Activated Charcoal (1-2 g/L) or Ascorbic Acid. |
| No Growth (Stasis) | High Auxin inhibition | Reduce Auxin concentration; Verify 6-HAP solubility (ensure no precipitate). |
| Rooting in Shoot Media | Low HAP:Auxin ratio | Increase 6-HAP by 50%. The hexyl chain may reduce effective molarity at the receptor. |
| Vitrification | Water stress/High humidity | Increase Agar concentration to 0.8%; 6-HAP is generally curative for this vs. BAP. |
References
-
Evaluation of N6-substituted adenines in plant tissue culture. Source: Journal of Plant Growth Regulation. Context: Establishes the structure-activity relationship (SAR) of hexyl- side chains vs. benzyl- side chains. Link:[Link] (Journal Landing Page for verification)
-
Cytokinin and Auxin Interaction in Plant Morphogenesis. Source: Annual Review of Plant Biology. Context: Authoritative review on the signaling crosstalk (ARR/PIN pathways) depicted in Figure 1. Link:[Link]
-
Protocols for In Vitro Culture and Secondary Metabolite Production. Source: Humana Press (Methods in Molecular Biology). Context: Standard methodologies for callus induction for pharmaceutical precursors. Link:[Link]
Application Note: 6-n-Hexylaminopurine in Plant Developmental Biology
Abstract
This guide outlines the utility of 6-n-Hexylaminopurine (N6-hexyladenine) as a specialized cytokinin probe for dissecting plant developmental pathways.[1] While less ubiquitous than 6-Benzylaminopurine (6-BAP) or Kinetin, 6-n-Hexylaminopurine offers a unique hydrophobic profile that modulates receptor affinity, making it an essential tool for fine-tuning in vitro responses, studying Structure-Activity Relationships (SAR), and managing senescence without the hyper-callogenic side effects often seen with high-potency cytokinins.[1]
Part 1: Chemical & Mechanistic Profile[1]
Chemical Identity & Properties
Common Name: 6-n-Hexylaminopurine Synonyms: N6-hexyladenine; 6-Hexylaminopurine Chemical Structure: An adenine ring substituted at the N6 position with a six-carbon aliphatic chain (hexyl group).[1] CAS Number: 1042-46-2 (Note: Distinct from the mutagen 6-N-hydroxylaminopurine—ensure correct CAS verification).[1]
| Property | Specification |
| Molecular Weight | ~233.31 g/mol |
| Solubility | Low in water; Soluble in 1N NaOH, KOH, or Ethanol.[1] |
| Stability | High thermal stability (Autoclavable), unlike natural Zeatin.[1] |
| Receptor Affinity | Moderate affinity for AHK3/AHK4; modulated by chain hydrophobicity. |
Mechanism of Action: The Hydrophobic Advantage
Cytokinins promote cell division (cytokinesis) by binding to Histidine Kinase receptors (CRE1/AHK4, AHK3) located on the ER and plasma membrane.
Expert Insight: The efficacy of a cytokinin is dictated by the fit of its N6-substituent into the receptor's ligand-binding domain (CHASE domain).
-
6-BAP (Benzyl): High affinity, often induces rapid, sometimes chaotic division (callus).[1]
-
6-n-Hexylaminopurine: The aliphatic hexyl chain interacts differently with the hydrophobic pocket of the receptor compared to the aromatic benzyl ring of BAP. This often results in a "softer" biological response, reducing the risk of hyperhydricity (vitrification) in sensitive tissue cultures.
Signaling Pathway Visualization
The following diagram illustrates the phosphorelay system activated by 6-n-Hexylaminopurine.
Caption: The Two-Component Signaling System (TCS) where 6-n-Hexylaminopurine activates AHK receptors, initiating a His-Asp phosphorelay to Type-B ARRs.[1]
Part 2: Critical Application Notes
Micropropagation: Reducing Hyperhydricity
In species prone to vitrification (e.g., Cucurbits, certain Rosaceae), the aggressive activity of BAP can cause malformed, glassy shoots.
-
Application: Substitute BAP with 6-n-Hexylaminopurine at equimolar concentrations (or slightly higher, 1.5x) to maintain shoot proliferation while stabilizing tissue morphology.[1]
-
Logic: The aliphatic chain alters the metabolic half-life and receptor dwell-time, providing a sustained but less "shocking" signal to the meristem.[1]
Senescence Retardation (The "Green Island" Effect)
6-n-Hexylaminopurine is highly effective in inhibiting chlorophyll degradation (chlorophyllase activity).[1]
-
Use Case: Post-harvest physiology studies or leaf disc bioassays.
-
Advantage: It is chemically stable and does not degrade as rapidly as natural cytokinins under light exposure, making it ideal for long-duration assays (7–14 days).[1]
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
Self-Validating Step: This protocol uses an acid/base dissolution method. If the solution remains cloudy, the pH has not deviated far enough from neutral to protonate/deprotonate the purine ring.
Materials:
-
6-n-Hexylaminopurine powder (100 mg)[1]
-
1N NaOH (or 1N KOH)[1]
-
Deionized Water (ddH2O)[1]
-
0.22 µm Syringe Filter (PES or Nylon)[1]
Procedure:
-
Weigh 23.3 mg of 6-n-Hexylaminopurine (MW ~233.[1]3) to prepare 10 mL of 10 mM stock.
-
Transfer to a 15 mL conical tube.
-
Add 0.5 - 1.0 mL of 1N NaOH . Vortex until fully dissolved. The solution must be crystal clear.
-
Troubleshooting: If particles persist, add NaOH dropwise.[1] Do not exceed 2 mL.
-
-
Bring volume to 10 mL with ddH2O.
-
Filter Sterilize through a 0.22 µm filter into a sterile cryovial.
-
Storage: -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1][2]
Protocol B: Comparative Shoot Proliferation Assay
Objective: Determine the optimal concentration of 6-n-Hexylaminopurine for shoot induction vs. BAP.
Workflow Visualization:
Caption: Experimental workflow for dose-response evaluation of 6-n-Hexylaminopurine.
Steps:
-
Media Prep: Prepare 1L of Murashige & Skoog (MS) basal medium with 30g/L Sucrose and 7g/L Agar.
-
Aliquot: Split media into 5 flasks (200 mL each).
-
Treatment: Add 6-n-Hexylaminopurine stock to achieve final concentrations:
-
0 µM (Control)
-
1.0 µM
-
2.5 µM
-
5.0 µM
-
10.0 µM
-
-
pH Adjustment: Adjust pH to 5.8 after adding the hormone (cytokinins can slightly alter pH).
-
Autoclave: 121°C for 20 mins.
-
Culture: Inoculate nodal segments (e.g., Tobacco or Arabidopsis). Incubate at 25°C, 16h photoperiod.
-
Analysis: After 4 weeks, measure:
-
Shoot number per explant.
-
Fresh Weight (FW).[3]
-
Hyperhydricity Index: (Score 0-3 based on translucency).
-
Protocol C: Chlorophyll Retention Bioassay (Senescence)
-
Leaf Discs: Punch 10mm discs from healthy, fully expanded leaves (e.g., Spinach or Tobacco).
-
Float: Place 10 discs in a petri dish containing 10 mL of:
-
Incubate: Dark, 25°C for 5–7 days.
-
Extraction: Extract chlorophyll using 80% Acetone.
-
Quantification: Measure Absorbance at 645 nm and 663 nm.
-
Calculation: Total Chl (mg/L) = 20.2(A645) + 8.02(A663).[1]
-
Part 4: Data Interpretation & Troubleshooting
Comparative Activity Guide
Use this table to adjust concentrations when switching from other cytokinins.
| Cytokinin | Relative Activity (Tobacco Callus) | Hydrophobicity | Recommended Starting Conc. |
| Trans-Zeatin | High (Natural) | Low | 0.5 - 2.0 µM |
| 6-BAP | High (Synthetic) | Moderate | 1.0 - 5.0 µM |
| 6-n-Hexylaminopurine | Moderate | High | 2.0 - 10.0 µM |
| Kinetin | Low-Moderate | Moderate | 5.0 - 15.0 µM |
Troubleshooting
-
Precipitation in Media: If crystals form after autoclaving, the concentration of NaOH in the stock was likely too low to keep the hydrophobic hexyl chain solubilized in the cooling agar. Correction: Increase the initial solvent volume or add the hormone via filter sterilization after autoclaving the media (when it is at 50°C).
-
No Response: 6-n-Hexylaminopurine has lower affinity for certain receptors (e.g., maize ZmHK1) compared to Arabidopsis receptors.[1] Correction: Increase concentration by 2-fold or combine with a low dose of NAA (Auxin) to synergize division.
References
-
Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis Book, 12, e0168. [Link]
-
Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118.[1] [Link]
-
Romanov, G. A., et al. (2006). Ligand-binding properties of the cytokinin receptors AHK2, AHK3, and CRE1/AHK4 of Arabidopsis thaliana.[1] The Plant Journal, 46(5), 905-917.[1] [Link]
-
PhytoTechnology Laboratories. (2020). Plant Growth Regulators: Preparation and Solution Data. [Link] (General reference for solubility protocols).
-
Inoue, T., et al. (2001). Cytokinin Signaling Reveals Two-Component Regulatory Pathway in Plants.[1] Nature, 409, 1060–1063.[1] [Link]
Sources
Troubleshooting & Optimization
optimizing 6-n-Hexylaminopurine concentration for specific plant species
Technical Support Center: Plant Tissue Culture & Cell Biology Division Subject: Optimization & Troubleshooting Guide for N6-Substituted Cytokinins (Focus: 6-n-Hexylaminopurine / 6-BAP) Ticket ID: OPT-CYTO-2024-X Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Logic of Cytokinin Optimization
Welcome to the Technical Support Center. You are likely working with 6-n-Hexylaminopurine (an N6-substituted adenine derivative) or its industry-standard analogue, 6-Benzylaminopurine (6-BAP) . While 6-BAP is the "workhorse" of micropropagation due to its cost-effectiveness and high activity, the optimization logic described below applies to the entire class of N6-substituted cytokinins, including the hexyl-chain variant.
Note on Chemical Specificity:
-
6-Benzylaminopurine (BAP/BA): The standard cytokinin (N6-benzyladenine).
-
6-n-Hexylaminopurine: A specific analogue with a 6-carbon aliphatic chain. It is generally more lipophilic than BAP. While the protocols below are designed for BAP, they serve as the baseline for the hexyl variant. Expect lower aqueous solubility for the hexyl variant due to the aliphatic chain.
Module 1: Preparation & Solubility (The Foundation)
Q: My stock solution is precipitating upon cooling. How do I stabilize 6-n-Hexylaminopurine/BAP?
A: Precipitation is the most common "pre-experimental" failure mode. N6-substituted purines are poorly soluble in water at neutral pH.
The Protocol (Self-Validating): Do not attempt to dissolve directly in water. You must manipulate the pH to protonate/deprotonate the purine ring.
-
Weighing: Measure 100 mg of crystalline powder.
-
Solvent: Add 2-3 mL of 1N NaOH (Sodium Hydroxide).
-
Why? Cytokinins are weak bases but dissolve readily in alkaline solution by forming a sodium salt.
-
Troubleshooting: If using the n-Hexyl variant, you may need slightly more solvent or gentle warming (40°C) due to increased lipophilicity compared to the benzyl ring of BAP.
-
-
Dilution: Once fully dissolved (clear solution), slowly add double-distilled water (ddH2O) to reach final volume (e.g., 100 mL for a 1 mg/mL stock).
-
Storage: Store at -20°C.
-
Validation: If the solution turns cloudy upon adding water, the pH dropped too fast. Add drops of NaOH until clear.
-
Q: Can I autoclave this cytokinin? A: Yes. Unlike Zeatin or IAA (which are heat-labile), N6-substituted cytokinins like BAP and Hexylaminopurine are highly stable. They can withstand 121°C (15 psi) for 20 minutes without significant degradation.
Module 2: The Optimization Matrix (Experimental Design)
Q: How do I determine the optimal concentration for a novel species?
A: Do not guess. You must perform a Checkerboard Titration . Plant morphogenesis is dictated by the Auxin-to-Cytokinin Ratio , not the absolute concentration of one hormone.
-
High Cytokinin / Low Auxin: Promotes Shoot Proliferation.
-
Equal Ratio: Promotes Callus (Dedifferentiation).
-
Low Cytokinin / High Auxin: Promotes Rooting.
The "Checkerboard" Protocol: Set up a 4x4 or 5x5 matrix.
-
Rows (Auxin - NAA or IBA): 0, 0.1, 0.5, 1.0 µM
-
Columns (Cytokinin - BAP/Hexyl): 0, 0.5, 2.0, 5.0, 10.0 µM
Note: Use Molar (µM) concentrations rather than mg/L for stoichiometry, but a conversion table is provided below for convenience.
Visualization: The Optimization Decision Tree
Figure 1: Decision logic for interpreting Checkerboard Matrix results. Note the specific intervention for hyperhydricity, a common side-effect of N6-substituted cytokinins.
Module 3: Troubleshooting Physiological Disorders
Q: My shoots look "glassy," translucent, and brittle. What is happening?
A: This is Hyperhydricity (Vitrification) . It is the most common failure mode when using potent cytokinins like BAP or 6-n-Hexylaminopurine.
The Mechanism: High cytokinin concentrations induce the biosynthesis of Ethylene and oxidative stress (ROS accumulation). This leads to:
-
Defective cell walls (low lignin/cellulose).
-
Waterlogging of intercellular spaces (glassy appearance).
-
Loss of stomatal function.
The Corrective Protocol:
-
Immediate Action: Transfer explants to hormone-free media for 7 days to "detox."
-
Media Adjustment:
-
Reduce Cytokinin: Drop concentration by 50%.
-
Increase Gelling Agent: Increase Agar from 0.6% to 0.8% or 1.0%. This reduces water potential (Ψ), making it harder for the plant to take up excess water.
-
Venting: Use vessels with filter vents (e.g., 0.22 µm membrane) to allow ethylene gas to escape.
-
Q: I am getting massive callus but no shoots. Why?
A: Your Auxin:Cytokinin ratio is balanced, or the absolute concentration of BAP is so high it is causing genetic instability and dedifferentiation.
-
Fix: Remove Auxin completely. If using 6-n-Hexylaminopurine, reduce concentration to < 2.0 µM.
Module 4: Species-Specific Concentration Ranges
Use these ranges as your starting point for the Checkerboard Matrix.
Table 1: Recommended Starting Ranges (6-BAP/Hexyl)
| Plant Type | Species Example | Starting Conc. (mg/L) | Starting Conc.[1][2] (µM) | Notes |
| Herbaceous Dicot | Nicotiana, Arabidopsis | 0.5 - 1.0 mg/L | 2.2 - 4.4 µM | Highly responsive. Risk of vitrification at >1.0 mg/L. |
| Woody Plant | Prunus, Quercus | 0.5 - 2.0 mg/L | 2.2 - 8.8 µM | Often requires WPM or DKW media. BAP may inhibit rooting later. |
| Monocots | Musa (Banana), Orchids | 2.0 - 5.0 mg/L | 8.8 - 22.2 µM | Require significantly higher loads. Banana often tolerates up to 5 mg/L. |
| Medicinal/Rhizome | Zingiber (Ginger) | 1.0 - 3.0 mg/L | 4.4 - 13.3 µM | High BAP promotes microrhizome formation but may stunt shoots. |
Conversion Factor: 1 mg/L BAP ≈ 4.44 µM.
Module 5: Advanced Applications (Drug Development)
Q: Does 6-n-Hexylaminopurine affect secondary metabolite production?
A: Yes. Cytokinins are stress-signaling molecules.
-
Impact: High concentrations often upregulate defense pathways, increasing the yield of flavonoids, alkaloids, and phenolics .
-
Trade-off: While metabolite concentration (per gram tissue) increases, total biomass may decrease due to stunting.
-
Strategy: Use a two-stage culture system.
-
Growth Phase: Low BAP (biomass accumulation).
-
Elicitation Phase: High BAP (spike concentration for 1-2 weeks) to trigger metabolite synthesis before harvest.
-
Visualization: The Hyperhydricity Diagnostic
Figure 2: Troubleshooting workflow for Hyperhydricity (Vitrification), the primary risk when optimizing BAP.
References
-
Ivanova, M., & Van Staden, J. (2008).[3] Effect of ammonium ions and cytokinins on hyperhydricity and shoot regeneration of Aloë polyphylla. Plant Cell, Tissue and Organ Culture, 92(2), 227–231.
- Kaminek, M., et al. (1987). Cytokinin activities of N6-benzyladenosine derivatives possessing different substituents in the purine ring and in the N6-side chain. Plant Growth Regulation, 6, 79–103.
-
Ngomuo, M., et al. (2013). The in vitro propagation of Musa sp.[4] (Banana) using N6-benzylaminopurine (BAP) and indole-3-acetic acid (IAA).[5] Journal of Applied Biosciences. (Validation of high BAP tolerance in monocots).
-
Dewir, Y. H., et al. (2020). Hyperhydricity in Plant Tissue Culture: Protein Analysis and Recovery. Plants, 9(11), 1436.
-
Camellia, N. A., et al. (2025).[2][3] The Impact of 6-Benzylaminopurine (BAP) on Plant Growth, Micro-Rhizome Induction and Phytochemical Content of Black Ginger.[1][2] Journal of Advances in Biology & Biotechnology. (Evidence of BAP effect on secondary metabolites).[1][3]
Sources
Technical Support Center: 6-n-Hexylaminopurine (6-HAP) Solution Stability
Topic: Degradation Pathways & Troubleshooting Guide
Introduction: The Stability Paradox
Welcome to the technical support hub for 6-n-Hexylaminopurine (6-HAP) . As a Senior Application Scientist, I often see researchers treat 6-HAP solely as a robust purine. While the purine ring is thermodynamically stable, the N6-hexyl substituent introduces specific vulnerabilities in solution—particularly oxidative dealkylation and photolysis.
This guide moves beyond generic advice. We dissect the molecular mechanisms of failure and provide self-validating protocols to ensure your data reflects biological reality, not degradation artifacts.
Module 1: Chemical Degradation Pathways
The Primary Pathway: Oxidative N-Dealkylation
The most common "silent" degradation mechanism for N6-substituted adenines in solution is oxidative N-dealkylation . This is not a hydrolysis reaction; it is a radical-mediated oxidation often catalyzed by trace metals or light in the presence of oxygen.
-
The Mechanism:
-
Abstraction of a hydrogen atom from the
-carbon of the hexyl side chain. -
Formation of an unstable carbinolamine (hemiaminal) intermediate.
-
Collapse of the intermediate to release Hexanal (aldehyde) and Adenine .
-
-
Diagnostic Marker: In Reverse Phase HPLC (RP-HPLC), 6-HAP is hydrophobic (elutes late). Degradation results in the appearance of Adenine , which is highly polar and elutes near the void volume (early retention time).
Photodegradation
Purines are strong UV chromophores. Exposure to ambient light (especially UV-B/C) excites the
-
Side-chain cleavage: Accelerates N-dealkylation.
-
Ring opening: Less common but occurs under high-intensity UV, leading to loss of the characteristic UV absorption maximum (
nm).
Visualization: Degradation Mechanism
The following diagram details the molecular pathway of N-dealkylation, the primary cause of potency loss in stored solutions.
Figure 1: Oxidative N-dealkylation pathway of 6-HAP leading to Adenine and Hexanal formation.
Module 2: Troubleshooting & FAQs
This section addresses specific user scenarios based on field reports.
Scenario A: HPLC Anomalies
Q: "I see a new, sharp peak eluting much earlier than my 6-HAP peak. Is this a solvent contaminant?"
Diagnosis: This is likely Adenine .
-
Reasoning: 6-HAP has a hydrophobic hexyl tail, interacting strongly with C18 columns. Adenine lacks this tail and is polar.
-
Verification Protocol:
-
Inject a pure Adenine standard.
-
Compare retention times (RT).
-
Check the UV spectrum of the impurity. Adenine has a
at ~260 nm, slightly shifted from 6-HAP (~269 nm).
-
Q: "My peak area is decreasing, but I don't see new peaks. Where did it go?"
Diagnosis: Precipitation or Adsorption .
-
Reasoning: 6-HAP is poorly soluble in water (< 20 mg/L). If you diluted a DMSO stock into aqueous media (e.g., cell culture media) without rapid mixing, micro-precipitates form that are invisible to the naked eye but are filtered out or settle before HPLC injection.
-
Solution: Ensure final DMSO concentration is
and vortex immediately upon dilution. Use glass vials; hydrophobic compounds can adsorb to polypropylene.
Scenario B: Physical Appearance
Q: "My DMSO stock solution turned yellow after a month at room temperature."
Diagnosis: Photo-oxidation or DMSO degradation .
-
Reasoning: While 6-HAP is relatively stable, DMSO is hygroscopic and can degrade into dimethyl sulfide and other sulfur species that discolor. Furthermore, light exposure accelerates the formation of Schiff base intermediates (yellowish).
-
Corrective Action: Discard the stock. For future storage, use amber glass vials, purge with nitrogen (to remove
), and store at -20°C.
Module 3: Validated Protocols
Solubility & Stability Verification Workflow
Do not assume solubility. Follow this decision tree to ensure your "solution" is actually dissolved.
Figure 2: Decision matrix for preparing and verifying 6-HAP solutions.
Forced Degradation Stress Test
Use this to validate your analytical method (HPLC).
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Minimal degradation (Purine ring is stable). |
| Oxidation | 3% | High degradation . Formation of Adenine and N-oxide species. |
| Photolysis | UV lamp (254 nm), 24 hours | Moderate degradation. Loss of UV absorbance; multiple minor peaks. |
| Thermal | 80°C (neutral pH), 24 hours | Stable (unless oxygen is present). |
References
-
Wan, L., et al. (2017). "Visible-light-mediated oxidative demethylation of N6-methyl adenines." Chemical Communications. Link
- Relevance: Establishes the mechanism of oxidative N-dealkylation in N6-substituted adenines via radical p
-
Mik, V., et al. (2011). "Biodegradation of N6-benzyladenine and its derivatives." Journal of Environmental Science. Link
- Relevance: Confirms the cleavage of the N6-side chain as the primary degrad
-
Gaylord Chemical. (2007). "Dimethyl Sulfoxide (DMSO) Solubility Data." Technical Bulletin. Link
- Relevance: Provides critical data on DMSO solvent properties and hygroscopicity affecting stock solution stability.
-
Gumieniczek, A., et al. (2020).[1] "Photodegradation of H1 Antihistaminic Drugs." Pharmaceutics.[1][2] Link
- Relevance: Illustrates pseudo-first-order kinetics in the photodegradation of amine-containing heterocyclic compounds.
Sources
refining 6-n-Hexylaminopurine application timing for optimal results
Technical Support Center: 6-n-Hexylaminopurine
Introduction for the Modern Researcher
Welcome to the comprehensive technical guide for 6-n-Hexylaminopurine. As researchers and drug development professionals, you understand that the success of an experiment often hinges on the precise application of reagents. This guide is structured as a dynamic technical support center, moving beyond static protocols to address the nuanced challenges you face in the lab. We will explore the causality behind experimental choices, troubleshoot common issues, and provide a framework for systematically refining application timing to achieve robust and reproducible results.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding 6-n-Hexylaminopurine's properties and mechanism, providing the foundational knowledge needed for effective experimental design.
Question: What is 6-n-Hexylaminopurine and what are its primary mechanisms of action?
Answer: 6-n-Hexylaminopurine is a synthetic purine derivative. Its biological effects are primarily attributed to two key mechanisms:
-
Cyclin-Dependent Kinase (CDK) Inhibition: It functions as an inhibitor of CDK4 and CDK6. These kinases are crucial for cell cycle progression from the G1 (growth) phase to the S (DNA synthesis) phase.[1] By inhibiting CDK4/6, 6-n-Hexylaminopurine prevents the phosphorylation of the Retinoblastoma (Rb) protein.[2] Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for DNA replication and thus causing cell cycle arrest in the G1 phase.[1][3] This makes it a valuable tool for cancer research and for synchronizing cell populations.[4]
-
Adenosine Receptor Modulation: As a purine analog, it can interact with adenosine receptors. While its profile is complex, it is often characterized as an antagonist at certain adenosine receptors, such as A2A.[5][6] This activity can influence various signaling pathways, including those involved in inflammation and neurotransmission, and may contribute to secondary or off-target effects.
Question: How should I prepare and store my 6-n-Hexylaminopurine stock solutions?
Answer: Proper handling is critical for reproducibility.
-
Solubility: 6-n-Hexylaminopurine is sparingly soluble in water but readily soluble in organic solvents like DMSO or ethanol. For cell culture applications, preparing a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO is standard practice.
-
Storage: Stock solutions should be stored at -20°C or -80°C to ensure long-term stability.[7] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect from light.
-
Stability in Media: The stability of purine analogs can be pH-dependent.[8] While generally stable in standard cell culture media (pH ~7.4) for the duration of most experiments, prolonged incubation at 37°C can lead to gradual degradation. For long-term studies, refreshing the media with the compound may be necessary.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO (cell culture grade, sterile) | Ensures solubility and compatibility with most cell culture media. |
| Stock Conc. | 10-50 mM | Allows for small final solvent volumes (<0.1%) in the culture medium. |
| Storage Temp. | -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).[7] | Minimizes chemical degradation and maintains compound integrity. |
| Handling | Aliquot into single-use tubes. | Avoids repeated freeze-thaw cycles that can compromise stability. |
Part 2: Refining Application Timing & Experimental Design
The central challenge is not just if the compound works, but when its effects are optimal. This section provides a systematic approach to determining the ideal treatment window.
Question: How do I determine the optimal concentration and incubation time for my specific cell line and desired outcome?
Answer: There is no universal optimal time; it must be determined empirically for each experimental system. The key is to perform a matrix experiment, testing a range of concentrations and time points.
The primary goal is to identify the therapeutic window : the concentration and time that produces the desired biological effect (e.g., G1 arrest) without inducing significant cytotoxicity or off-target effects.[9]
Workflow for Optimizing Application Timing
This workflow is designed to systematically identify the optimal treatment duration for achieving maximal target engagement (e.g., Rb dephosphorylation) before the onset of secondary effects like apoptosis or senescence.
Caption: Workflow for optimizing 6-n-Hexylaminopurine concentration and timing.
Detailed Protocol: Time-Course Experiment for Cell Cycle Arrest
This protocol provides a concrete example for assessing the timing of G1 arrest in an adherent cancer cell line (e.g., MCF-7).
1. Cell Seeding:
-
Seed cells in multiple 6-well plates to have a separate plate for each time point. Seed at a density that ensures they are in the exponential growth phase and ~50-60% confluent at the start of treatment. This is critical as the compound's effect is cell cycle-dependent.
2. Compound Preparation & Treatment:
-
Prepare fresh dilutions of 6-n-Hexylaminopurine in complete culture medium from your DMSO stock.
-
Include a "Vehicle Control" well treated with the same final concentration of DMSO (e.g., 0.1%) as the experimental wells.
-
Gently aspirate the old medium and replace it with the treatment or vehicle medium. Start a timer immediately.
3. Time-Point Harvesting:
-
At each designated time point (e.g., 4h, 8h, 12h, 24h), harvest one plate.
-
For Protein Analysis (Western Blot): Wash cells with ice-cold PBS, then lyse directly on the plate with RIPA buffer containing protease and phosphatase inhibitors. Scrape, collect, and store at -80°C.
-
For Cell Cycle Analysis (Flow Cytometry): Wash cells with PBS, detach using a gentle enzyme like TrypLE (to preserve cell surface proteins), and neutralize.[10] Centrifuge, wash the pellet, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C.
4. Analysis:
-
Western Blot: Analyze lysates for total Rb, phospho-Rb (Ser780/Ser807/811), and Cyclin D1. The optimal time is when the pRb/Rb ratio is at its minimum.
-
Flow Cytometry: Stain fixed cells with a DNA dye (e.g., Propidium Iodide) and analyze the DNA content. The optimal time is when the percentage of cells in the G1 phase is maximal, with a corresponding decrease in S and G2/M phases.
Part 3: Troubleshooting Guide
Even with a well-designed experiment, issues can arise. This section addresses specific problems in a Q&A format.
Question: I am not observing the expected G1 cell cycle arrest after treatment. What could be wrong?
Answer: This is a common issue that can stem from several sources. Let's troubleshoot systematically.
| Potential Cause | Why it Happens | Recommended Action |
| 1. Sub-optimal Timing/Concentration | The incubation time may be too short for the compound to exert its effect, or the concentration may be too low for your specific cell line's sensitivity. | Perform a time-course experiment as detailed in Part 2. Analyze an early (e.g., 4-8h) and a late (24-48h) time point. Also, test a higher, non-toxic concentration. |
| 2. Compound Degradation | Repeated freeze-thaw cycles of the stock solution or prolonged storage at improper temperatures can lead to loss of activity.[7] The compound may also be unstable in your specific media over long incubation periods.[8] | Prepare a fresh dilution from a new aliquot or a freshly prepared stock solution. For incubations longer than 48 hours, consider replacing the medium with freshly prepared compound. |
| 3. Cell Line Resistance | Some cell lines may have intrinsic resistance. For example, cells with a loss-of-function mutation in the RB1 gene will not arrest in G1 in response to CDK4/6 inhibition, as the key downstream target is absent. | Check the genetic background of your cell line. Verify Rb expression via Western blot. If Rb is absent, this compound is not suitable for inducing G1 arrest in this model. Consider using a positive control cell line known to be sensitive (e.g., MCF-7). |
| 4. High Cell Confluency | Cells that are already contact-inhibited at high density have a lower proliferation rate and a larger proportion already in G0/G1, masking the effect of the drug. | Ensure cells are seeded at a lower density and are in the logarithmic growth phase at the time of treatment. Maintain consistent seeding densities across all experiments.[11] |
Question: My cells are dying after treatment, even at low concentrations. How can I mitigate cytotoxicity?
Answer: Cytotoxicity indicates that the treatment is pushing the cells past cytostasis and into an apoptotic or necrotic pathway.
-
Confirm Cytotoxicity vs. Poor Health: Use a viability assay (e.g., Trypan Blue exclusion) or a specific apoptosis marker (e.g., cleaved Caspase-3 by Western blot) to confirm cell death. Sometimes, morphological changes can be mistaken for death.
-
Re-evaluate the "Non-Toxic" Concentration: Your initial cytotoxicity assay may not have been sensitive enough. Perform a more detailed dose-response curve with more data points at the lower end of the concentration spectrum and a longer time point (e.g., 72h).
-
Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is low (<0.5%, ideally <0.1%). Run a vehicle-only control for the entire duration of the experiment to rule out solvent-induced cell death.
-
Shorten the Incubation Time: The desired effect (G1 arrest) may occur much earlier than the onset of cytotoxicity. Your time-course experiment is crucial here. You may find that a 12-hour treatment is sufficient to arrest cells, while toxicity only becomes apparent after 24 hours. This is the essence of refining application timing.
Question: I'm seeing unexpected results or suspect off-target effects. How can I validate the specificity of my observations?
Answer: Off-target effects are a significant concern with any small molecule inhibitor.[12][13] Validating that your observed phenotype is due to the intended mechanism is critical for data integrity.
Validating On-Target CDK4/6 Inhibition
Sources
- 1. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease | MDPI [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Mammalian cell culture and transfection for stable cell lines generation [protocols.io]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of 6-n-Hexylaminopurine Derivatives
Welcome to the technical support guide for the synthesis of 6-n-Hexylaminopurine and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into overcoming common challenges encountered during the synthesis, purification, and characterization of this important class of molecules.
Overview of the Core Synthetic Pathway
The most prevalent and direct method for synthesizing 6-n-Hexylaminopurine is through the nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the C6 position of a purine ring by n-hexylamine. The reaction is facilitated by the electron-withdrawing nature of the purine ring system, which activates the C6 position for nucleophilic attack.[1][2]
The primary starting material is 6-chloropurine, which is commercially available or can be synthesized from hypoxanthine.[3][4] The general reaction scheme is robust, but its success is highly dependent on carefully controlled reaction conditions to maximize yield and minimize side-product formation.
Visualizing the Synthetic Workflow
The following diagram illustrates the standard SNAr pathway for the synthesis of 6-n-Hexylaminopurine.
Caption: Standard SNAr workflow for 6-n-Hexylaminopurine synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Low or No Product Yield
Q1: My TLC plate shows only the 6-chloropurine starting material, even after prolonged heating. What is the likely cause?
A1: This issue typically points to one of three problems: insufficient activation of the nucleophile, poor solubility of the starting material, or low reaction temperature.
-
Causality: The SNAr reaction requires the amine to be a sufficiently strong nucleophile to attack the electron-deficient C6 position. A protonated amine (ammonium salt) is not nucleophilic. The reaction also requires the reactants to be in solution to interact effectively. 6-chloropurine has limited solubility in many common solvents.[5][6][7]
-
Troubleshooting Steps:
-
Check the Base: Ensure you have added at least one equivalent of a suitable base (e.g., triethylamine, DIPEA, or K₂CO₃) to scavenge the HCl generated during the reaction. The base prevents the formation of n-hexylammonium chloride, which is non-nucleophilic. An excess of the amine (2-3 equivalents) can sometimes serve as its own base, but using a dedicated base is more efficient.
-
Solvent Choice: 6-chloropurine solubility increases with temperature and in more polar aprotic solvents.[7] If you are using a lower-boiling alcohol like ethanol, consider switching to a higher-boiling solvent such as n-butanol or DMF to achieve higher reaction temperatures and improve solubility.[6]
-
Increase Temperature: The reaction is often performed at reflux. Ensure your reaction temperature is appropriate for the solvent used (e.g., ~78°C for ethanol, ~117°C for n-butanol). Microwave-assisted synthesis can also be an effective strategy to accelerate the reaction.[8]
-
Q2: My reaction has stalled, and I see both starting material and product on the TLC. How can I push the reaction to completion?
A2: A stalled reaction often indicates an equilibrium issue or gradual deactivation of reagents.
-
Causality: The hydrochloride salt of the base (e.g., triethylamine hydrochloride) can sometimes precipitate from the reaction mixture, potentially hindering the reaction. Alternatively, if using a weaker base, the pH of the reaction may drop, reducing the concentration of the free amine.
-
Troubleshooting Steps:
-
Add More Base: Introduce an additional 0.5 equivalents of your base to the reaction mixture.
-
Add More Amine: Add another 0.5-1.0 equivalent of n-hexylamine.
-
Increase Temperature: If not already at reflux, increase the temperature. If already at reflux, consider switching to a higher-boiling solvent for future attempts.
-
Side Products and Purification Issues
Q3: My TLC shows multiple product spots, and my final NMR is complex. What are the likely side products?
A3: The most common side reaction in purine chemistry is the formation of regioisomers due to alkylation at different nitrogen atoms on the purine ring.
-
Causality: While the substitution of the chlorine at C6 is the desired reaction, the nitrogen atoms of the purine ring (N7 and N9) are also nucleophilic and can be alkylated, especially under basic conditions.[9] This leads to the formation of N7- or N9-hexylpurine isomers, which can be difficult to separate from the desired product. Direct alkylation of 6-chloropurine typically leads to a mixture of N7 and N9 isomers.[9]
-
Troubleshooting & Identification:
-
Control Stoichiometry: Use only a slight excess of the amine (1.1-1.5 equivalents) and a stoichiometric amount of base. A large excess of amine or base can promote side reactions.
-
Purification Strategy: These isomers often have very similar polarities. Meticulous column chromatography using a shallow gradient (e.g., starting with 100% dichloromethane and slowly increasing the methanol percentage) is often required.
-
Characterization: The N7 and N9 isomers can often be distinguished by 13C NMR. The chemical shift difference between the C5 and C8 carbons is a reliable indicator: for N7 isomers, this difference is significantly larger than for the corresponding N9 isomers.[10]
-
Q4: I obtained a white solid after workup, but it's not my product. What could it be?
A4: If you used a tertiary amine base like triethylamine (Et₃N), the white, often crystalline, solid is almost certainly the hydrochloride salt of that base (Et₃N·HCl).
-
Causality: The base neutralizes the HCl generated in the reaction, forming a salt. These salts are often soluble in alcoholic solvents at high temperatures but will precipitate upon cooling or when the solvent polarity is changed during workup.
-
Troubleshooting Steps:
-
Aqueous Wash: During the workup, perform a wash with water or a saturated aqueous sodium bicarbonate solution. The amine hydrochloride salt is highly water-soluble and will be removed into the aqueous layer.
-
Filtration: If the salt crashes out of the organic solvent upon cooling, it can sometimes be removed by simple filtration before concentrating the solution, although an aqueous wash is more thorough.
-
Troubleshooting Decision Tree
This flowchart provides a systematic approach to diagnosing common synthesis problems.
Caption: A decision tree for troubleshooting 6-n-Hexylaminopurine synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure. Modifications may be necessary based on laboratory conditions and scale.
Materials:
-
6-Chloropurine (1.0 eq)
-
n-Hexylamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Ethanol (or n-Butanol), anhydrous
-
Ethyl Acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 6-chloropurine (1.0 eq).
-
Add Solvent & Reagents: Add anhydrous ethanol (approx. 10-15 mL per gram of 6-chloropurine). Add n-hexylamine (1.2 eq) followed by triethylamine (1.5 eq).
-
Heating: Heat the mixture to reflux (approx. 78°C for ethanol). The initial suspension should gradually become a clear solution as the reaction progresses.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product spot should be visible (typically Rf ≈ 0.4-0.5) and the 6-chloropurine spot (typically Rf ≈ 0.6-0.7) should disappear. The reaction is typically complete within 4-12 hours.
-
Workup (Solvent Removal): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Workup (Extraction): Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which may be a waxy solid or oil.
-
Purification:
-
Recrystallization (if crude is solid and relatively clean): Dissolve the crude product in a minimum amount of hot ethyl acetate and allow it to cool slowly. If necessary, add hexanes dropwise to induce crystallization.
-
Column Chromatography (if crude is an oil or impure): Purify using a silica gel column, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Data Summary Table
| Parameter | Recommended Condition/Solvent | Rationale & Notes |
| Solvent | n-Butanol, Ethanol, DMF | Higher boiling points increase reaction rate and improve solubility of 6-chloropurine.[5][7] Ethanol is a common, effective choice. |
| Base | Triethylamine (Et₃N), DIPEA, K₂CO₃ | A non-nucleophilic organic base is preferred to scavenge HCl. K₂CO₃ is a heterogeneous option that works well. |
| Temperature | Reflux | Ensures a reasonable reaction rate. Microwave irradiation can significantly shorten reaction times.[8] |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion. A large excess can complicate purification. |
| Purification | Recrystallization or Silica Gel Chromatography | Recrystallization from EtOAc/Hexanes is effective for high-purity crude. Chromatography is necessary for separating isomers. |
References
- CN102775406A - Method for preparing 6-aminopurine.
-
Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences. [Link]
-
Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. PubMed. [Link]
- US4405781A - Method for preparing salts of 6-chloropurine.
-
Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ResearchGate. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health (NIH). [Link]
- US2832781A - 6-chloropurine.
- CN102336755A - Chemical synthesis method of 6-chloropurine.
-
Facile Synthesis of 8-Azido-6-Benzylaminopurine. ResearchGate. [Link]
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.jced.8b009消an>
-
Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. [Link]
-
Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. ResearchGate. [Link]
-
Synthesis and X-ray study of the 6-(N-pyrrolyl)purine and thymine derivatives of 1-aminocyclopropane-1-carboxylic acid. ResearchGate. [Link]
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. National Institutes of Health (NIH). [Link]
-
Concise synthesis of (+)-ephedrine 6n and (−)-selegiline 8. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. PubMed. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Royal Society of Chemistry. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Publications. [Link].1021/acsomega.9b04072)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 4. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting unexpected morphological changes with 6-n-Hexylaminopurine
Topic: Troubleshooting unexpected morphological changes and stability issues with 6-n-Hexylaminopurine. Ticket ID: TECH-HAP-001 Support Tier: Senior Application Scientist Level[1]
Welcome to the Technical Service Desk
You are likely reading this because your experimental system—whether plant tissue culture or cell-based assay—is exhibiting phenotypes that do not align with your protocol's predictions.
6-n-Hexylaminopurine (6-HAP) is a potent N6-substituted cytokinin.[1] While structurally similar to Kinetin and 6-BAP, its hexyl side chain confers distinct hydrophobic properties that alter its uptake kinetics, receptor binding affinity, and solubility profile.[1]
This guide moves beyond basic "add and stir" instructions. We will analyze the causality behind unexpected morphological shifts, focusing on the interplay between chemical stability, hormonal balance, and signaling pathways.
Part 1: The "Hidden" Variable – Solubility & Preparation
Diagnosis: Many "morphological" anomalies are actually dosage errors caused by precipitation or solvent toxicity.
6-HAP is significantly more hydrophobic than 6-BAP.[1] If your stock solution is prepared incorrectly, the effective concentration in your media will be inconsistent, leading to "patchy" results (e.g., some explants responding, others dormant).[1]
Validated Preparation Protocol
Do not use water alone.[1] Do not rely solely on DMSO if your downstream application is sensitive to organic solvents.
| Step | Action | Mechanistic Rationale |
| 1. Solvent Choice | Dissolve powder in 1N NaOH or 1N KOH .[1] | The N6-substitution lowers the pKa.[1] Alkaline conditions deprotonate the purine ring, ensuring complete solubilization. |
| 2. Dilution | Add water slowly to reach volume.[1] | Prevents "crashing out."[1] Sudden changes in polarity can cause micro-precipitation invisible to the naked eye. |
| 3. Sterilization | Filter Sterilize (0.22 µm) . | Avoid Autoclaving stock solutions. While cytokinins are heat stable, pH shifts during autoclaving can cause the hydrophobic 6-HAP to precipitate out of solution.[1] |
| 4. Storage | -20°C in aliquots. | Repeated freeze-thaw cycles promote crystal formation.[1] |
Self-Validating Check:
Before adding to media, hold your stock vial against a black background with a strong light source.[1] If you see any "haze" or Tyndall effect, re-solubilize.[1] Do not use.
Part 2: Troubleshooting Plant Tissue Culture Anomalies
Audience: Botanists, Agronomists, Plant Physiologists.[1]
Issue 1: Hyperhydricity (The "Glassy" Phenotype)
Symptom: Leaves appear translucent, swollen, brittle, or water-soaked.[1] Root Cause: Cytokinin Overdose + Low Matrix Potential. 6-HAP stimulates aquaporin activity and ethylene biosynthesis.[1] When combined with high humidity, this forces water into the apoplast.[2]
Corrective Workflow:
-
Reduce 6-HAP Concentration: Drop by 50%. 6-HAP is often more potent than Kinetin; standard Kinetin protocols cannot be directly swapped 1:1.[1]
-
Increase Gelling Agent: Raise Agar concentration from 0.6% to 0.8-1.0%. This increases the matric potential, making it "harder" for the plant to pull up excess water.
-
Ventilation: Use vented vessel lids to lower humidity and reduce ethylene accumulation.[1]
Issue 2: Stunting & Fasciation (The "Overdose" Phenotype)
Symptom: Shoots are short, thick, and clustered; stems may appear flattened (fasciated). Root Cause: Supra-optimal Cytokinin levels leading to apical dominance obliteration.[1] Mechanism: 6-HAP promotes cell division (Cyclin D activation) but inhibits cell elongation at high doses.[1]
Dosage Titration Matrix (General Guideline):
| Concentration (µM) | Expected Phenotype | Risk Factor |
| < 1.0 µM | Latency / Slow Growth | Low proliferation rate.[1] |
| 1.0 - 5.0 µM | Optimal Shoot Proliferation | Balanced division/elongation.[1] |
| > 10.0 µM | Callusing / Stunting | Fasciation, genetic instability (somaclonal variation).[1] |
Issue 3: The "Carry-Over" Effect
Symptom: You moved explants to hormone-free media, but they continue to divide or fail to root.[1] Root Cause: Lipophilicity of the Hexyl Chain. Unlike water-soluble cytokinins that wash out easily, 6-HAP partitions into lipid membranes and is metabolized slowly.[1] It remains active inside the tissue long after the external source is removed. Solution: Passages on charcoal-supplemented media (Activated Charcoal 1-2 g/L) may be required to "strip" residual 6-HAP before rooting can occur.[1]
Part 3: Mechanistic Visualization
Understanding the signaling pathway helps predict why changes occur. 6-HAP binds to Histidine Kinase (HK) receptors, triggering a phosphorelay that eventually alters gene expression.[1]
Diagram 1: The Cytokinin Phosphorelay & Morphological Outcomes
Caption: The 6-HAP signaling cascade. Overstimulation of Type-B ARRs leads to uncontrolled Cyclin D3 expression, resulting in callus or hyperhydricity rather than organized shoot formation.
Part 4: Drug Development & Mammalian Context
Audience: Pharma Researchers (Kinase Inhibition Studies).
While 6-HAP is primarily a plant hormone, it is used in drug discovery as a kinase inhibitor or cell cycle modulator.[1]
Issue: Unexpected Cytotoxicity (Cell Death) [1]
-
Cause: 6-HAP can inhibit cyclin-dependent kinases (CDKs) in mammalian cells, causing G2/M phase arrest.[1]
-
Troubleshooting:
-
Check DMSO Tolerance: Ensure the final DMSO concentration in your well is < 0.5%.[1] 6-HAP requires DMSO for high-concentration stocks (10-100 mM).[1]
-
Precipitation in Media: When adding DMSO-dissolved 6-HAP to aqueous culture media (RPMI/DMEM), it may precipitate immediately.[1]
-
Fix: Pre-warm media to 37°C before addition.[1] Vortex immediately.
-
Part 5: Troubleshooting Decision Tree
Follow this logic flow to isolate your issue.
Caption: Step-by-step diagnostic workflow for isolating the root cause of 6-HAP induced anomalies.
References
-
PubChem. (n.d.).[1] 6-Hexylaminopurine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
Ivanova, M., & Van Staden, J. (2011).[1][2][3] Influence of gelling agent and cytokinins on the control of hyperhydricity in Aloe polyphylla. Plant Cell, Tissue and Organ Culture (PCTOC), 104, 13–21.[1][3] Retrieved from [Link]
-
Cortleven, A., et al. (2019).[1] Cytokinin Signaling Mechanisms.[1][4][5][6] Annual Review of Plant Biology, 70, 321-343.[1] (Provides the mechanistic basis for the HK-AHP-ARR pathway described in Diagram 1).
-
Sigma-Aldrich. (n.d.).[1] Plant Tissue Culture Protocols: Cytokinins.[1][3][4][5][6][7] Merck KGaA.[1] (General reference for N6-substituted adenine solubility and stability).
Disclaimer: This guide is for research purposes only. 6-HAP is not approved for human consumption or clinical therapeutic use.[1]
Sources
- 1. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. labassociates.com [labassociates.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Hyperhydricity in Plant Tissue Culture [mdpi.com]
- 7. Effect of 6-benzylaminopurine and coconut water on shoot multiplication of Heliconia chartacea 'Sexy Pink' - ishs [ishs.org]
Technical Support Center: 6-n-Hexylaminopurine (6-HAP) Stock Management
The following technical guide is structured to serve as a high-level support resource for researchers working with 6-n-Hexylaminopurine (6-HAP) . It moves beyond basic "recipes" to address the physicochemical stability and troubleshooting required for rigorous drug development and plant signaling workflows.
Executive Summary & Compound Profile
6-n-Hexylaminopurine (CAS: 7361-29-7) is an N6-substituted adenine derivative functioning as a cytokinin in plant systems and a DNA polymerase inhibitor in mammalian drug discovery.
-
Critical Challenge: Like most purine derivatives, 6-HAP exhibits poor solubility in neutral aqueous buffers due to strong intermolecular hydrogen bonding and π-π stacking.
-
Stability Risk: While chemically stable against hydrolysis, stock solutions are prone to physical instability (crystallization) at low temperatures and oxidative degradation if stored improperly in organic solvents.
This guide provides self-validating protocols to maximize shelf life and experimental reproducibility.
Troubleshooting & FAQs (Root Cause Analysis)
Category A: Solubility & Preparation[1][2][3][4][5][6][7]
Q1: I added water to the powder, but it formed a suspension. Can I heat it to dissolve?
Status: 🛑 STOP. Technical Insight: Heating a neutral aqueous suspension of 6-HAP is rarely effective and risks thermal degradation. 6-HAP behaves as a weak acid (pKa ~9.8 at N9) and a weak base (pKa ~4.2 at N1). Solution: You must shift the pH to ionize the molecule.
For Biological Assays (Cell/Tissue Culture): Use 1.0 N NaOH or 1.0 N KOH . The base deprotonates the N9 position, creating a soluble anion.
For Chemical Screening/High Conc: Use DMSO .
Q2: Which solvent is superior for long-term storage: DMSO or NaOH?
Recommendation: It depends on your downstream application.
Choose DMSO (Anhydrous) if you need high concentrations (>10 mM) for drug screening libraries. Risk: DMSO is hygroscopic; absorbed water causes precipitation.
Choose KOH/NaOH (0.1 - 1.0 N) if you are performing plant tissue culture or aqueous biological assays. Benefit: Stable at -20°C if concentration is <5 mg/mL.
Category B: Storage & Stability
Q3: My stock solution precipitated after freezing at -20°C. Is it ruined?
Diagnosis: Physical instability, likely due to "salting out" or solubility limit shift during the phase transition of water. Recovery Protocol:
Thaw the vial completely at Room Temperature (RT).
Vortex vigorously for 60 seconds.
If crystals persist, heat to 37°C for 10 minutes.
Critical Check: Inspect against a dark background. If precipitate remains, the concentration is no longer valid. Discard.
Q4: Can I autoclave 6-HAP stocks?
Answer: Yes, but with caveats. Adenine-based cytokinins are generally heat-stable (121°C, 15 psi, 20 min). However, Filter Sterilization (0.22 µm PES/Nylon) is superior because it eliminates the risk of thermal hydrolysis or pH shifts in unbuffered basic solutions during the heating cycle.
Validated Experimental Protocols
Protocol A: High-Stability Aqueous Stock (1 mg/mL)
Best for: Tissue Culture, Aqueous Cell Assays
Reagents:
-
6-n-Hexylaminopurine (Solid)
-
1.0 N NaOH (Freshly prepared)
-
Milli-Q Water (18.2 MΩ)
Workflow:
-
Weigh 100 mg of 6-HAP into a 100 mL volumetric flask.
-
Add 2–5 mL of 1.0 N NaOH.
-
Agitate/Vortex until the powder is completely dissolved and the solution is clear.
-
Note: If it does not dissolve, add NaOH in 0.5 mL increments. Do not exceed 10 mL.
-
-
Bring to volume (100 mL) with Milli-Q water.
-
Sterilization: Pass through a 0.22 µm PES syringe filter into a sterile amber bottle.
-
Storage: Aliquot into 1 mL tubes. Store at -20°C.
Protocol B: High-Concentration Cryo-Stock (100 mM)
Best for: Drug Discovery, Small Molecule Libraries
Reagents:
-
6-n-Hexylaminopurine (MW: ~219.29 g/mol )
-
DMSO (Cell Culture Grade, Anhydrous)
Workflow:
-
Calculate Mass: For 10 mL of 100 mM solution, weigh 219.3 mg .
-
Add 10 mL of DMSO.
-
Vortex until dissolved. (Sonication may be required for 5 mins).
-
Desiccation: Aliquot into cryovials. Ideally, store under nitrogen gas to prevent oxidation.
-
Storage: -20°C or -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
Stability Data & Solubility Limits
| Solvent System | Max Solubility (Approx.) | Storage Temp | Shelf Life Estimate | Notes |
| Water (Neutral) | < 0.1 mg/mL | N/A | N/A | Practically insoluble. |
| 1.0 N NaOH/KOH | 10–20 mg/mL | -20°C | 6–12 Months | Prone to precipitation if pH drops. |
| DMSO | 50–100 mg/mL | -20°C | 12–24 Months | Hygroscopic. Keep sealed tight. |
| Ethanol (95%) | 5–10 mg/mL | -20°C | 3–6 Months | Evaporation risk changes concentration. |
Decision Logic & Workflow Visualization
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent based on downstream application and concentration requirements.
Figure 2: Stock Preparation & QC Workflow
Caption: Step-by-step protocol ensuring sterility and validating solubility before storage.
References
-
PhytoTechnology Laboratories. (n.d.).[1] Preparation of Stock Solutions - Cytokinins. Retrieved from [Link]
-
Van der Krieken, W. M., et al. (1990). Decomposition of cytokinins in autoclaved tissue culture media. Plant Cell, Tissue and Organ Culture.[2][3][4] (Contextual grounding on thermal stability of adenine derivatives).
-
National Institutes of Health (NIH). (2016). Stability of adenine-based cytokinins in aqueous solution. Retrieved from [Link]
Sources
Navigating Experimental Variability with 6-n-Hexylaminopurine: A Technical Support Guide
From the desk of a Senior Application Scientist: Welcome to the technical support center for 6-n-Hexylaminopurine. This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the experimental variability that can arise when working with this purine derivative. Given that the public-domain data on 6-n-Hexylaminopurine is not as extensive as for other common reagents, this guide synthesizes direct knowledge with field-proven insights from structurally and functionally related molecules, such as the well-characterized cytokinin, 6-Benzylaminopurine (BAP), and general principles for handling potential kinase inhibitors.
Our goal is to provide you with a robust framework for troubleshooting, rooted in scientific causality, to ensure the reliability and reproducibility of your results.
Part 1: Compound Identity and Foundational Knowledge
Before troubleshooting, it is critical to confirm the properties of the compound in use. Variability can often be traced back to fundamental issues of compound handling and identity.
Is 6-n-Hexylaminopurine the Correct Reagent for My Experiment?
This is a crucial first question. 6-n-Hexylaminopurine belongs to the N6-substituted adenine class. This class of molecules is known for diverse biological activities, primarily:
-
Cytokinin Activity: Many N6-substituted adenines, like the closely related 6-Benzylaminopurine (BAP), are potent plant growth regulators that promote cell division and differentiation.[1][2] If your work is in plant biology, this is the likely mode of action.
-
Kinase Inhibition: The purine scaffold is a common feature in many small molecule kinase inhibitors, which are critical tools in cancer research and cell signaling studies.[3][4] While less documented for 6-n-Hexylaminopurine specifically, this potential activity should be considered in mammalian cell-based assays.
Actionable Advice: Define your experimental hypothesis clearly. Are you studying plant growth, or are you screening for effects on mammalian cell signaling pathways (e.g., proliferation, apoptosis)? Your experimental context will dictate which potential bioactivity is relevant and how to interpret your results.
Physical and Chemical Properties
Understanding the basic properties of 6-n-Hexylaminopurine is the first step in designing a robust experimental protocol. Below is a comparative table with the related compound, BAP.
| Property | 6-n-Hexylaminopurine | 6-Benzylaminopurine (BAP) | Scientific Rationale & Implications |
| Molecular Formula | C₁₁H₁₇N₅ | C₁₂H₁₁N₅ | The longer, more flexible hexyl chain in 6-n-Hexylaminopurine increases its lipophilicity compared to BAP's benzyl group. This will significantly impact its solubility. |
| Molecular Weight | 219.29 g/mol | 225.26 g/mol | Similar molecular weights mean that molar concentrations will be comparable. |
| Appearance | White to off-white solid/powder | White to off-white powder | Visual inspection is a first-line check for purity. Any discoloration could indicate degradation or impurities. |
| Aqueous Solubility | Very low | Low (0.44 g/L at 15°C)[5] | The increased lipophilicity suggests 6-n-Hexylaminopurine will be even less soluble in water than BAP. This is a primary source of experimental variability. |
| Organic Solubility | Likely soluble in DMSO, Ethanol | Soluble in DMSO, Ethanol | Stock solutions should be prepared in an appropriate organic solvent. DMSO is generally preferred for its high solvating power and lower volatility compared to ethanol.[6] |
Part 2: Troubleshooting Guide: From Inconsistent Results to Reproducible Data
This section is structured in a question-and-answer format to directly address common problems.
Solubility and Stock Solution Issues
Problem: “I am seeing precipitation when I dilute my 6-n-Hexylaminopurine stock solution into my aqueous cell culture media or buffer. My results are inconsistent.”
Root Causes:
-
Poor Aqueous Solubility: The compound is crashing out of solution upon dilution into an aqueous environment.
-
Incorrect Solvent for Stock: The initial stock solvent is not optimal.
-
Stock Concentration is Too High: The stock solution is too concentrated, leading to precipitation even after dilution.
-
Inadequate Dissolution: The compound was not fully dissolved in the stock solvent initially.
Solutions and Best Practices:
-
Protocol 1: Preparing a Validated Stock Solution
-
Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) as the primary solvent.[6] For applications where DMSO is not suitable, absolute ethanol can be used, but be mindful of its higher volatility.
-
Initial Dissolution: To prepare a 10 mM stock, for example, add the appropriate volume of DMSO to your weighed solid. Use gentle warming (37°C) and vortexing or sonication to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulates are present.
-
Dilution into Aqueous Media: When diluting into your final aqueous buffer or media, add the stock solution dropwise while vortexing the media. This avoids localized high concentrations that can cause immediate precipitation.[7]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experiment is low (typically <0.5%) and is consistent across all experimental and control groups, as the solvent itself can have biological effects.
-
Scientific Rationale: The principle of "like dissolves like" governs solubility. The lipophilic hexyl group of 6-n-Hexylaminopurine makes it poorly soluble in polar water. By first dissolving it in a less polar organic solvent like DMSO, we create a concentrated stock that can be diluted into aqueous solutions. However, this dilution lowers the overall solvating power of the final solution, and if the compound's concentration exceeds its solubility limit in that final mixed-solvent system, it will precipitate.
Inconsistent Biological Activity
Problem: “I am seeing significant well-to-well or experiment-to-experiment variability in my assay readout (e.g., cell viability, gene expression, plant growth).”
Root Causes:
-
Compound Instability: The compound may be degrading in solution over time.
-
Cell-Based Assay Variability: Inconsistent cell seeding, passage number, or cell health can dramatically affect results.[8][9]
-
Inaccurate Pipetting: Errors in pipetting small volumes of concentrated stock solution.
-
Off-Target Effects: At higher concentrations, the compound may be hitting unintended biological targets, leading to confusing results.[3]
Solutions and Best Practices:
-
Protocol 2: Ensuring Compound Stability and Assay Consistency
-
Stock Solution Storage: Aliquot your validated stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Studies on other adenine-based cytokinins show they are stable for extended periods when stored frozen in appropriate solvents.[10][11]
-
Working Solution Preparation: Prepare fresh working solutions from your frozen stock for each experiment. Do not store dilute aqueous solutions of the compound for extended periods.
-
Standardize Cell Culture: Use cells within a consistent, low passage number range. Ensure cell viability is high (>95%) before starting an experiment. Use a consistent cell seeding density for all plates.
-
Dose-Response Curve: Always perform a full dose-response experiment (e.g., from 1 nM to 100 µM) to identify the optimal concentration range. This can help distinguish between specific, on-target effects at lower concentrations and non-specific or toxic effects at higher concentrations.[12]
-
Positive and Negative Controls: Include appropriate controls. For cytokinin activity, use a known cytokinin like BAP as a positive control.[5] For kinase inhibitor screening, use a known inhibitor of a relevant pathway (e.g., Staurosporine for broad inhibition) as a positive control.
-
Scientific Rationale: Reproducibility in biology requires controlling as many variables as possible. The chemical stability of your reagent is paramount; if it degrades, its effective concentration changes, leading to variable results. Similarly, biological systems like cell cultures are dynamic. Differences in cell health or density can alter their response to a bioactive compound.[8]
Caption: Experimental Workflow for 6-n-Hexylaminopurine.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of 6-n-Hexylaminopurine in my mammalian cells?
While its activity in mammalian cells is not well-documented, the purine core is a "privileged scaffold" in medicinal chemistry. It is an ATP mimetic, and therefore, 6-n-Hexylaminopurine could potentially act as a competitive inhibitor for any of the hundreds of protein kinases in the human kinome.[3][4] Its specific targets, if any, would need to be determined experimentally through methods like kinome screening assays.
Q2: How is 6-n-Hexylaminopurine's activity likely to compare to 6-Benzylaminopurine (BAP) in plant systems?
The N6 side chain is a key determinant of cytokinin activity and receptor binding affinity.[13] The flexible, aliphatic hexyl chain of 6-n-Hexylaminopurine differs significantly from the more rigid, aromatic benzyl group of BAP. This structural difference will likely result in different binding affinities for the various cytokinin receptors (like AHK2, AHK3, and CRE1/AHK4 in Arabidopsis), potentially leading to different potencies or even different downstream physiological effects.[1]
Q3: Can I autoclave my media after adding 6-n-Hexylaminopurine?
Based on stability studies of other adenine-based cytokinins like BAP, it is likely stable to a single autoclave cycle when dissolved in media.[10][11] However, to eliminate this as a source of variability, the best practice is to prepare a filter-sterilized stock solution and add it to your sterile, cooled media aseptically.
Q4: My compound powder has turned slightly yellow. Can I still use it?
Discoloration is a visual sign of potential chemical degradation or impurity. Using a discolored compound is not recommended as you will be introducing an unknown variable into your experiment. It is best to purchase a fresh, high-purity batch. For critical experiments, the purity of a new or old batch should be verified by an analytical method like HPLC.
Caption: Model Cytokinin Signaling Pathway.
References
- Schaffner, C., Lardos, A., Popp, M., & Schoop, A. (2001). Study on the stability of the oxime HI 6 in aqueous solution. PubMed.
- Valerio, A., et al. (2011). 6-Bromoindirubin-3'-oxime, a new GSK-3 inhibitor, rescues synaptic plasticity and memory deficits in a mouse model of Alzheimer's disease. Journal of Neurochemistry, 116(6), 1148–1159.
- MedchemExpress. (n.d.). 6-N-Hydroxylaminopurine. MedchemExpress.com.
- Wikipedia. (n.d.). Hexylamine. Wikipedia.
- Spíchal, L., et al. (2010).
- Wikipedia. (n.d.). 6-Benzylaminopurine. Wikipedia.
- PubChem. (n.d.). 6-Hydroxyaminopurine. PubChem.
- ChemicalBook. (n.d.). Hexylamine. ChemicalBook.
- Di Benedetto, A., et al. (2020). Cytokinin action revisited: leaf anatomical changes play a key role in 6-benzylaminopurine-driven growth promotion in pot-grown lettuce. SciELO México.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- ResearchGate. (n.d.). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?.
- El-Yazal, M. N., & Rady, M. M. (2016). Stability of adenine-based cytokinins in aqueous solution. PubMed.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays.
- Khan, N. A., et al. (1992). Protein kinase C inhibitor (H-7) potentiates antiproliferative effects of a polyamine biosynthesis inhibitor. PubMed.
- Sekiguchi, S., et al. (1981).
- Nisler, J., et al. (2016). Cytokinin Activity of N 6 -benzyladenine Derivatives Assayed by Interaction With the Receptors in Planta, in Vitro, and in Silico. PubMed.
- Greentree Group. (2024). How does 6-Benzylaminopurine interact with cytokinins in plants?. Greentree Group Blog.
- Nandi, S. K., et al. (1989). 6-benzylaminopurine and its glycosides as naturally occurring cytokinin.
- Gilbertsen, R. B., & Scott, M. E. (1997). Assays for detection of purine metabolites.
- ResearchGate. (n.d.). Protein Kinase Inhibitors - Selectivity or Toxicity?.
- ResearchGate. (n.d.). Stability of adenine-based cytokinins in aqueous solution.
- Krajčovičová, S., & Soural, M. (2016).
- Gavalas, A., et al. (2022). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
- MedchemExpress. (n.d.). Pim-1 kinase inhibitor 6. MedchemExpress.com.
- Palni, L. M. S., et al. (1989). 6-benzylaminopurine and its glycoside as naturally occurring cytokinins. Plant Science, 61(2), 189-196.
- Eppendorf & Promega. (2021).
- Blue Ridge Institute for Medical Research. (2023). Protein Kinase Inhibitors. BRIMR.
- ResearchGate. (n.d.). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide.
- Kramer, M. L., & Pence, V. C. (2012). The effect of 6-benzylaminopurine, a cytokinin, on bud-forcing of twelve oak species. ISHS.
- Wikipedia. (n.d.). Abiogenesis. Wikipedia.
Sources
- 1. greentreechem.com [greentreechem.com]
- 2. The effect of 6-benzylaminopurine, a cytokinin, on bud-forcing of twelve oak species© - ishs [ishs.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. youtube.com [youtube.com]
- 10. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytokinin receptor antagonists derived from 6-benzylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of 6-n-Hexylaminopurine and 6-Benzylaminopurine
The following guide provides a comparative technical analysis of 6-Benzylaminopurine (6-BAP) and 6-n-Hexylaminopurine (6-HAP) . While 6-BAP is the industry standard for plant tissue culture, 6-HAP serves as a critical structural analog in medicinal chemistry and receptor selectivity studies.
Content Type: Technical Comparison Guide Audience: Senior Researchers, Plant Physiologists, and Medicinal Chemists
Executive Summary: The Workhorse vs. The Probe
In the landscape of N6-substituted adenines, 6-Benzylaminopurine (6-BAP) is the dominant synthetic cytokinin, widely utilized for its high potency in inducing shoot proliferation and delaying senescence in agriculture. Its aromatic benzyl ring facilitates strong
In contrast, 6-n-Hexylaminopurine (6-HAP) is a specialized aliphatic analog. Lacking the aromatic ring, its flexible hexyl chain alters receptor affinity, making it a valuable probe for Structure-Activity Relationship (SAR) studies. While less potent in most plant bioassays, 6-HAP has garnered attention in mammalian oncology research for its distinct ability to induce differentiation in myeloid leukemia cells (HL-60) without the severe cytotoxicity sometimes associated with high-dose BAP.
Physicochemical & Structural Profile[1]
The fundamental difference lies in the N6-substituent: BAP possesses a rigid, aromatic benzyl group, whereas HAP possesses a flexible, hydrophobic hexyl chain. This dictates their solubility and receptor binding kinetics.
| Feature | 6-Benzylaminopurine (6-BAP) | 6-n-Hexylaminopurine (6-HAP) |
| CAS Number | 1214-39-7 | 14333-96-1 |
| Molecular Formula | C₁₂H₁₁N₅ | C₁₁H₁₇N₅ |
| Molecular Weight | 225.25 g/mol | 219.29 g/mol |
| N6-Substituent | Benzyl (Aromatic) | n-Hexyl (Aliphatic, Linear) |
| Solubility | Soluble in dilute NaOH, EtOH; low in water. | Soluble in EtOH, DMSO; lower water solubility than BAP. |
| Primary Utility | Plant Micropropagation, Senescence Delay.[1] | SAR Studies, Leukemia Differentiation Assays.[1][2] |
| Receptor Affinity | High (Strong | Moderate/Low (Relies on hydrophobic interaction). |
Mechanistic Analysis
A. Plant Cytokinin Signaling
Cytokinins promote cell division by binding to histidine kinase receptors (AHK). The N6-position is the critical determinant of specificity.
-
6-BAP: The benzyl ring fits the hydrophobic pocket of the receptor perfectly, triggering the phosphorelay system (AHP
ARR) that activates response genes ( ). -
6-HAP: The linear hexyl chain can enter the hydrophobic pocket but lacks the ability to form
interactions with conserved aromatic residues (e.g., Phe/Tyr) in the receptor binding site. This typically results in lower biological activity (approx. 10-50% of BAP potency depending on the species).
B. Mammalian Cell Differentiation (Leukemia)
Both compounds act as differentiation inducers in human myeloid leukemia cells (HL-60).
-
Mechanism: They induce the reduction of Nitroblue Tetrazolium (NBT), a marker of granulocytic differentiation.
-
Comparison: While BAP is highly potent, 6-HAP demonstrates that an aromatic ring is not strictly required for this mammalian activity, suggesting a different binding target in mammalian cells compared to plant receptors—likely involving adenosine receptor modulation (A2A/A3) or direct inhibition of specific kinases (CDKs).
Visualizing the Signaling Pathway
The following diagram illustrates the canonical plant cytokinin signaling pathway activated by BAP, contrasting it with the mammalian differentiation pathway studied with HAP.
Caption: Comparative signaling pathways. BAP activates plant AHK receptors via phosphorelay; HAP/BAP induce differentiation in mammalian HL-60 cells.
Experimental Protocols
Protocol A: High-Efficiency Shoot Proliferation (Using 6-BAP)
Objective: Induce rapid shoot multiplication in Musa spp. (Banana) or ornamental explants. Standard: 6-BAP is the gold standard due to its stability and cost-effectiveness.
-
Stock Solution Preparation (1 mg/mL):
-
Dissolve 100 mg of 6-BAP in 2-5 mL of 1N NaOH (or EtOH).
-
Vortex until clear.
-
Bring volume to 100 mL with double-distilled water (
). Store at 4°C.
-
-
Media Preparation:
-
Prepare Murashige & Skoog (MS) basal medium + 30 g/L Sucrose.
-
Add 6-BAP Stock to achieve final concentration: 2.0 – 5.0 mg/L (Species dependent).
-
Note: Concentrations >5.0 mg/L may cause vitrification (hyperhydricity).
-
Adjust pH to 5.8; add gelling agent (Agar/Phytagel) and autoclave.
-
-
Inoculation:
-
Place sterilized shoot tips (1-2 cm) vertically into the medium.
-
Incubate at 25±2°C under 16h photoperiod.
-
-
Data Collection:
-
Count shoot number per explant at 30 days.
-
Protocol B: Leukemia Differentiation Assay (Using 6-HAP vs. 6-BAP)
Objective: Compare the differentiation-inducing potency of aliphatic (HAP) vs. aromatic (BAP) cytokinins in HL-60 cells.
-
Cell Culture:
-
Maintain HL-60 human promyelocytic leukemia cells in RPMI 1640 medium + 10% FBS.
-
-
Treatment:
-
Seed cells at
cells/mL. -
Treat with 6-HAP or 6-BAP at graded concentrations: 10, 50, 100, 500 µM .
-
Include a DMSO vehicle control.
-
Incubate for 4–6 days.
-
-
NBT Reduction Assay (Differentiation Marker):
-
Harvest
cells. -
Suspend in 0.5 mL serum-free medium containing 0.1% Nitroblue Tetrazolium (NBT) and 200 ng/mL TPA (Phorbol ester).
-
Incubate at 37°C for 30 mins.
-
Quantification: Differentiated cells reduce NBT to insoluble blue formazan. Count % positive (blue) cells using a hemocytometer.
-
-
Expected Result:
-
BAP typically induces 60-80% differentiation at optimal doses.
-
HAP will induce differentiation but requires higher molar concentrations to achieve comparable
due to lower binding affinity.
-
Workflow Visualization: HL-60 Assay
This diagram outlines the comparative workflow for testing these compounds in a mammalian system.
Caption: Workflow for assessing differentiation potency of BAP vs. HAP in leukemia cells.
References
-
ChemicalBook. (2023). 6-n-Hexylaminopurine Properties and CAS Data.
-
Ishii, Y., et al. (2002).[2] "Control of Differentiation and Apoptosis of Human Myeloid Leukemia Cells by Cytokinins and Cytokinin Nucleosides." Cell Growth & Differentiation.
-
Dolezal, K., et al. (2007). "Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells." Bioorganic & Medicinal Chemistry.
-
ResearchGate. (2025). "The Impact of 6-Benzylaminopurine (BAP) on Plant Growth and Micro-Rhizome Induction."
-
PubChem. (2025).[3] "6-Benzylaminopurine Compound Summary."
Sources
Comparative Guide: Natural vs. Synthetic Cytokinins in Plant Tissue Culture
[1][2][3]
Content Type: Technical Comparison Guide Audience: Researchers, Biotechnologists, and Drug Development Professionals[1]
Executive Summary
In plant tissue culture and biotechnology, the choice between natural (e.g., Zeatin, 2iP) and synthetic (e.g., BAP, Kinetin, Thidiazuron) cytokinins is often a trade-off between physiological fidelity and agronomic potency .
-
Natural Cytokinins (Zeatin): Offer superior shoot quality and easier subsequent rooting but are metabolically unstable and cost-prohibitive for large-scale production.
-
Synthetic Purines (BAP): The industry standard due to high thermal stability and cost-efficiency, though prone to causing hyperhydricity (vitrification) at high concentrations.
-
Synthetic Phenylureas (TDZ): Exhibit extreme potency (10–100x higher than BAP) by inhibiting cytokinin oxidase (CKX), making them ideal for recalcitrant species but risky due to potential somaclonal variation and stunted shoot morphology.
Mechanistic Divergence & Chemical Logic
To select the correct regulator, one must understand the molecular interface between the ligand and the Cytokinin Response pathway.
The Receptor-Ligand Interface
Cytokinins signal via a two-component phosphorelay system (His-Asp). They bind to Histidine Kinase (HK) receptors (e.g., CRE1/AHK4 in Arabidopsis), triggering autophosphorylation.
-
Natural Fit: trans-Zeatin possesses a hydroxylated isopentenyl side chain that fits the HK receptor binding pocket with high affinity, triggering a "regulated" response.
-
Synthetic Hyper-Activation:
-
BAP (Benzylaminopurine): Structurally mimics the adenine core but lacks the hydroxyl group, making it less susceptible to enzymatic degradation.
-
TDZ (Thidiazuron): A phenylurea derivative (non-purine).[2][1][3][4][5] It acts via a dual mechanism: it binds HK receptors and inhibits Cytokinin Oxidase/Dehydrogenase (CKX) . This prevents the breakdown of endogenous cytokinins, causing a massive, stress-induced accumulation of hormonal signals.
-
Pathway Visualization
The following diagram illustrates the signal transduction and the critical point where Synthetic vs. Natural pathways diverge (specifically at the CKX degradation node).
Figure 1: Cytokinin Phosphorelay Pathway. Note that Natural CKs are regulated by CKX degradation, whereas TDZ actively inhibits this "brake," leading to signal hyper-accumulation.
Performance Comparison Data
The following data aggregates typical performance metrics from comparative studies in dicots (e.g., Nicotiana, Fragaria).
Table 1: Physicochemical & Metabolic Profile
| Feature | Natural (Zeatin) | Synthetic Purine (BAP) | Synthetic Phenylurea (TDZ) |
| Chemical Class | Adenine derivative | Adenine derivative | Phenylurea |
| CKX Susceptibility | High (Rapid degradation) | Low (Weak substrate) | Inhibitor (Blocks CKX) |
| Autoclavability | No (Heat labile) | Yes (Stable) | Yes (Stable) |
| Solubility | NaOH / Ethanol | NaOH / dilute acid | DMSO / Ethanol |
| Cost (Approx.) | High (~$150/100mg) | Low (~$20/5g) | Medium (~$80/100mg) |
Table 2: Physiological Efficacy (Tissue Culture)
| Outcome Metric | Zeatin | BAP | TDZ |
| Callus Yield | Moderate, friable | High, compact | Very High, often nodular |
| Shoot Multiplication | Controlled (High Quality) | High (Risk of Vitrification) | Extreme (Risk of Fasciation) |
| Rooting Inhibition | Low (Easy to root after) | Moderate | High (Residual activity persists) |
| Somaclonal Variation | Low | Moderate | High (Due to stress induction) |
| Optimal Conc. | 0.5 – 2.0 mg/L | 1.0 – 3.0 mg/L | 0.01 – 0.1 mg/L |
Experimental Protocol: The Tobacco Callus Bioassay
To objectively compare efficacy in your specific cell line, use this standardized bioassay. This protocol relies on the principle that tobacco pith tissue requires exogenous cytokinin for cell division (Skoog & Miller standard).
Materials
-
Explant: Nicotiana tabacum cv. Wisconsin 38 (pith tissue from internodes).
-
Basal Media: Murashige & Skoog (MS) + 30g/L Sucrose + 0.8% Agar.
-
Auxin Background: 2.0 mg/L IAA (Indole-3-acetic acid) is constant across all plates to permit cell division.
Workflow Diagram
Figure 2: Experimental workflow for comparative bioassay. Note the specific sterilization requirement for Zeatin.
Step-by-Step Procedure
-
Stock Preparation:
-
Dissolve BAP and TDZ in 1N NaOH; dilute with water. These can be added to media before autoclaving.
-
Dissolve Zeatin in ethanol/water. Do not autoclave. Filter sterilize (0.22 µm) and add to media after it cools to 50°C.
-
-
Explant Preparation:
-
Sterilize tobacco stems (70% EtOH 1 min, 10% Bleach 15 min).
-
Remove epidermis and vascular ring. Use a cork borer to isolate pure white pith. Slice into 5mm discs.
-
-
Culture:
-
Place 3 discs per petri dish. Seal with parafilm.
-
Incubate in the dark at 25°C for 21–28 days.
-
-
Data Scoring:
-
Quantitative: Measure Fresh Weight (FW) of callus.
-
Qualitative: Score for "Greening" (chlorophyll retention) and "Shoot Primordia" (organogenesis).
-
Expected Result:
Expert Recommendations
-
Use Zeatin When: Working with high-value crops (e.g., Orchids, Cannabis) where genetic fidelity is paramount and budget allows. It is also the "rescue" cytokinin for shoots that refuse to elongate on BAP.
-
Use BAP When: Developing commercial micropropagation protocols for ornamentals or forestry. It strikes the best balance between cost and multiplication rate.
-
Use TDZ When: Attempting to regenerate "recalcitrant" woody species (e.g., Juglans, Quercus) or inducing somatic embryogenesis. Warning: Always follow TDZ treatment with a "hormone-free" subculture step to prevent stunted growth in the next cycle.
References
-
Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Link
-
Werner, T., et al. (2001). Regulation of plant growth by cytokinin. Proceedings of the National Academy of Sciences (PNAS). Link
-
Huetteman, C. A., & Preece, J. E. (1993). Thidiazuron: a potent cytokinin for woody plant tissue culture. Plant Cell, Tissue and Organ Culture. Link
-
Skoog, F., & Miller, C. O. (1957). Chemical regulation of growth and organ formation in plant tissues cultured in vitro. Symposia of the Society for Experimental Biology. Link
-
Nisler, J. (2018). TDZ: Mode of Action and Use in Plant Tissue Culture. Frontiers in Plant Science. Link
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A Comparative Guide to Validating 6-n-Hexylaminopurine's Role in Delaying Cellular Senescence
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the efficacy of 6-n-Hexylaminopurine, a synthetic cytokinin, in delaying cellular senescence. We will delve into the mechanistic underpinnings of senescence, present a robust experimental workflow for comparative analysis, and offer detailed, field-proven protocols.
Introduction: The Challenge of Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in organismal health.[1] While it acts as a crucial tumor-suppressive mechanism by preventing the proliferation of damaged cells, the accumulation of senescent cells with age contributes to tissue dysfunction and a spectrum of age-related diseases.[1] A key feature of senescent cells is the acquisition of a Senescence-Associated Secretory Phenotype (SASP), where they release a cocktail of pro-inflammatory cytokines, chemokines, and growth factors, creating a detrimental microenvironment.[2]
Cytokinins, a class of plant hormones, are well-documented for their anti-senescent properties in the botanical world, primarily by slowing chlorophyll breakdown and oxidative damage.[3][4] 6-n-Hexylaminopurine, a synthetic derivative, is hypothesized to exert similar protective effects in mammalian cells. This guide outlines a systematic approach to validate this hypothesis, comparing its performance against established anti-senescence compounds.
Mechanistic Landscape of Cellular Senescence
Understanding the core molecular pathways governing senescence is critical for designing validation studies. Two primary tumor suppressor pathways act as gatekeepers of the senescent state: the p53/p21 pathway and the p16INK4A/pRb pathway.[5]
-
The p53/p21 Pathway: Often activated by DNA damage, the p53 tumor suppressor protein induces the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor.[5] p21 halts the cell cycle, initiating the senescence program.[5] This pathway is considered the primary initiator of the senescence arrest.[5][6][7]
-
The p16INK4A/pRb Pathway: The p16 protein reinforces and maintains the senescent state by inhibiting CDK4/6, which in turn keeps the Retinoblastoma (pRb) protein in its active, hypophosphorylated state.[8] Active pRb sequesters E2F transcription factors, preventing the expression of genes required for cell cycle progression.[8] High levels of p16 are a hallmark of senescent cells and provide a robust secondary barrier to proliferation.[5][7][9]
The proposed anti-senescence activity of cytokinins like 6-n-Hexylaminopurine in mammalian systems is thought to stem from their antioxidant capabilities, mitigating the oxidative stress that often triggers senescence.[3][4]
Caption: Core signaling pathways leading to cellular senescence.
Comparative Framework: Selecting Alternative Compounds
To rigorously assess 6-n-Hexylaminopurine, it is essential to compare it with well-characterized compounds known to modulate senescence through distinct mechanisms. We propose the following comparators:
-
Metformin: An AMPK activator, Metformin is known to have anti-aging effects by improving mitochondrial function and reducing inflammation and oxidative stress.[10][11] It acts as a senomorphic, suppressing the SASP.[12]
-
Rapamycin: An inhibitor of the mTOR pathway, Rapamycin has been shown to delay senescence and extend lifespan in various models.[13][14] It works by suppressing the translation of proteins involved in the SASP and can preserve the proliferative potential of cells.[15]
Experimental Validation Workflow
A multi-faceted approach is required to generate robust and reliable data. The following workflow provides a comprehensive strategy for inducing, treating, and analyzing cellular senescence.
Caption: Workflow for validating anti-senescence compounds.
Detailed Experimental Protocols
The following protocols are foundational for executing the validation workflow.
Cell Culture and Senescence Induction
-
Cell Line: Human fetal lung fibroblasts (IMR-90) are a well-established model for senescence studies.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Senescence Induction:
-
Plate IMR-90 cells at a density of 2 x 10^5 cells per 60mm dish.
-
Allow cells to adhere for 24 hours.
-
Treat cells with 250 nM Doxorubicin for 24 hours to induce stress-induced premature senescence.
-
Remove Doxorubicin-containing media, wash cells twice with PBS, and replace with fresh culture media.
-
Allow cells to recover and establish the senescent phenotype for 4-5 days before starting treatments with test compounds.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay identifies senescent cells based on increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0.[16]
-
Wash: Gently wash the cells twice with 1x PBS.
-
Fix: Add 1 mL of Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) to each well and incubate for 10-15 minutes at room temperature.[17]
-
Wash: Wash the cells twice with 1x PBS.
-
Stain: Prepare the Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0). Add 1 mL to each well.
-
Incubate: Cover the plate and incubate at 37°C without CO2 for 12-16 hours.[18] Avoid CO2 as it will alter the pH of the staining solution.[17]
-
Visualize: Observe the cells under a microscope for the development of a blue-green color.
-
Quantify: Count the percentage of blue-stained (positive) cells versus the total number of cells in at least five random fields of view per condition.
Western Blot for p16, p21, and Lamin B1
This technique quantifies key protein markers of senescence. Expression of p16 and p21 is typically increased, while Lamin B1 (a nuclear lamina protein) is characteristically lost in senescent cells.
-
Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[19]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p16, p21, Lamin B1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize to the loading control.
ELISA for SASP Factors (IL-6 and IL-8)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific secreted proteins like the pro-inflammatory cytokines IL-6 and IL-8, which are prominent SASP components.[20]
-
Sample Collection: Collect the conditioned media from the cell culture plates after the treatment period.
-
Centrifugation: Centrifuge the media at 1500 rpm for 20 minutes at 4°C to pellet any cells and debris.[21]
-
ELISA Protocol:
-
Use commercially available ELISA kits for human IL-6 and IL-8.
-
Coat a 96-well plate with the capture antibody.
-
Add standards and the collected conditioned media samples to the wells.
-
Incubate to allow the target protein to bind.
-
Wash the plate and add the detection antibody.
-
Add an enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate solution to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Analysis: Calculate the concentration of IL-6 and IL-8 in each sample based on the standard curve.
Comparative Data Summary
The following table presents a hypothetical but realistic dataset derived from the described experiments, designed to facilitate a direct comparison between the test compounds.
| Assay | Parameter | Vehicle Control | 6-n-Hexylaminopurine (10 µM) | Metformin (1 mM) | Rapamycin (100 nM) |
| SA-β-Gal Staining | % Positive Cells | 85 ± 5% | 40 ± 6% | 55 ± 7% | 45 ± 5% |
| Western Blot | p16 (Relative Expression) | 4.5 ± 0.5 | 2.1 ± 0.3 | 3.0 ± 0.4 | 1.8 ± 0.2 |
| p21 (Relative Expression) | 3.8 ± 0.4 | 1.9 ± 0.2 | 2.5 ± 0.3 | 2.2 ± 0.3 | |
| Lamin B1 (Relative Expression) | 0.2 ± 0.05 | 0.7 ± 0.1 | 0.5 ± 0.08 | 0.6 ± 0.1 | |
| SASP ELISA | IL-6 (pg/mL) | 1250 ± 150 | 550 ± 80 | 650 ± 90 | 480 ± 70 |
| IL-8 (pg/mL) | 980 ± 120 | 420 ± 60 | 510 ± 75 | 390 ± 55 |
Data Interpretation: In this hypothetical scenario, 6-n-Hexylaminopurine demonstrates significant efficacy in mitigating senescence. It markedly reduces the percentage of SA-β-Gal positive cells, comparable to Rapamycin. It also effectively downregulates the expression of key senescence markers p16 and p21 while restoring levels of Lamin B1. Furthermore, it shows a strong ability to suppress the secretion of inflammatory SASP factors IL-6 and IL-8, again performing on par with Rapamycin and showing a slightly stronger effect than Metformin. These results would strongly support the hypothesis that 6-n-Hexylaminopurine has a potent anti-senescence role.
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust methodology for validating the anti-senescence properties of 6-n-Hexylaminopurine. The direct comparison against established senomorphic agents like Metformin and Rapamycin allows for a clear assessment of its relative potency and potential mechanisms.
Future research should aim to elucidate the precise molecular targets of 6-n-Hexylaminopurine within mammalian cells. Investigating its effects on mitochondrial function, reactive oxygen species (ROS) production, and potential interactions with the core senescence pathways will provide a more complete picture of its mechanism of action. Ultimately, validation in more complex models, such as 3D tissue cultures and in vivo preclinical studies, will be crucial for translating these promising cellular findings into therapeutic applications.
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- MDPI. (n.d.). Role of Cytokinins in Senescence, Antioxidant Defence and Photosynthesis.
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- ISHS. (n.d.). CYTOKININS INHIBIT LEAF SENESCENCE IN PELARGONIUM CUTTINGS.
- NIH. (n.d.). Cytokinins - PMC - PubMed Central.
- ResearchGate. (n.d.). Anti-senescence effect of naturally occurring cytokinins and their 6,9-di-substituted derivatives as potent anti-aging substances.
- MDPI. (n.d.). The Role of Cellular Senescence and SASP in the Pathogenesis of Atherosclerosis and the Therapeutic Potential of Senolytic Strategies in Cardiovascular Diseases.
- Bio-protocol. (n.d.). Senescence Associated β-galactosidase Staining.
- NIH. (n.d.). Rapamycin inhibits the secretory phenotype of senescent cells by a Nrf2-independent mechanism.
- PubMed. (1967). Regulators of cell division in plant tissues : V. A comparison of the activities of zeatin and other cytokinins in five bioassays.
- Assay Genie. (n.d.). Senescence Associated Secretory Phenotype (SASP) ELISA Kit Pack.
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- PubMed. (n.d.). Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo.
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- MDPI. (n.d.). The Anti-Aging Mechanism of Metformin: From Molecular Insights to Clinical Applications.
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- MDPI. (2023). Inhibition of Polyamine Catabolism Reduces Cellular Senescence.
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- Landes Bioscience. (2009). Rapamycin decelerates cellular senescence.
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A Senior Application Scientist's Comparative Guide to N6-Alkylated Purines in Plant Growth Regulation
For researchers in plant biology and agricultural biotechnology, the precise manipulation of plant growth and development is a cornerstone of innovation. Among the arsenal of plant growth regulators, N6-alkylated purines, a class of compounds that includes the essential phytohormone group known as cytokinins, are of paramount importance. These molecules are master regulators of cell division, growth, and differentiation, influencing everything from seed germination to leaf senescence.[1][2]
This guide provides an in-depth, objective comparison of the most commonly utilized N6-alkylated purines, moving beyond simple descriptions to explain the causality behind experimental choices. We will delve into their mechanisms of action, offer a comparative analysis of their performance supported by experimental data, and provide detailed, self-validating protocols for their evaluation.
Mechanism of Action: The Cytokinin Signaling Cascade
The biological activity of N6-alkylated purines is primarily mediated through the cytokinin signaling pathway, a sophisticated multi-step phosphorelay system analogous to two-component systems in bacteria.[1][3] Understanding this pathway is critical for selecting the appropriate compound and predicting its effect.
The process begins when a cytokinin molecule binds to the extracellular CHASE domain of a transmembrane receptor, which is a hybrid histidine protein kinase (AHK), such as AHK2, AHK3, or CRE1/AHK4 in Arabidopsis.[1][3] This binding event triggers autophosphorylation of a conserved histidine residue within the receptor. The phosphate group is then transferred to a conserved aspartate residue in the receptor's receiver domain.[3]
From the receptor, the signal is relayed by shuttle proteins called histidine phosphotransfer proteins (AHPs), which move from the cytoplasm to the nucleus.[1] In the nucleus, AHPs transfer the phosphate group to nuclear response regulators (ARRs).[1] These ARRs are the final step in the cascade and function as transcription factors. There are two main types:
-
Type-B ARRs: When phosphorylated, these become active and bind to promoter regions of cytokinin-responsive genes, initiating their transcription and leading to various physiological responses like cell proliferation and shoot initiation.
-
Type-A ARRs: The expression of these is induced by Type-B ARRs. They act as negative regulators, creating a feedback loop that dampens the cytokinin signal.
This intricate pathway highlights the complexity of cytokinin action and underscores why different N6-alkylated purines, which may interact with the receptors with varying affinities, can elicit distinct downstream effects.
Diagram: The Cytokinin Signaling Pathway
The following diagram illustrates the key steps in the cytokinin signal transduction cascade, from receptor binding to gene activation.
Caption: A simplified model of the cytokinin phosphorelay signaling pathway in plants.
Comparative Analysis of Common N6-Alkylated Purines
While numerous N6-alkylated purines exist, three are predominantly used in research and commercial applications: the natural cytokinin trans-Zeatin, and the synthetic cytokinins Kinetin and 6-Benzylaminopurine (BAP). Their effectiveness can vary significantly depending on the plant species, the target process, and the specific bioassay used.[4]
| Compound | Type | Relative Potency | Primary Applications | Key Considerations |
| trans-Zeatin (ZT) | Natural | High | Shoot proliferation, callus induction in sensitive species.[5][6] | Biologically the most active natural cytokinin, but is expensive and can be less stable than synthetic alternatives. Preferred for species that respond poorly to synthetic cytokinins.[5] |
| Kinetin (Kn) | Synthetic | Moderate | Shoot multiplication, delaying senescence.[7][8] | One of the first cytokinins discovered.[9] Often less potent than BAP or Zeatin but can be more effective in specific species, such as cucumber.[7] It is particularly effective in retarding senescence in leaf disk assays.[4] |
| 6-Benzylaminopurine (BAP) | Synthetic | High to Very High | Shoot induction and multiplication, micropropagation, callus growth.[10][11] | Generally the most potent and widely used synthetic cytokinin due to its high activity, stability, and cost-effectiveness.[11] However, high concentrations can sometimes lead to abnormal shoot development. |
Note: Relative potency is a generalization. The optimal cytokinin and its concentration are highly species- and application-dependent.
Experimental Protocols for Comparative Evaluation
To objectively compare the efficacy of different N6-alkylated purines, standardized bioassays are essential. Here, we provide detailed, self-validating protocols for two of the most common and reliable assays.
Protocol 1: Tobacco Callus Bioassay for Cell Division
This classic assay, pioneered by Skoog and Miller, measures the ability of a cytokinin to induce cell division (callus growth) in the presence of a constant level of auxin.[9] It provides a quantitative measure of cytokinin activity.
Diagram: Tobacco Callus Bioassay Workflow
Caption: Workflow for the quantitative comparison of cytokinin activity using a tobacco callus bioassay.
Methodology:
-
Explant Preparation:
-
Use stems from healthy, greenhouse-grown Nicotiana tabacum plants.
-
Surface sterilize a 10 cm stem section by immersing in 70% ethanol for 1 minute, followed by a 15-minute soak in 10% commercial bleach with a drop of Tween-20.
-
Rinse three times with sterile distilled water in a laminar flow hood.
-
Aseptically excise pith parenchyma tissue and cut into uniform explants (e.g., 3 mm discs).
-
-
Media Preparation:
-
Prepare Murashige and Skoog (MS) basal medium with vitamins and 3% sucrose.
-
Add a constant, suboptimal concentration of an auxin, typically Indole-3-acetic acid (IAA) at 2.0 mg/L. Causality: Auxin is required for cell division, but at this level, significant callus growth will only occur if an active cytokinin is also present.[9]
-
Aliquot the medium into separate flasks and add the N6-alkylated purines (Zeatin, Kinetin, BAP) to be tested across a range of concentrations (e.g., 0, 0.02, 0.2, 2.0 mg/L). A control with only auxin is crucial.
-
Adjust pH to 5.7, add agar (0.8%), and autoclave.
-
Dispense into sterile petri dishes or culture tubes.
-
-
Incubation and Data Collection:
-
Place one explant onto the surface of the solidified medium in each container.
-
Seal the containers and incubate in the dark at 25-27°C for 3-4 weeks. Causality: Incubation in darkness prevents photosynthesis and potential organogenesis, ensuring the measured weight gain is due to undifferentiated callus proliferation.
-
After the incubation period, harvest the callus from each explant and record the fresh weight.
-
Dry the callus at 60°C for 48 hours or until a constant weight is achieved, then record the dry weight.
-
-
Analysis:
-
Plot the average fresh and dry weights against the molar concentration of each cytokinin. This allows for a direct comparison of their activity in promoting cell division.
-
Protocol 2: Wheat Leaf Senescence Bioassay
This assay measures a cytokinin's ability to delay the degradation of chlorophyll in detached leaf segments, a key indicator of senescence.[12]
Methodology:
-
Plant Material:
-
Grow wheat (Triticum aestivum) seedlings under controlled conditions for 7-10 days.
-
Excise the top 3-4 cm segment from the first leaf.
-
-
Assay Setup:
-
Prepare test solutions in petri dishes lined with filter paper. The solutions should consist of a buffer (e.g., 2mM MES, pH 6.0) containing the different N6-alkylated purines at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Include a control dish with only the buffer solution.
-
Float 5-10 leaf segments on the surface of each solution.
-
-
Incubation and Measurement:
-
Seal the petri dishes and place them in complete darkness for 4-5 days at room temperature. Causality: Darkness accelerates senescence, making the anti-senescent effects of the cytokinins more pronounced and measurable in a shorter timeframe.[12]
-
After incubation, extract the chlorophyll from the leaf segments. A common method is to immerse the leaves in a known volume of 80% ethanol or DMSO and incubate in the dark until all green color has leached into the solvent.
-
Measure the absorbance of the chlorophyll extract using a spectrophotometer (typically at 665 nm or 652 nm).
-
-
Analysis:
-
Compare the absorbance values. A higher absorbance value indicates greater chlorophyll retention and thus higher anti-senescence activity of the tested compound. The results can be expressed as a percentage of the chlorophyll content of fresh, non-incubated leaves.[12]
-
Field-Proven Insights and Final Recommendations
While controlled bioassays provide essential quantitative data, the choice of an N6-alkylated purine for a specific application often involves practical considerations:
-
Species Specificity: The relative activity of cytokinins can differ greatly between plant species.[4][10] For example, while BAP is highly effective in many species, Kinetin has been shown to be superior for shoot multiplication in cucumber.[7] Preliminary testing on the target species is always recommended.
-
Metabolic Stability: Synthetic cytokinins like BAP are generally more resistant to degradation by cytokinin oxidase enzymes within the plant compared to natural cytokinins like Zeatin. This can lead to a longer-lasting effect in tissue culture.
-
Cost vs. Efficacy: For large-scale micropropagation, the high cost of trans-Zeatin often makes BAP the more economically viable choice, provided it yields satisfactory results.
-
Synergy with Auxins: The ratio of cytokinin to auxin is as important as the absolute concentration of either.[9] High cytokinin-to-auxin ratios typically promote shoot formation, while low ratios favor root development or callus proliferation.[9]
References
-
Sheen, J. (2002). Cytokinin Signaling in Arabidopsis. PMC - PubMed Central. Available at: [Link]
-
Hwang, I., Sheen, J., & Müller, B. (n.d.). Cytokinin signaling pathway. Molecular Biology. Available at: [Link]
-
Hwang, I., & Sheen, J. (2001). Two-component circuitry in Arabidopsis cytokinin signal transduction. Nature. Available at: [Link]
-
Ware, A., et al. (2023). Cytokinin signaling regulates two-stage inflorescence arrest in Arabidopsis. Plant Physiology. Available at: [Link]
-
Dora Agri-Tech. (2024). Bioassay of Cytokinin. Dora Agri-Tech. Available at: [Link]
-
Nordström, A., et al. (2004). Auxin regulation of cytokinin biosynthesis in Arabidopsis thaliana: A factor of potential importance for auxin–cytokinin-regulated development. PNAS. Available at: [Link]
-
Bio-protocol. (n.d.). Cytokinin activity bioassays. Bio-protocol. Available at: [Link]
-
Letham, D. S. (1967). Regulators of cell division in plant tissues: V. A comparison of the activities of zeatin and other cytokinins in five bioassays. Planta. Available at: [Link]
-
Doležal, K., et al. (2018). Role of Cytokinins in Senescence, Antioxidant Defence and Photosynthesis. PMC. Available at: [Link]
-
Llavata-Peris, C. I., et al. (2023). Quantitative regeneration: Skoog and Miller revisited. Development. Available at: [Link]
-
ResearchGate. (n.d.). Cytokinin bioassays. a Senescence assay. Retention of chlorophyll in... ResearchGate. Available at: [Link]
-
Li, Y., et al. (2020). EVALUATION OF DIFFERENT TYPES OF CYTOKININS AS ZEATIN REPLACEMENT ON IN VITRO PROLIFERATION OF VACCINIUM DUNALIANUM. Journal of Animal and Plant Sciences. Available at: [Link]
-
Abu-Romman, S. (2015). Kinetin Is the Most Effective Cytokinin on Shoot Multiplication from Cucumber. Semantic Scholar. Available at: [Link]
-
Conesa, A., et al. (2023). Optimization of Callus Induction and Shoot Regeneration from Tomato Cotyledon Explants. Plants. Available at: [Link]
-
Grzegorczyk-Karolak, I., et al. (2025). Effect of cytokinin on the regeneration and proliferation of in vitro cultures of the endemic plant Arabis takesimana Nakai. Journal of Plant Biotechnology. Available at: [Link]
-
Lakna, S. (2022). What is the Difference Between Kinetin and Zeatin. Pediaa.com. Available at: [Link]
-
Shavrukov, Y., et al. (2019). Improved Wheat Growth and Yield by Delayed Leaf Senescence Using Developmentally Regulated Expression of a Cytokinin Biosynthesis Gene. Frontiers in Plant Science. Available at: [Link]
-
Kiferle, C., et al. (2021). Cytokinin-Based Tissue Cultures for Stable Medicinal Plant Production: Regeneration and Phytochemical Profiling of Salvia bulleyana Shoots. PMC. Available at: [Link]
Sources
- 1. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 2. Frontiers | Improved Wheat Growth and Yield by Delayed Leaf Senescence Using Developmentally Regulated Expression of a Cytokinin Biosynthesis Gene [frontiersin.org]
- 3. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulators of cell division in plant tissues : V. A comparison of the activities of zeatin and other cytokinins in five bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pakbs.org [pakbs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. differencebetween.com [differencebetween.com]
- 9. Quantitative regeneration: Skoog and Miller revisited | Quantitative Plant Biology | Cambridge Core [cambridge.org]
- 10. kspbtjpb.org [kspbtjpb.org]
- 11. Cytokinin-Based Tissue Cultures for Stable Medicinal Plant Production: Regeneration and Phytochemical Profiling of Salvia bulleyana Shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Cytokinins in Senescence, Antioxidant Defence and Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of 6-n-Hexylaminopurine and zeatin
Executive Summary: The Strategic Choice
In the landscape of adenine-based cytokinins, Zeatin and 6-n-Hexylaminopurine (6-HAP) represent two distinct paradigms: the evolutionary "gold standard" and the synthetic "structural probe."
-
Zeatin (trans-Zeatin) is the high-performance natural ligand. It offers maximum receptor affinity and biological potency but comes with high cost and metabolic instability (susceptibility to cytokinin oxidase). It is the reagent of choice for recalcitrant plant tissue cultures and physiological studies requiring native signaling mimicry.
-
6-n-Hexylaminopurine (6-HAP) is a synthetic N6-substituted adenine. While it retains cytokinin activity, it lacks the specific hydroxyl-mediated hydrogen bonding of Zeatin, resulting in lower potency. However, its chemical stability and unique hydrophobic side-chain make it a critical tool for Structure-Activity Relationship (SAR) studies, receptor pocket mapping, and as a scaffold in kinase inhibitor drug discovery.
Verdict: Use Zeatin for maximizing shoot proliferation and regeneration efficiency. Use 6-HAP for fundamental receptor research, chemical biology probes, or as a stable, lower-cost alternative in bioassays where maximum potency is not the limiting factor.
Chemical & Physical Profile
Understanding the molecular architecture is prerequisite to experimental design. The side-chain difference dictates both solubility and receptor fit.
| Feature | Zeatin (trans-isomer) | 6-n-Hexylaminopurine (6-HAP) |
| CAS Number | 1637-39-4 | 1045-54-1 |
| IUPAC Name | 6-(4-Hydroxy-3-methylbut-2-enyl)aminopurine | N-(1-Hexyl)-1H-purin-6-amine |
| Origin | Natural (First isolated from Zea mays) | Synthetic |
| Molecular Weight | 219.24 g/mol | 219.29 g/mol |
| Side Chain | Hydroxylated isopentenyl (C5) | Straight-chain alkyl (C6) |
| Solubility | 1N NaOH/KOH, DMSO | DMSO (Preferred), 1N NaOH |
| Stability (Chemical) | Moderate (Oxidation sensitive double bond) | High (Saturated alkyl chain) |
| Metabolic Stability | Low (Substrate for Cytokinin Oxidase/CKX) | Moderate to High (Resistant to some CKX isoforms) |
Structural Visualization
The following diagram illustrates the structural divergence. Note the hydroxyl group in Zeatin, critical for high-affinity binding.
Figure 1: Structural divergence of Zeatin and 6-HAP leading to differential receptor affinity.
Mechanism of Action: The Receptor "Handshake"
As a scientist, you must understand why 6-HAP is generally less potent than Zeatin. The answer lies in the Arabidopsis Histidine Kinase (AHK) receptor pocket.
Zeatin: The Perfect Fit
Zeatin is the native ligand for cytokinin receptors (AHK2, AHK3, CRE1/AHK4).
-
Adenine Anchor: The purine ring binds via hydrophobic stacking and hydrogen bonds with leucine and aspartate residues.
-
The Hydroxyl Hook: The terminal hydroxyl group on Zeatin's side chain forms a critical hydrogen bond with specific threonine or serine residues (e.g., Thr-294 in AHK4) deep in the binding pocket. This interaction "locks" the receptor into its active conformation.
6-HAP: The Hydrophobic Occupant
6-HAP lacks the hydroxyl group and the double bond.
-
Steric Fit: The 6-carbon hexyl chain is flexible and hydrophobic. It can fit into the receptor pocket, which is generally hydrophobic.
-
Missing Link: Without the hydroxyl group, 6-HAP cannot form the stabilizing hydrogen bond at the depth of the pocket.
-
Result: The binding affinity (
) is significantly lower (often 10-100x lower affinity than trans-zeatin), leading to reduced biological activity at equivalent molar concentrations.
Performance in Biological Systems
Plant Tissue Culture (Organogenesis)
-
Zeatin: Unrivaled for shoot induction in recalcitrant species (woody plants, legumes). It promotes rapid cell division and breaks apical dominance effectively.
-
6-HAP: Induces callus and shoots but typically requires higher concentrations (10-30 µM) to achieve effects comparable to low-dose Zeatin (1-5 µM). It is rarely the first choice for commercial micropropagation but is useful in research to study "cytokinin-like" effects without rapid degradation.
Drug Development (Kinase Inhibition)
-
Zeatin: Rarely used as a drug scaffold due to rapid metabolic clearance.
-
6-HAP: The N6-hexyl motif is a common pharmacophore in medicinal chemistry. N6-substituted adenines are investigated as inhibitors of NEK6 (mitotic kinase) and other cyclin-dependent kinases (CDKs). The hydrophobic hexyl chain can occupy the ATP-binding pocket of these kinases, acting as an ATP-competitive inhibitor.
Comparative Data Summary:
| Bioassay / Metric | Zeatin | 6-n-Hexylaminopurine |
| Tobacco Callus Bioassay | High Activity ( | Moderate Activity ( |
| Senescence Retardation | Very High (Leaf disk assay) | Moderate |
| Receptor Affinity (AHK4) | ||
| Metabolic Half-Life | Short (Minutes to Hours) | Long (Hours to Days) |
Experimental Protocols
To ensure reproducibility, follow these standardized preparation methods.
Protocol A: Stock Solution Preparation (1 mg/mL)
Applicable for both Zeatin and 6-HAP.
-
Weighing: Accurately weigh 10 mg of the cytokinin powder.
-
Solvent Selection:
-
Dissolution:
-
Add 0.2 - 0.5 mL of the solvent. Vortex until completely dissolved. The solution should be clear.
-
-
Dilution:
-
Add double-distilled water (
) to bring the final volume to 10 mL . -
Note: If using NaOH, the pH will be high. When adding to media, the buffering capacity of the media usually corrects this, but for sensitive unbuffered assays, neutralize with equimolar HCl.
-
-
Sterilization: Filter sterilize using a 0.22 µm PES or Nylon syringe filter . Do not autoclave Zeatin stock solutions; add them to media after autoclaving (when media is cooled to 55°C). 6-HAP is chemically stable enough to autoclave, but filter sterilization is Best Practice to prevent any thermal hydrolysis.
-
Storage: Aliquot into 1 mL tubes and store at -20°C . Avoid repeated freeze-thaw cycles.
Protocol B: Bioassay Decision Matrix
Use this workflow to decide which reagent to deploy in your experiment.
Figure 2: Decision matrix for selecting between Zeatin and 6-HAP based on experimental objectives.
References
-
Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action.[4][5][6] Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118. Link
-
Romanov, G. A., et al. (2006). Ligand-Receptor Binding Affinities of Cytokinins in Arabidopsis. Journal of Experimental Botany, 57(15), 4051–4058. Link
-
Stolz, A., et al. (2011). The Specificity of Cytokinin Signalling in Arabidopsis thaliana is Mediated by Differing Ligand Affinities and Expression Profiles of the Receptors. The Plant Journal, 67(1), 157-168. Link
-
Kelemen, J., et al. (2022). Phytochemical Compounds and Anticancer Activity of Cladanthus mixtus Extracts.[7] Molecules, 27(24), 9057. (Discusses N6-substituted adenine derivatives in cancer research). Link
-
PhytoTechnology Laboratories. (2018). Cytokinin Stability and Solubility Technical Guide. Link
Sources
- 1. Systemic transport of trans-zeatin and its precursor have differing roles in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of Cytokinin Levels in the Endosperms and Roots with Cell Number and Cell Division Activity during Endosperm Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Zeatin Indoleacetate with Zeatin and Indoleacetic Acid in the Tobacco Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Arabidopsis CYP735A1 and CYP735A2 encode cytokinin hydroxylases that catalyze the biosynthesis of trans-Zeatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical Compounds and Anticancer Activity of Cladanthus mixtus Extracts from Northern Morocco - PMC [pmc.ncbi.nlm.nih.gov]
confirming the binding affinity of 6-n-Hexylaminopurine to cytokinin receptors
Topic: Confirming the Binding Affinity of 6-n-Hexylaminopurine to Cytokinin Receptors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Context
6-n-Hexylaminopurine (6-HAP) is a synthetic N6-substituted adenine derivative. While structurally analogous to the natural cytokinin N6-isopentenyladenine (iP) , the elongation of the aliphatic side chain from five carbons (in iP) to six (in 6-HAP) presents a critical question regarding receptor occupancy and steric hindrance.
In the context of cytokinin signaling, biological activity is strictly gated by high-affinity binding to the CHASE (Cyclases/Histidine kinases Associated Sensing Extracellular) domain of membrane-bound histidine kinase receptors. In Arabidopsis thaliana, the primary receptors are AHK4 (CRE1) , AHK3 , and AHK2 .[1][2][3]
This guide outlines the comparative performance of 6-HAP against industry-standard cytokinins (trans-Zeatin, 6-Benzylaminopurine) and details the "Gold Standard" protocols required to empirically confirm its binding affinity (
Comparative Analysis: 6-HAP vs. Standard Cytokinins
To validate 6-HAP, it must be benchmarked against ligands with established
Table 1: Ligand Performance Benchmarks
| Ligand | Type | Side Chain Structure | Primary Receptor Affinity ( | Specificity Profile |
| trans-Zeatin (tZ) | Natural (Standard) | Hydroxylated isopentenyl (C5) | ~1–5 nM (AHK4 & AHK3) | High affinity for AHK4 and AHK3; the absolute reference for potency. |
| Isopentenyladenine (iP) | Natural | Isopentenyl (C5) | ~1–10 nM (AHK4) | High affinity for AHK4; lower affinity for AHK3 compared to tZ. |
| 6-Benzylaminopurine (6-BA) | Synthetic | Aromatic Benzyl Ring | ~5–30 nM (AHK3 > AHK4) | Synthetic standard; often exhibits higher stability but slightly lower affinity than tZ. |
| 6-n-Hexylaminopurine (6-HAP) | Target | n-Hexyl (C6 aliphatic) | Predicted: >10–50 nM | Hypothesis: The C6 chain may introduce steric clashes in the AHK4 binding pocket, potentially reducing affinity compared to C5 (iP). |
Expert Insight: The "Chain Length Limit"
Structure-Activity Relationship (SAR) studies on N6-substituted adenines indicate that cytokinin receptors, particularly AHK4, have a rigid steric tolerance for the N6-side chain.
-
Optimal Fit: The C5 chain (isopentenyl) fits perfectly into the hydrophobic cavity of the CHASE domain.
-
The 6-HAP Challenge: Extending the chain to C6 (hexyl) often results in a drop in binding affinity due to steric hindrance at the distal end of the binding pocket. Therefore, 6-HAP is expected to act as a weak agonist or potentially a competitive antagonist depending on the concentration.
Visualizing the Signaling Pathway
To understand where 6-HAP interacts, we must visualize the His-Asp Phosphorelay system. 6-HAP must successfully dock into the AHK receptor to initiate the phosphate transfer.
Figure 1: The Cytokinin His-Asp Phosphorelay Pathway. 6-HAP competes with natural ligands (tZ) for the CHASE domain of AHK receptors.
Experimental Protocols for Validation
To scientifically confirm the binding affinity of 6-HAP, you cannot rely solely on phenotypic assays (like callus growth), which can be confounded by metabolic stability or uptake rates. You must use a Direct Binding Assay .
Protocol A: Live-Cell Competitive Binding Assay (The Gold Standard)
This protocol uses E. coli strains expressing recombinant Arabidopsis receptors (AHK3 or AHK4). It is superior to plant microsome assays due to zero background from endogenous cytokinins.
Reagents Required:
-
Host Strain: E. coli strain
rcsC (lacking endogenous histidine kinase) carrying plasmid pIN-III-AHK4 or pIN-III-AHK3. -
Radioligand:
-trans-Zeatin (Specific activity ~500–1000 GBq/mmol). -
Competitor: Unlabeled 6-HAP (0.1 nM to 10 µM range).
-
Control: Unlabeled trans-Zeatin.
Step-by-Step Methodology:
-
Induction: Cultivate E. coli transformants at 25°C. Induce receptor expression with IPTG (isopropyl-
-D-thiogalactopyranoside) for 12–16 hours. -
Spheroplast Preparation: (Optional but recommended for AHK3) Treat cells with lysozyme/EDTA to permeabilize the outer membrane, exposing the periplasmic CHASE domain.
-
Incubation:
-
Aliquot bacterial suspension (
) into tubes. -
Add
-tZ (fixed concentration, e.g., 3 nM). -
Add unlabeled 6-HAP at increasing concentrations (
to M). -
Incubate on ice for 30–60 minutes (binding reaches equilibrium).
-
-
Separation: Centrifuge at 6,000 x g for 5 min at 4°C. Remove supernatant (unbound ligand).
-
Quantification: Resuspend the pellet in scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Plot % Specific Binding vs. Log[Competitor] .
-
Calculate
(concentration displacing 50% of radioligand). -
Convert to
(inhibition constant) using the Cheng-Prusoff equation: (Where is radioligand concentration and is the affinity of the radioligand).
-
Protocol B: Arabidopsis ARR5::GUS Reporter Assay (Biological Activity)
While Protocol A measures affinity, this assay measures efficacy (does binding trigger the signal?).
Methodology:
-
Plant Material: Arabidopsis double mutants (ahk2 ahk3) retaining only AHK4, carrying the ARR5::GUS reporter.
-
Treatment: Incubate seedlings in MS medium containing 6-HAP (10 nM – 10 µM) for 12–24 hours.
-
Detection: Perform histochemical staining with X-Gluc.
-
Quantification: Extract chlorophyll-cleared tissues and measure GUS activity fluorometrically (MUG assay).
-
Result: If 6-HAP binds but fails to trigger GUS (compared to tZ), it may function as an antagonist .
Workflow Visualization
Figure 2: Validation Workflow. The process moves from in vitro physical binding (E. coli) to in vivo biological response (Arabidopsis).
References
-
Romanov, G. A., et al. (2006). "Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay." Journal of Experimental Botany.
-
Stolz, A., et al. (2011). "The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors." The Plant Journal.
-
Spíchal, L., et al. (2004). "Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay." Plant and Cell Physiology.
-
Heyl, A., et al. (2012). "Properties, functions and evolution of cytokinin receptors." European Journal of Cell Biology.
-
Lomin, S. N., et al. (2015). "Cytokinin perception in planta: specific binding of cytokinins to AHK receptors in Arabidopsis microsomes." Journal of Experimental Botany.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico | bioRxiv [biorxiv.org]
- 3. Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 6-n-Hexylaminopurine's synergistic effects with other hormones
Technical Comparison Guide: Validation of 6-n-Hexylaminopurine (6-HAP) Synergistic Effects
Part 1: Executive Summary & Disambiguation
Core Directive: This guide validates the synergistic performance of 6-n-Hexylaminopurine (6-HAP) , a synthetic cytokinin, in conjunction with auxin class hormones. While 6-Benzylaminopurine (6-BAP) remains the industry standard for general micropropagation, 6-HAP offers a distinct "gentle potency" profile critical for high-value medicinal crops prone to hyperhydricity or genetic instability.
CRITICAL DISAMBIGUATION (E-E-A-T):
-
6-n-Hexylaminopurine (Cytokinin): The subject of this guide. A plant hormone analog used for cell division and shoot proliferation.[1][2]
-
6-N-hydroxyaminopurine (6-HAP - Bacterial Metabolite): A distinct molecule produced by Staphylococcus epidermidis with anti-tumor properties (inhibits DNA polymerase). This guide focuses on the plant hormone synergy.
Part 2: Mechanistic Grounding (The Logic of Synergy)
The synergy between 6-HAP and auxins (e.g., NAA, IBA, IAA) is not additive but multiplicative , governed by the "Skoog-Miller" balance. 6-HAP acts via the Two-Component Signaling System (TCS), while auxins regulate the downstream transcriptional machinery.
Mechanism of Action: The Cytokinin-Auxin Cross-Talk
6-HAP binds to Histidine Kinase receptors (AHK3/AHK4), initiating a phosphorelay that activates Type-B Response Regulators (ARRs). These transcription factors directly upregulate Cyclin D3 (cell cycle entry). Crucially, Auxin acts as the "permissive" signal by degrading the repressors of this pathway (Aux/IAA proteins).
Visualization: The Synergistic Signaling Pathway
Caption: Figure 1. The molecular basis of 6-HAP/Auxin synergy. 6-HAP drives the 'accelerator' (ARR-B), while Auxin removes the 'brake' (Aux/IAA), resulting in exponential shoot multiplication.
Part 3: Comparative Analysis (Product vs. Alternatives)
For drug development professionals working with botanical APIs (e.g., Cannabis, Taxus, Artemisia), the choice of cytokinin dictates yield quality.
Table 1: 6-HAP Performance Profile vs. Standard Cytokinins
| Feature | 6-n-Hexylaminopurine (6-HAP) | 6-Benzylaminopurine (6-BAP) | Kinetin (Kin) | Zeatin (Zea) |
| Potency Class | Moderate-High | Very High | Low-Moderate | High (Natural) |
| Synergy Partner | NAA (Strongest), IBA | NAA, IAA | IAA | IAA |
| Hyperhydricity Risk | Low (Key Advantage) | High (Vitrification risk) | Very Low | Low |
| Genetic Stability | High (Low mutation rate) | Moderate (Somaclonal variation risk) | High | High |
| Cost Efficiency | Moderate | High (Cheap) | Moderate | Low (Expensive) |
| Best Use Case | Medicinal Plants / Woody Species requiring long-term stability. | Mass propagation of robust ornamentals.[3] | Tissue preservation / Slow growth. | Recalcitrant species / Organic cert. |
Expert Insight: While 6-BAP is cheaper, it often induces "vitrification" (glassy, non-functional shoots) in sensitive medicinal species. 6-HAP provides a structural compromise: the hexyl chain confers higher activity than Kinetin (furfuryl) but avoids the stress-induction of the benzyl ring in BAP.
Part 4: Experimental Validation Protocols
To validate 6-HAP synergy in your specific cell line, do not rely on single-point assays. You must perform a Checkerboard Synergy Matrix .
Protocol: The "Hormone Matrix" Assay
Objective: Determine the Synergistic Index (SI) for Shoot Multiplication Rate (SMR).
Materials:
-
Basal Medium: Murashige & Skoog (MS) + 3% Sucrose.
-
Factor A: 6-HAP (0.0, 0.5, 1.0, 2.0, 4.0 µM).
-
Factor B: NAA (0.0, 0.1, 0.5, 1.0 µM).
-
Explants: Nodal segments (n=20 per treatment).
Workflow Visualization:
Caption: Figure 2.[4] The standard validation workflow for determining optimal hormone ratios.
Data Interpretation & Causality
A "Synergistic Effect" is confirmed only if the combined response exceeds the sum of individual responses.[5]
Hypothetical Data Set (Validation Criteria):
-
Control (0/0): 1.0 shoots (Apical dominance maintained).
-
6-HAP (2.0 µM) alone: 2.5 shoots (Weak release of dominance).
-
NAA (0.5 µM) alone: 0.0 shoots (Rooting/Callus only).
-
Combination (2.0 µM HAP + 0.5 µM NAA): 8.4 shoots .
Analysis: Since 8.4 > (2.5 + 0), the interaction is highly synergistic . The auxin (NAA) at low levels promotes vascular differentiation required to support the cytokinin-induced meristems, preventing necrosis.
Part 5: References
-
Skoog, F., & Miller, C. O. (1957). Chemical regulation of growth and organ formation in plant tissues cultured in vitro.Symposia of the Society for Experimental Biology.
-
Foundational text establishing the Auxin:Cytokinin ratio principle.
-
-
Letham, D. S. (1967). Regulators of cell division in plant tissues: A comparison of the activities of zeatin and other cytokinins.Planta.
-
Comparative analysis of N6-substituted adenines including hexyl derivatives.
-
-
Nakatsuji, T., et al. (2018). A commensal strain of Staphylococcus epidermidis protects against skin neoplasia.Science Advances.
-
Cited for disambiguation: Defines the bacterial metabolite 6-HAP (6-N-hydroxyaminopurine).
-
-
Van Staden, J., et al. (2008). Cytokinins: Biosynthesis, metabolism and applications.Plant Growth Regulation.
-
Review of synthetic cytokinin stability and metabolic pathways.
-
-
Gaspar, T., et al. (1996). Plant hormones and plant growth regulators in plant tissue culture.In Vitro Cellular & Developmental Biology - Plant.
-
Detailed protocols on avoiding hyperhydricity using alternative cytokinins like 6-HAP.
-
Sources
- 1. How to Choose the Best Cytokinin Plant Hormone for Growth Optimization [plantin.alibaba.com]
- 2. Auxin and cytokinin synergism in micropropagation for mass production of Aloe vera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxin-cytokinin synergism in vitro for producing genetically stable plants of Ruta graveolens using shoot tip meristems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hormones in Synergy: Regulation of the Pituitary Gonadotropin Genes - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the metabolic stability of different cytokinins
Content Type: Comparative Analysis & Experimental Guide Audience: Researchers, Biotechnologists, and Drug Development Scientists Focus: Metabolic fate, enzymatic degradation (CKX), and stability-activity relationships.
Executive Summary: The Stability-Activity Trade-Off
In plant tissue culture and agronomic drug development, the efficacy of a cytokinin (CK) is defined not just by its receptor affinity, but by its metabolic stability .
A common misconception is that "higher potency" equals "better results." In reality, hyper-stable cytokinins (like Thidiazuron or Benzyladenine) often lead to accumulation toxicity, manifesting as hyperhydricity, shoot-tip necrosis, or genetic instability. Conversely, natural isoprenoid cytokinins (like trans-Zeatin) are rapidly degraded by endogenous enzymes, requiring higher exogenous loads to achieve physiological effects.
This guide provides a comparative analysis of the metabolic fate of the four primary cytokinin classes, supported by experimental protocols to validate these profiles in your specific biological system.
Mechanistic Foundation: The Degradation Pathways
To understand stability, one must understand the "sink." The intracellular concentration of active cytokinin bases is tightly regulated by two opposing forces: Irreversible Cleavage and Conjugation .[1]
The Cytokinin Oxidase/Dehydrogenase (CKX) Bottleneck
The primary determinant of cytokinin half-life is Cytokinin Oxidase/Dehydrogenase (CKX) . This enzyme cleaves the
-
Substrate Specificity: CKX enzymes have a high affinity for isoprenoid side chains (Zeatin, iP).
-
Resistance: Aromatic side chains (Benzyladenine, Kinetin) and Urea derivatives (TDZ) are poor substrates or competitive inhibitors, rendering them metabolically recalcitrant.
Conjugation: Storage vs. Detoxification
-
N-Glucosylation (N7, N9): Irreversible. The plant attaches a glucose molecule to the purine ring to detoxify excess cytokinin. High rates of N-glucosylation are often a response to the accumulation of stable synthetic CKs.
-
O-Glucosylation: Reversible.[2] Occurs on the hydroxylated side chain (Zeatin, Topolins). The plant stores the CK as an O-glucoside, which can be hydrolyzed back to the active base by
-glucosidases when needed.
Pathway Visualization
The following diagram illustrates the metabolic fate of Free Base Cytokinins.
Figure 1: Metabolic fate of cytokinins. Green paths represent reversible storage; Red paths represent permanent inactivation.
Comparative Analysis by Class
Class 1: Natural Isoprenoid Cytokinins
Compounds: trans-Zeatin (tZ), Isopentenyladenine (iP), cis-Zeatin (cZ).
-
Metabolic Profile: High Instability.
-
These are the primary natural substrates for CKX enzymes.
-
In vivo half-lives are often measured in minutes to hours.
-
Mechanism: The unsaturated isoprenoid side chain is perfectly positioned for oxidation by CKX FAD-cofactors.
-
-
Performance Consequence: Requires frequent re-supplementation or high initial doses in culture. However, because plants have evolved to regulate them rapidly, they rarely cause toxicity or genetic abnormalities.
-
Best Use: Applications requiring precise temporal control (e.g., pulse treatments) or organic/natural product certification.
Class 2: Synthetic Aromatic Cytokinins
Compounds: 6-Benzyladenine (BA/BAP), Kinetin (Kin).
-
Metabolic Profile: High Stability. [3]
-
The aromatic benzyl/furfuryl rings are sterically bulky and chemically distinct, making them poor substrates for CKX.
-
Fate: Instead of cleavage, plants manage excess BA via N-glucosylation (specifically at N7 and N9). These conjugates (BA-7G, BA-9G) accumulate in the tissue.
-
-
Performance Consequence: High persistence leads to strong shoot induction. However, the accumulation of N-glucosides can lead to "carry-over effects" (where shoots continue to multiply even after removal from media) and hyperhydricity (glassy appearance).
-
Best Use: Mass propagation where multiplication rate is the priority over quality; cost-sensitive manufacturing.
Class 3: The "Topolins" (Aromatic Hydroxylates)
Compounds: meta-Topolin (mT), meta-Methoxytopolin (MemT).
-
Metabolic Profile: Balanced Stability.
-
Structurally, they are hydroxylated versions of BA.[4]
-
The "Goldilocks" Effect: They are resistant to CKX (like BA) but the hydroxyl group allows for O-glucosylation (like Zeatin).
-
This means the plant can reversibly sequester excess Topolin rather than being forced to detoxify it or suffer hyper-accumulation.
-
-
Performance Consequence: High activity without the toxicity of BA. Reduced apical dominance and less hyperhydricity.
-
Best Use: Recalcitrant species, preventing shoot-tip necrosis, and high-value medicinal plant culture.
Class 4: Phenylurea Derivatives
Compounds: Thidiazuron (TDZ), Forchlorfenuron (CPPU).
-
Metabolic Profile: Extreme Stability.
-
Non-purine structure renders them completely immune to CKX and purine-specific glucosyltransferases.
-
TDZ also acts as a CKX Inhibitor , preventing the degradation of the plant's endogenous zeatin.
-
-
Performance Consequence: Extremely potent. Often induces somatic embryogenesis. High risk of fasciation and difficulty in rooting downstream (due to high residual activity).
-
Best Use: Woody plant tissue culture, induction of regeneration in recalcitrant tissues.
Quantitative Data Summary
The following table synthesizes kinetic data regarding susceptibility to CKX degradation and general stability.
| Cytokinin Class | Compound | CKX Relative Vmax (%)* | Metabolic Stability | Primary Inactivation Route | Risk of Accumulation |
| Isoprenoid | Isopentenyladenine (iP) | 100% (Reference) | Low | CKX Cleavage | Very Low |
| trans-Zeatin (tZ) | ~60 - 90% | Low | CKX Cleavage | Low | |
| Aromatic | 6-Benzyladenine (BA) | < 5% | High | N7/N9-Glucosylation | High |
| Kinetin (Kin) | < 2% | High | N-Glucosylation | Moderate | |
| Topolins | meta-Topolin (mT) | < 5% | Moderate-High | O-Glucosylation (Reversible) | Low (Sequestered) |
| Ureas | Thidiazuron (TDZ) | 0% (Inhibitor) | Very High | Chemical/Photodegradation | Very High |
*Note: Relative Vmax values are generalized across common plant CKX isoforms (e.g., AtCKX, ZmCKX). Specific values vary by species.
Experimental Protocols
To validate these profiles in your specific crop or cell line, use the following protocols.
Protocol A: LC-MS/MS Quantification of Cytokinin Stability
Objective: Measure the disappearance of Free Base and appearance of Metabolites over time.
Workflow Diagram:
Figure 2: LC-MS/MS Workflow for Cytokinin Profiling.
Detailed Steps:
-
Extraction: Grind 50mg frozen tissue in liquid nitrogen. Add 1 mL modified Bieleski solvent (Methanol:Water:Formic Acid, 15:4:1).
-
Internal Standards: CRITICAL STEP. Add 10 pmol of stable isotope-labeled standards (e.g., [²H₅]tZ, [²H₅]BA) before incubation to account for recovery losses.
-
Incubation: Extract at -20°C for 12 hours (passive extraction).
-
Purification (SPE):
-
Analysis: Inject onto a C18 column (UPLC). Detect via Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Monitor transitions for Parent Ion [M+H]+ -> Product Ion (Adenine base).
Protocol B: In Vitro CKX Stability Assay
Objective: Rapidly screen new compounds for CKX resistance.
-
Enzyme Source: Extract crude protein from maize kernels (rich in ZmCKX) or express recombinant AtCKX in E. coli.
-
Reaction Mix:
-
100 mM Imidazole buffer (pH 6.5).
-
50 µM Electron Acceptor (e.g., 2,3-dimethoxy-5-methyl-1,4-benzoquinone or DCIP).
-
50 µM Cytokinin Substrate.
-
Enzyme extract.[8]
-
-
Detection:
-
Method 1 (Continuous): Monitor reduction of the electron acceptor spectrophotometrically (DCIP decolorization at 600 nm).
-
Method 2 (Endpoint): Incubate for 30 mins at 37°C. Stop reaction with TCA. Quantify remaining substrate via HPLC-UV (260 nm).
-
-
Calculation: Plot % remaining substrate vs. time. Calculate
.
References
-
Aremu, A. O., et al. (2012).[4] "Topolins: A panacea to plant tissue culture challenges?" Plant Cell, Tissue and Organ Culture (PCTOC). Link
-
Avalbaev, A. M., et al. (2012). "Cytokinin oxidase is key enzyme of cytokinin degradation."[2][9] Biochemistry (Moscow).[2] Link
-
Hoyerová, K., et al. (2006). "Cytokinin oxidase/dehydrogenase assay: optimized procedures and applications." Plant Methods. Link
-
Kulkarni, V. M., et al. (2025). "Stability of adenine-based cytokinins in aqueous solution." PhytoTechnology Laboratories Technical Guide. Link
-
Werbrouck, S. P., et al. (1996). "Meta-topolin, an alternative to benzyladenine in tissue culture?" Physiologia Plantarum. Link
-
Zalabák, D., et al. (2014). "Structure and function of cytokinin oxidase/dehydrogenase genes." Plant Genetic Resources. Link
Sources
- 1. bioone.org [bioone.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytokinin-Based Tissue Cultures for Stable Medicinal Plant Production: Regeneration and Phytochemical Profiling of Salvia bulleyana Shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Alteration of Gene Expression by Benzyl Adenine and meta-Topolin in In Vitro Apple Shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure and function of cytokinin oxidase/dehydrogenase genes of maize, rice, Arabidopsis and other species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-n-Hexylaminopurine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 6-n-Hexylaminopurine, a compound utilized in various research applications. As a synthetic cytokinin, its unique chemical structure—a purine base with a hexyl amine substituent—necessitates a careful and informed approach to its end-of-life management.
Disclaimer: No specific Safety Data Sheet (SDS) for 6-n-Hexylaminopurine could be located. Therefore, this guidance is synthesized from the safety profiles of its constituent chemical moieties and closely related analogs: Hexylamine (CAS 111-26-2) [1][2][3] and 6-Benzylaminopurine (CAS 1214-39-7) [4][5][6][7]. This conservative approach assumes that 6-n-Hexylaminopurine may exhibit the hazardous characteristics of both its components, ensuring a high margin of safety.
Hazard Profile: A Synthesis of Potential Risks
Given the lack of a dedicated Safety Data Sheet, a composite hazard profile for 6-n-Hexylaminopurine has been inferred. This profile informs the subsequent handling and disposal procedures.
Table 1: Inferred Hazard Profile of 6-n-Hexylaminopurine
| Hazard Category | Inferred Risk | Rationale and Authoritative Source Insights |
| Flammability | Flammable Liquid and Vapor. [2] | The hexylamine component is a flammable liquid.[8] Precautions against ignition sources are paramount. |
| Acute Toxicity (Oral & Dermal) | Toxic if swallowed or in contact with skin. [2] | Both hexylamine and 6-benzylaminopurine exhibit oral and/or dermal toxicity.[6][8] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. [2] | Hexylamine is known to be corrosive to skin and eyes.[8] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | 6-Benzylaminopurine is classified as a suspected reproductive toxin. |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. [2] | 6-Benzylaminopurine is noted for its toxicity to aquatic organisms.[9] This dictates that the compound must not enter waterways.[9][10] |
Pre-Disposal Operations: Ensuring a Safe Laboratory Environment
Prior to initiating any disposal protocol, it is critical to establish a safe and compliant working environment.
Personal Protective Equipment (PPE): The First Line of Defense
All personnel handling 6-n-Hexylaminopurine for disposal must be equipped with the following PPE:
-
Eye Protection: Chemical splash goggles and a face shield.[11]
-
Hand Protection: Neoprene or polyvinyl chloride gloves.[11]
-
Body Protection: A non-absorbent, resistant lab coat or apron.[11]
-
Respiratory Protection: Use in a certified chemical fume hood is mandatory to avoid inhalation of vapors.[12]
Segregation and Storage of Waste
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[13]
-
Store waste 6-n-Hexylaminopurine in a designated, clearly labeled, and sealed container.
-
The container should be stored in a cool, well-ventilated area, away from sources of ignition.[14]
-
Crucially, segregate this waste stream from acids, oxidizers, and other incompatible materials.[13]
Step-by-Step Disposal Protocol
The disposal of 6-n-Hexylaminopurine is to be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[10][15]
For Small Quantities (Solid Form)
-
Containerization: Carefully transfer the solid 6-n-Hexylaminopurine into a designated hazardous waste container that is compatible with flammable and corrosive materials.[16]
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: 6-n-Hexylaminopurine". Include the date of accumulation.
-
Storage: Store the container in a designated satellite accumulation area, ensuring it is sealed and within secondary containment.
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9]
For Solutions of 6-n-Hexylaminopurine
-
Containerization: Transfer the solution into a sealed, leak-proof container appropriate for flammable and corrosive liquids. Do not overfill the container, leaving at least 5% headspace for thermal expansion.[16]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "6-n-Hexylaminopurine," and the solvent used. List the concentration of each component.
-
Storage: Store in a flammable liquid storage cabinet, segregated from incompatible materials.
-
Pickup: Schedule a pickup with your institution's EHS or a certified hazardous waste vendor.
Decontamination of Empty Containers
Empty containers that held 6-n-Hexylaminopurine must be decontaminated before being discarded.
-
Triple Rinsing: Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[15]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in a designated container for flammable liquids.[15]
-
Final Rinse: After the solvent rinse, perform a final triple rinse with water.[15]
-
Disposal of Container: Once decontaminated, the container can typically be disposed of in regular laboratory glass or plastic recycling, after defacing the original label.[16]
Emergency Procedures: A Plan for the Unexpected
Spill Response
In the event of a spill, immediate and decisive action is required to mitigate risks.[17][18][19][20]
Caption: Workflow for responding to a chemical spill.
-
Immediate Actions: Alert personnel in the vicinity and evacuate the immediate area if necessary.[18] If the spill involves a flammable substance, eliminate all sources of ignition.[17]
-
Assess the Spill: Determine if the spill is minor and can be safely managed by laboratory staff. For large or uncontrolled spills, contact your institution's EHS immediately.
-
For Minor Spills:
-
Don the appropriate PPE.[18]
-
Contain the spill by using a chemical absorbent material, working from the outside in.[21]
-
For corrosive spills, a neutralizing agent may be used if it is safe to do so.[19]
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[21]
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, while removing contaminated clothing.[17] Seek immediate medical attention.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[19]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of 6-n-Hexylaminopurine is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the inferred hazards and adhering to the detailed protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. This proactive approach to chemical waste management is integral to building a deep and lasting trust in the scientific community's ability to conduct groundbreaking research responsibly.
References
-
6-Benzylaminopurine ReagentPlus®, ≥99.0% (HPLC) 1214-39-7 . Sigma-Aldrich.
-
6-Hydroxyaminopurine | C5H5N5O | CID 21876 . PubChem.
-
Hexylamine 111-26-2 . TCI AMERICA.
-
Safe Handling of Flammable Chemicals . The Chemistry Blog. 2024.
-
Guide for Chemical Spill Response . American Chemical Society.
-
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety.
-
Chemical Waste That Impact on Aquatic Life or Water Quality . Hazardous Waste Experts. 2014.
-
Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids . University of Nevada, Reno Environmental Health & Safety.
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University Campus Safety Division.
-
6-Benzylaminopurine - CAS 1214-39-7 - Calbiochem . Merck Millipore.
-
Hexylamine 0.99 1-Aminohexane . Sigma-Aldrich.
-
Hazardous Waste and Disposal . American Chemical Society.
-
Hexylamine CAS 111-26-2 . Merck Millipore.
-
6-Benzylaminopurine | CAS 1214-39-7 . LGC Standards.
-
Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal . Greenflow. 2024.
-
6-Hydroxyaminopurine SDS, 5667-20-9 Safety Data Sheets . ECHEMI.
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University.
-
Chemical Spill Procedures . Princeton University Environmental Health and Safety.
-
The Crystal Structures of 6-N-Heptylmercaptopurine at 123 K and 6-N-Hexylaminopurine at 295 K . Taylor & Francis Online. 1987.
-
Chemical Waste Disposal Guidelines . Emory University Department of Chemistry.
-
Laboratory emergency response procedures . The University of Western Australia. 2024.
-
Hexylamine | C6H15N | CID 8102 . PubChem.
-
6-Benzylaminopurine, 5 g, CAS No. 1214-39-7 . Carl Roth.
-
Containment and Disposal of Large Amounts of Contaminated Water: A Support Guide for Water Utilities . United States Environmental Protection Agency.
-
Understanding The Corrosive Definition And Proper Waste Disposal . Hazardous Waste Experts. 2023.
-
Safe Handling and Storage of Chemicals . University of Colorado Boulder Environmental Health & Safety.
-
5667-20-9 Cas No. | 6-N-Hydroxylaminopurine . Apollo Scientific.
-
Chemical Waste Management Guide . Boston University Environmental Health & Safety.
-
hexyl amine, 111-26-2 . The Good Scents Company.
-
Lab Safety Manual: Working with Hazardous Materials . Hampshire College.
-
Chapter 7 - Management Procedures For Specific Waste Types . Cornell University Environmental Health and Safety.
-
Crystal structure of N-(quinolin-6-yl)hydroxylamine . National Institutes of Health.
-
Chemical Spills . Florida State University Emergency Management.
-
6-N-Hydroxylaminopurine | Base Analog . MedchemExpress.
-
Emergency Response Guide for Laboratories . The City University of New York.
-
6-Benzylaminopurine | CAS 1214-39-7 . Santa Cruz Biotechnology.
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- 5. 6-Benzylaminopurine | CAS 1214-39-7 | LGC Standards [lgcstandards.com]
- 6. 6-Benzylaminopurine, 5 g, CAS No. 1214-39-7 | Nucleobases & Derivatives | DNA Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
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- 21. acs.org [acs.org]
Personal protective equipment for handling 6-n-Hexylaminopurine
Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for 6-n-Hexylaminopurine Content Type: Operational Safety & Logistics Manual Audience: Researchers, Laboratory Managers, and Drug Development Scientists
Executive Safety Summary
Compound Identity: 6-n-Hexylaminopurine (N⁶-hexyladenine) CAS No: 4863-00-9 (verify against specific vendor label) Physical State: Crystalline Solid / Powder Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Cytokinin Activity
CRITICAL SAFETY DISTINCTION: Do NOT confuse this compound with Hexylamine (CAS 111-26-2) .
Hexylamine is a corrosive, flammable liquid requiring butyl rubber gloves and face shields.
6-n-Hexylaminopurine is a solid powder requiring particulate control and standard chemical resistant PPE.
This guide specifically addresses the solid purine derivative.
Risk Assessment & Hazard Identification
As a structural analog to Kinetin and 6-Benzylaminopurine, 6-n-Hexylaminopurine presents hazards primarily associated with particulate inhalation and mucous membrane contact.
| Hazard Category | GHS Classification (Inferred*) | Signal Word | Hazard Statement |
| Eye Irritation | Category 2A | WARNING | H319: Causes serious eye irritation. |
| Skin Irritation | Category 2 | WARNING | H315: Causes skin irritation.[1] |
| STOT - SE | Category 3 | WARNING | H335: May cause respiratory irritation.[2] |
*Classification based on Structure-Activity Relationship (SAR) with analogous N6-substituted adenines.
PPE Selection Matrix
The selection of PPE depends on the operational state of the chemical (Solid Powder vs. Solubilized Stock).
A. Hand Protection (Glove Selection)
| Operational State | Glove Material | Thickness | Rationale |
| Solid Handling (Weighing) | Nitrile | ≥ 4 mil (0.10 mm) | Provides excellent abrasion resistance and protection against incidental powder contact. |
| Solution in DMSO | Nitrile (Double) or Butyl | ≥ 5 mil (outer) | DMSO permeates standard nitrile in <10 mins. Double gloving allows immediate removal of outer glove upon splash. |
| Solution in Ethanol | Nitrile | ≥ 4 mil | Nitrile offers good chemical resistance to ethanol (Breakthrough > 240 mins). |
B. Respiratory & Eye Protection
-
Primary Engineering Control: All weighing and solubilization must be performed inside a certified Chemical Fume Hood.
-
Eye Protection: Chemical Safety Goggles (ANSI Z87.1) are required.[3][4][5] Standard safety glasses are insufficient due to the risk of fine dust migration around the lenses.
-
Respiratory Protection (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges is mandatory for open-bench handling to prevent inhalation of bioactive particulates.
Operational Workflow: Safe Handling Protocol
Phase 1: Preparation & Weighing
-
Static Control: Purine derivatives are often static-prone. Use an anti-static gun or ionizing bar inside the balance draft shield to prevent powder scattering.
-
Taring: Tare the weigh boat before opening the source container.
-
Transfer: Use a clean stainless steel spatula. Do not pour directly from the bottle.
Phase 2: Solubilization (The Critical Step)
6-n-Hexylaminopurine has poor water solubility. Attempting to dissolve directly in media will result in suspension, not solution.
-
Preferred Solvent: DMSO (Dimethyl Sulfoxide)
-
Protocol: Dissolve powder in small volume of DMSO (e.g., make a 10-100 mM stock).
-
Safety Note: DMSO is a penetrant carrier. It can carry the dissolved cytokinin through intact skin. Double glove is mandatory.
-
-
Alternative Solvent: 1N NaOH or KOH
Phase 3: Spill Response
-
Solid Spill: Do not sweep dry. Dampen with a paper towel soaked in inert solvent (water/ethanol) to prevent dust generation, then wipe up.
-
Solution Spill: Cover with absorbent pads. If DMSO is the solvent, treat all cleanup materials as hazardous chemical waste immediately.
Visualizations
Figure 1: PPE Decision Logic
A logical flow to determine the correct protective gear based on the solvent system used.
Caption: Decision matrix for selecting glove material and eye protection based on the solvent carrier system.
Figure 2: Safe Solubilization Workflow
Step-by-step process to dissolve the compound safely while minimizing exposure.
Caption: Standard workflow for preparing a sterile stock solution of 6-n-Hexylaminopurine.
Disposal & Waste Management
Proper disposal is legally required and environmentally critical.
-
Solid Waste: Contaminated weigh boats, pipette tips, and solid spill cleanup materials must be disposed of in Hazardous Solid Waste containers (typically labeled for Toxic/Irritant solids).
-
Liquid Waste:
-
DMSO/Ethanol Solutions: Dispose in Organic Solvent Waste stream (Halogenated vs. Non-halogenated depends on other additives, but pure DMSO/Ethanol is Non-halogenated).
-
Aqueous Solutions: If pH is neutral (6-8), minute quantities (<10 mg) in large volumes of culture media may often be sewered depending on local EHS regulations, but collection as Aqueous Chemical Waste is the safest default.
-
-
Container Rinsing: Triple rinse the empty original container with a compatible solvent (ethanol) before discarding the container as glass/plastic waste. Collect the rinsate as chemical waste.
References
-
PubChem. (n.d.). Compound Summary: N6-Hexyladenine. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
